Pevikon
説明
特性
IUPAC Name |
chloroethene;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAZMNJKRQFZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-22-9, 108573-34-8 | |
| Record name | Vinyl acetate-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108573-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Wacker Polymers MSDS] | |
| Record name | Pevikon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9003-22-9 | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pevikon C-870: A Technical Guide for Laboratory Applications in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a specialized supporting medium in preparative block electrophoresis for the purification of proteins and other macromolecules.[1][2] Its utility in the laboratory is primarily centered on its ability to form a stable, porous block that allows for the separation of molecules based on their electrophoretic mobility, while minimizing convection and diffusion. This technical guide provides an in-depth overview of the properties, applications, and detailed protocols for the use of this compound C-870 in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Vinyl acetate-vinyl chloride copolymer | [3] |
| CAS Number | 9003-22-9 | [2] |
| Appearance | White, odorless powder | [2] |
| Density | ~1.36 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; Soluble in ketones (MEK, MIBK) and tetrahydrofuran (THF) | [4] |
Core Application: Preparative Block Electrophoresis
The primary application of this compound C-870 in a research and drug development setting is as a support matrix for preparative zonal electrophoresis. This technique is particularly useful for the large-scale purification of proteins, enzymes, and other biological macromolecules, offering a valuable step in downstream processing and analysis.
Principle
Preparative block electrophoresis with this compound C-870 involves creating a solid, yet porous, block of the polymer saturated with an appropriate buffer. The protein sample is applied to a specific zone within the block, and an electric field is applied. Molecules migrate through the buffer-saturated pores of the this compound block at rates determined by their net charge, size, and shape. At the end of the separation, the block is sectioned, and the purified molecules are eluted from the individual sections.
Critical Consideration: Purity of this compound
A significant challenge in the use of this compound for protein purification is the presence of a non-proteic, water-soluble, macromolecular impurity.[1] This contaminant can co-elute with the target protein and has been shown to be immunogenic, capable of inducing a specific antibody response in animals.[1] This can lead to spurious results in subsequent immunological assays. Therefore, thorough washing of the this compound C-870 powder is a mandatory pre-treatment step. [1]
Experimental Protocols
This compound C-870 Washing and Preparation
This protocol is essential to remove the aforementioned immunogenic impurities.
Methodology:
-
Suspension: Suspend the this compound C-870 powder in a large volume of distilled water (e.g., 10 volumes of water to 1 volume of this compound).
-
Stirring: Stir the suspension vigorously for several hours at room temperature.
-
Sedimentation: Allow the this compound particles to settle by gravity.
-
Decantation: Carefully decant and discard the supernatant which contains the water-soluble impurities.
-
Repetition: Repeat steps 1-4 at least three to five times to ensure thorough washing.
-
Final Rinse: Perform a final rinse with the electrophoresis buffer to be used in the separation.
-
Drying: The washed this compound can be used immediately as a slurry or dried in a low-temperature oven for storage.
Preparative Block Electrophoresis
The following is a generalized protocol for preparative protein purification using a this compound block. The specific parameters (buffer composition, voltage, and run time) will need to be optimized for the target protein.
Methodology:
-
Block Preparation:
-
Prepare a slurry of the washed this compound C-870 in the chosen electrophoresis buffer. The consistency should be thick but pourable.
-
Pour the slurry into a horizontal electrophoresis tray or mold of the desired dimensions.
-
Ensure the block is of uniform thickness and free of air bubbles.
-
Allow the this compound to settle completely, and remove any excess buffer from the surface.
-
-
Sample Application:
-
Create a narrow trench or well in the this compound block at the desired starting position (typically near the cathode for anionic proteins).
-
Carefully apply the concentrated protein sample into the trench. The sample should be in a buffer compatible with the electrophoresis buffer.
-
-
Electrophoresis:
-
Connect the electrophoresis buffer reservoirs to the ends of the this compound block using filter paper wicks to ensure good electrical contact.
-
Place the entire apparatus in a cold room or on a cooling plate to dissipate heat generated during the run.
-
Apply a constant voltage or current. The optimal electrical conditions will depend on the dimensions of the block, the buffer conductivity, and the properties of the target protein.
-
Monitor the migration of a marker dye (if used) to track the progress of the separation.
-
-
Fractionation and Elution:
-
After electrophoresis is complete, disconnect the power supply.
-
Carefully section the this compound block into uniform fractions using a spatula or a specialized cutting tool.
-
Transfer each section into a separate tube.
-
Add a suitable elution buffer (this can be the electrophoresis buffer or a buffer with a higher ionic strength) to each tube.
-
Elute the protein from the this compound matrix by gentle agitation or by packing the sections into a column and allowing the buffer to flow through.
-
-
Analysis:
-
Analyze the eluted fractions for protein content (e.g., using a Bradford or BCA assay) and for the presence of the target protein (e.g., by SDS-PAGE, Western blotting, or activity assays).
-
Visualizing the Workflow
This compound C-870 Pre-treatment and Block Preparation Workflow
Caption: Workflow for the essential pre-treatment and preparation of the this compound C-870 block.
Preparative Electrophoresis and Protein Recovery Workflow
Caption: The process of preparative electrophoresis and subsequent protein recovery from the this compound block.
Safety and Handling
This compound C-870 is a stable powder under normal laboratory conditions. However, as with any fine powder, inhalation should be avoided. When handling large quantities, appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound C-870 remains a valuable tool for preparative-scale protein purification in the laboratory. Its primary advantage lies in its ability to serve as a robust and inert supporting medium for zonal electrophoresis. The critical step for its successful implementation is the thorough pre-washing to remove immunogenic contaminants. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound C-870 to achieve high-purity protein preparations for a wide range of downstream applications.
References
Pevikon as a Support Medium for Electrophoresis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevikon, a copolymer of polyvinyl chloride and polyvinyl acetate, has historically served as a robust support medium for preparative block electrophoresis. This technique, a form of zonal electrophoresis, allows for the separation of significant quantities of macromolecules, particularly proteins, based on their electrophoretic mobility. While largely supplanted by modern chromatographic and gel electrophoresis techniques, this compound block electrophoresis offers distinct advantages in specific preparative applications, such as the purification of immunoglobulins. This guide provides a comprehensive overview of the use of this compound as a support medium, including its physical properties, detailed experimental protocols for block preparation, electrophoresis, and elution, as well as a discussion of its advantages and limitations.
Introduction to this compound and its Properties
This compound C-870 is a granular, inert, and non-ionic copolymer. Its utility in electrophoresis stems from its ability to form a porous, mechanically stable block when mixed with a buffer, providing a support matrix for the separation of macromolecules. Unlike gel-forming substances like agarose and polyacrylamide, this compound does not form a gel itself but rather a packed slurry. This physical property is central to its application in preparative electrophoresis, as it facilitates the recovery of separated components.
A critical consideration when using this compound is the potential presence of a non-proteic, water-soluble macromolecular impurity. This contaminant can be immunogenic, and therefore, thorough washing of the this compound powder before use is essential to mitigate the risk of spurious immunological reactions in downstream applications of the purified proteins[1].
Core Experimental Protocol: this compound Block Electrophoresis
The following protocol outlines the general steps for performing preparative protein separation using a this compound block. Buffer compositions and electrophoretic conditions may require optimization depending on the specific protein of interest.
Materials and Reagents
-
This compound C-870 powder
-
Electrophoresis buffer (e.g., Tris-HCl, Barbital buffer)
-
Electrophoresis apparatus with a horizontal bed and buffer reservoirs
-
Filter paper wicks
-
Sample applicator (e.g., glass slide, spatula)
-
Elution buffer
-
Peristaltic pump or vacuum system for elution (optional)
Methodologies
2.2.1. This compound Washing (Crucial Pre-treatment)
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Suspend this compound C-870 powder in a large volume of distilled water (e.g., 10 volumes of water to 1 volume of this compound).
-
Stir the suspension for several hours.
-
Allow the this compound to settle and decant the supernatant.
-
Repeat the washing process multiple times (at least 5-10 times) with distilled water.
-
Finally, wash the this compound with the chosen electrophoresis buffer.
-
Remove excess buffer by filtration or gentle centrifugation. The final consistency should be a thick, but still pourable, slurry.
2.2.2. Preparation of the this compound Block
-
Pour the washed this compound slurry into the horizontal electrophoresis tray to the desired thickness (typically 1-2 cm).
-
Ensure the surface of the block is level and smooth.
-
Use filter paper strips to gently blot the surface of the block to remove excess buffer until the block is firm but still moist. The block should not be allowed to dry out.
2.2.3. Sample Application
-
Create a narrow trench in the this compound block at the desired starting position (typically near the cathode for proteins with a net negative charge).
-
Carefully apply the protein sample, mixed with a small amount of this compound to form a paste, into the trench.
-
Seal the trench by gently pressing the surrounding this compound back into place.
2.2.4. Electrophoresis
-
Connect the this compound block to the buffer reservoirs using filter paper wicks soaked in the electrophoresis buffer. Ensure good contact between the wicks and the ends of the block.
-
Fill the buffer reservoirs with the electrophoresis buffer.
-
Apply a constant voltage or current. The optimal electrical conditions will depend on the buffer system, the dimensions of the block, and the lability of the sample. It is common to perform the electrophoresis in a cold room (4°C) to minimize heat generation.
-
Monitor the separation progress by observing the migration of a colored tracking dye if included in the sample.
2.2.5. Elution of Separated Proteins
-
After electrophoresis is complete, turn off the power supply and disconnect the wicks.
-
Carefully cut the this compound block into segments corresponding to the separated protein bands. The location of the bands can be visualized by taking a paper print of the block and staining the paper.
-
Transfer each segment into a separate container.
-
Add a suitable elution buffer to each segment and resuspend the this compound.
-
Allow the protein to elute from the this compound by gentle agitation for several hours at 4°C.
-
Separate the this compound from the eluate by filtration or centrifugation.
-
The eluted protein solution can then be concentrated and further processed as needed.
Data Presentation: Comparative Properties of Support Media
While direct quantitative comparisons for this compound are scarce in recent literature, the following table provides a general overview of its properties in relation to other common electrophoresis support media.
| Property | This compound | Agarose Gel | Polyacrylamide Gel (PAGE) |
| Primary Application | Preparative separation of large sample volumes | Analytical and preparative separation of nucleic acids and large proteins | High-resolution analytical and preparative separation of proteins and small nucleic acids |
| Matrix Type | Inert, granular copolymer (slurry) | Natural polysaccharide (gel) | Synthetic polymer (gel) |
| Resolving Power | Lower | Moderate | High |
| Sample Capacity | High | Moderate | Low to Moderate |
| Recovery of Separated Molecules | High, simple elution | Requires gel extraction/elution | Requires gel extraction/elution, can be less efficient |
| Ease of Preparation | Moderate (requires extensive washing) | Easy | Moderate to Complex (involves toxic monomers) |
| Molecular Sieving Effect | Minimal | Significant, dependent on concentration | Significant, highly controllable by monomer and cross-linker concentration |
Visualizations
Experimental Workflow
Logical Relationship: Advantages and Disadvantages
Conclusion
This compound block electrophoresis remains a viable, albeit less common, technique for the preparative separation of proteins. Its primary strengths lie in its high sample capacity and the ease of recovery of separated fractions, making it particularly suitable for initial purification steps of large quantities of material. However, its lower resolution compared to modern techniques and the critical need for thorough pre-washing to remove potential impurities are significant considerations. For researchers in drug development and other fields requiring large amounts of purified protein, understanding the principles and protocols of this compound block electrophoresis can provide a valuable tool in their purification strategy arsenal, especially when modern high-resolution techniques are not scalable or are cost-prohibitive for initial enrichment steps.
References
Pevikon C-870 material safety data sheet for research labs
An In-depth Technical Guide to the Material Safety of Pevikon C-870 for Research Laboratories
This guide provides a comprehensive overview of the safety and handling protocols for this compound C-870, a vinyl chloride homopolymer. The information is intended for researchers, scientists, and professionals in drug development who may work with this substance. The data presented is compiled from safety data sheets for this compound™ grades and technical data sheets for related products, as a specific material safety data sheet for this compound C-870 was not publicly available.
Data Presentation
The following tables summarize the key quantitative data available for this compound™ grades. This information is crucial for risk assessment and the implementation of appropriate safety measures in a laboratory setting.
Physical and Chemical Properties
| Property | Value |
| Form | Powder |
| Color | White |
| Odor | Odorless |
| Auto Ignition Temperature | 450 °C (but no self-sustained flame) |
| Specific Gravity | 1.4 at 20 °C |
| Explosive Properties | Classified as a dust explosive (class ST1) - Weakly Combustible |
| Solubility | Essentially insoluble in water |
Exposure Controls
| Substance | CAS No. | LTEL 8 hr TWA (mg/m³) |
| PVC Dust (Respirable) | 9002-86-2 | 1.5 |
Health Hazard Information
This compound is generally considered to have low acute toxicity under normal handling conditions. However, the dust can cause physical abrasion to the skin and eyes.[1] High concentrations of dust may irritate the respiratory tract, and repeated inhalation exposure could lead to adverse lung effects.[1] If swallowed, it is unlikely to be hazardous.[1]
Stability and Reactivity
This compound is stable under normal conditions.[1] It is resistant to acids and alkalis up to 60°C, with the exception of sulfuric acid (>90%) and nitric acid (>50%).[1] Above this temperature, stronger acids can attack the polymer.[1]
Experimental Protocols
Detailed experimental protocols involving this compound C-870 are not available in the provided safety and technical data sheets. Researchers should develop specific protocols based on their experimental design, incorporating the safety information provided in this guide.
Mandatory Visualizations
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory environment.
Caption: Workflow for safe handling and storage of this compound.
Chemical Incompatibility Diagram
This diagram illustrates the chemical incompatibilities of this compound, highlighting substances to avoid.
References
The Rise and Fall of Pevikon in Biochemical Separations: A Technical Retrospective
For researchers, scientists, and drug development professionals, this in-depth guide explores the historical applications of Pevikon C-870 in biochemistry, focusing on its use as a support medium in preparative electrophoresis. This whitepaper details the experimental protocols, summarizes available data, and provides a workflow for this once-prominent technique.
Introduction: A Historical Perspective on Electrophoretic Media
In the mid-20th century, the burgeoning field of biochemistry demanded robust methods for the separation and purification of macromolecules. Electrophoresis, a technique that separates charged molecules in an electric field, emerged as a powerful tool. The choice of a support medium was critical to the success of these separations, with early options including paper and various gels. In this context, this compound C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, gained traction as a solid support for preparative block electrophoresis, offering a distinct set of advantages and challenges.
This compound was particularly valued for its high capacity, allowing for the separation of larger quantities of protein compared to other methods of the time. This made it a suitable choice for preparative work, where the goal was to isolate sufficient amounts of a specific protein for further study. However, its use was not without complications, most notably the presence of impurities that could affect the purity and biological activity of the separated molecules.
Core Application: Preparative Block Electrophoresis
This compound C-870 found its primary application as the supporting medium in preparative block electrophoresis for the separation of proteins, such as immunoglobulins (IgA), transferrin, and alpha-1-antitrypsin from serum and other biological fluids.[1] The general principle involved creating a solid block of this compound saturated with an appropriate buffer, applying the sample, and then subjecting the block to an electric field to achieve separation.
Key Characteristics of this compound C-870 in Electrophoresis
| Property | Description | Implication for Electrophoresis |
| Composition | Co-polymer of polyvinyl chloride and polyvinyl acetate. | Inert matrix with minimal interaction with proteins. |
| Form | Fine, insoluble powder. | Used to create a porous block or slurry for electrophoresis. |
| Porosity | The particle size and packing density determined the pore structure. | Influenced the migration of macromolecules. |
| Purity | Contained a non-proteic, water-soluble macromolecular impurity.[1] | This impurity could co-elute with the target protein and was found to be immunogenic.[1] |
Experimental Protocols
Detailed experimental protocols for this compound block electrophoresis are scarce in modern literature. The following represents a synthesized protocol based on historical accounts and general electrophoretic principles.
Preparation of the this compound Block
A critical first step in using this compound was the removal of impurities.
Materials:
-
This compound C-870 powder
-
Electrophoresis buffer (e.g., Barbital buffer, Tris-HCl buffer)
-
Large beaker or flask
-
Stirring apparatus
-
Buchner funnel and filter paper
-
Electrophoresis tank with a horizontal plate
Procedure:
-
Washing the this compound: To minimize the impact of impurities, a thorough washing procedure was essential.[1]
-
Suspend the this compound C-870 powder in a large volume of the chosen electrophoresis buffer.
-
Stir the suspension vigorously for an extended period (e.g., several hours).
-
Allow the this compound to settle, and decant the supernatant.
-
Repeat the washing process multiple times (e.g., 5-10 times) with fresh buffer.
-
After the final wash, collect the this compound powder by filtration using a Buchner funnel.
-
-
Preparing the Slurry and Pouring the Block:
-
Resuspend the washed this compound in a minimal amount of fresh electrophoresis buffer to form a thick, homogenous slurry.
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Pour the slurry onto the horizontal plate of the electrophoresis tank.
-
Carefully level the slurry to create a block of uniform thickness and dimensions. The dimensions of the block would vary depending on the amount of sample to be separated.
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Use filter paper wicks to connect the ends of the this compound block to the buffer reservoirs of the electrophoresis tank.
-
Sample Application and Electrophoresis
Procedure:
-
Sample Preparation: The protein sample (e.g., serum) was typically dialyzed against the electrophoresis buffer before application.
-
Sample Application: A narrow trench was carefully cut into the this compound block, usually near the cathode for proteins with a net negative charge at the buffer pH. The prepared sample was then gently pipetted into this trench.
-
Electrophoretic Run:
-
The electrophoresis tank was covered to prevent evaporation.
-
A constant voltage or current was applied across the block. The specific electrical conditions (e.g., volts, milliamps) and the duration of the run were empirically determined based on the proteins being separated and the buffer system used.
-
Cooling was often necessary to dissipate the heat generated during the run and prevent denaturation of the proteins.
-
Elution of Separated Proteins
After the electrophoretic separation, the proteins of interest had to be recovered from the this compound block.
Procedure:
-
Locating the Protein Bands: A guide strip was often cut from the side of the block and stained to visualize the location of the separated protein bands.
-
Excision of the this compound Segment: Based on the stained guide strip, the section of the this compound block containing the target protein was carefully excised.
-
Elution: The excised this compound segment was transferred to a column or a funnel with a fritted disc. The protein was then eluted from the this compound by washing with an appropriate buffer. The eluate was collected in fractions.
-
Concentration and Analysis: The collected fractions were then concentrated, and the purity of the isolated protein was assessed using other analytical techniques like immunoelectrophoresis or gel electrophoresis.
Quantitative Data Summary
| Parameter | Typical Range/Value (Estimated) | Factors Influencing the Parameter |
| Protein Loading Capacity | Several hundred milligrams to grams of protein. | Dimensions of the this compound block. |
| Resolution | Lower than modern techniques like polyacrylamide gel electrophoresis. | Buffer composition, pH, voltage gradient, run time, and porosity of the block. |
| Recovery of Protein | Variable, often incomplete. | Efficiency of the elution process. |
Mandatory Visualizations
Experimental Workflow for this compound Block Electrophoresis
Caption: Workflow for preparative protein separation using this compound block electrophoresis.
Logical Relationship of this compound Electrophoresis Components
Caption: Key components and their roles in this compound electrophoresis.
Conclusion: A Stepping Stone in Separation Science
This compound C-870 played a significant, albeit transient, role in the history of biochemical separation techniques. Its use in preparative block electrophoresis enabled the purification of proteins on a scale that was previously challenging. However, the inherent issues with impurities and the development of higher-resolution and more convenient techniques, such as polyacrylamide gel electrophoresis and various forms of chromatography, ultimately led to its decline in biochemical laboratories.
Understanding the principles and protocols of historical techniques like this compound electrophoresis provides valuable context for the evolution of modern separation science. The challenges faced by early researchers, such as dealing with impure reagents, spurred the development of the highly refined and powerful methods that are now standard in research and drug development.
References
Pevikon's Inertness in Biological Sample Analysis: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the historical use and chemical inertness of Pevikon, a copolymer of polyvinyl chloride and polyvinyl acetate, in the context of biological sample analysis. While once a common support medium for preparative electrophoresis, evidence suggests that this compound is not completely inert and can introduce contaminants that may interfere with sensitive analytical techniques. This document provides a comprehensive overview of this compound's properties, its historical applications, the nature of its potential contaminants, and the implications for modern analytical methods such as mass spectrometry.
Chemical and Physical Properties of this compound
This compound is a copolymer synthesized from vinyl chloride and vinyl acetate monomers.[1] Its physical and chemical properties can vary depending on the specific grade and manufacturing process. However, some general properties are summarized in the table below.
| Property | Value |
| Chemical Name | Poly(vinyl chloride)-poly(vinyl acetate) copolymer |
| CAS Number | 9003-22-9 |
| Appearance | White, odorless powder |
| Molecular Formula | (C4H6O2•C2H3Cl)n |
| Melting Point | ~80 °C |
| Density | ~1.36 g/mL at 25°C |
Historical Application: Preparative Electrophoresis
This compound has been historically employed as a supporting medium in zonal electrophoresis for the purification of proteins, such as immunoglobulins. Its granular nature provided a porous bed for the separation of macromolecules based on their electrophoretic mobility.
Experimental Protocol: Zonal Electrophoresis on this compound
The following is a generalized protocol for preparative electrophoresis using a this compound block, based on historical methodologies:
-
Preparation of the this compound Block:
-
A slurry of this compound C-870 is prepared in the desired electrophoresis buffer (e.g., 0.1 M Tris-HCl, pH 8.6).
-
The slurry is poured into a mold to create a rectangular block of desired dimensions.
-
The block is gently pressed to remove excess buffer until a firm, consistent bed is achieved.
-
-
Sample Application:
-
A narrow trench is cut into the this compound block, a short distance from the cathode.
-
The biological sample (e.g., serum) is concentrated and dialyzed against the electrophoresis buffer.
-
The sample is then applied evenly into the trench.
-
-
Electrophoresis:
-
The this compound block is placed in an electrophoresis chamber and connected to the buffer reservoirs using wicks.
-
A constant voltage or current is applied across the block for a specified duration (e.g., 18-24 hours).
-
The separation is typically performed in a cold room (e.g., 4°C) to minimize protein denaturation.
-
-
Elution and Analysis:
-
After electrophoresis, the this compound block is sectioned transversely into segments.
-
The proteins from each segment are eluted with buffer.
-
The protein content and purity of each fraction are then determined using analytical techniques such as spectrophotometry or immunochemical methods.
-
References
The Pevikon Matrix: A Technical Guide to Preparative Macromolecule Separation
For researchers, scientists, and drug development professionals engaged in the purification of macromolecules, the choice of a separation matrix is a critical determinant of yield, purity, and biological activity. While polyacrylamide and agarose gels are staples of analytical electrophoresis, preparative-scale separations often demand a different set of matrix properties. This guide provides an in-depth look at the Pevikon matrix, a specialized medium for preparative block electrophoresis, outlining its core principles, operational workflow, and key considerations for its application.
This compound is a granular, inert copolymer of polyvinyl chloride and polyvinyl acetate.[1] Its primary application in a laboratory setting is for preparative zonal electrophoresis, where the goal is to isolate larger quantities of specific macromolecules, such as proteins or lipoproteins, from a complex mixture. Unlike analytical techniques designed for visualization and quantification, preparative electrophoresis with this compound is optimized for the recovery of separated fractions for downstream applications.
Core Principles and Advantages
This compound block electrophoresis leverages the same fundamental principles of electrophoretic mobility as other techniques: charged molecules migrate through a porous, buffered medium under the influence of an electric field. The key advantages of this compound lie in its physical properties:
-
High Sample Capacity: The block format allows for the application of significantly larger sample volumes and total protein loads compared to typical analytical gels.
-
Inert Nature: this compound is chemically stable and generally does not interact with the macromolecules being separated.
-
Facilitated Recovery: As a granular solid support, the block can be physically sectioned after the electrophoretic run, allowing for the straightforward elution and recovery of the separated molecules from each section.
A critical consideration when using this compound is the potential for leachable impurities. Studies have shown that unpurified this compound can release a non-proteic, water-soluble macromolecular impurity that may be immunogenic.[1] Therefore, thorough washing of the this compound resin before use is an essential step to minimize the risk of sample contamination and spurious results in subsequent biological assays.[1]
Quantitative Performance and Comparative Analysis
While specific quantitative data for this compound is sparse in modern literature, its utility can be understood in comparison to more common matrices like agarose and polyacrylamide. The primary distinction is its role as a preparative, rather than an analytical, medium.
| Feature | This compound Matrix | Agarose Gel | Polyacrylamide Gel (PAGE) |
| Primary Application | Preparative separation of large sample quantities | Analytical separation of large nucleic acids (>200 bp) and large protein complexes | High-resolution analytical separation of proteins and small nucleic acids (<1000 bp) |
| Format | Horizontal Block | Horizontal or Vertical Slab | Vertical Slab |
| Resolution | Low to Moderate | Moderate | High (can resolve single base pairs or kDa differences) |
| Sample Capacity | High (milligrams to grams) | Low (micrograms) | Low (micrograms) |
| Macromolecule Recovery | High (via elution from sectioned block) | Moderate (requires gel extraction kits, diffusion, or electroelution) | Moderate to Low (more complex extraction from cross-linked matrix) |
| Key Advantage | High preparative load and simple fraction recovery | Ease of preparation, ideal for large DNA fragments | Superior resolution for small molecules |
| Key Disadvantage | Potential for leachable impurities, lower resolution | Lower resolution for small molecules | Unpolymerized acrylamide is a neurotoxin, more complex recovery |
Experimental Workflow and Protocols
The following sections outline the generalized workflow and a representative protocol for preparative macromolecule separation using a this compound block. Specific parameters such as buffer composition, voltage, and run time must be optimized for the specific macromolecules of interest.
Generalized Experimental Workflow
The logical flow of a this compound block electrophoresis experiment involves preparation of the matrix, the electrophoretic run, and the subsequent recovery and analysis of the separated fractions.
Detailed Experimental Methodology
This protocol is a representative example and should be adapted for specific experimental needs.
1. Materials and Reagents:
-
This compound C-870 resin
-
Electrophoresis Buffer (e.g., Tris-Glycine, Barbital buffer, Phosphate buffer, pH optimized for target protein stability and charge)
-
Running Buffer (same as electrophoresis buffer)
-
Sample containing target macromolecule(s), concentrated and dialyzed against the electrophoresis buffer.
-
Electrophoresis apparatus (horizontal tray, power supply, buffer tanks)
-
Filter paper or cellulose acetate wicks
-
Spatula and scalpel
-
Elution buffer (e.g., high salt buffer or buffer with a mild detergent)
-
Collection tubes
2. This compound Block Preparation:
-
Washing (Crucial Step): Suspend the this compound resin in a large volume of deionized water. Stir for 10-15 minutes and allow the resin to settle. Decant the supernatant containing fine particles and potential impurities. Repeat this washing process 5-10 times. Follow with 2-3 washes using the chosen electrophoresis buffer.
-
Slurry Preparation: After the final wash, decant the supernatant buffer until the this compound has a thick, paste-like consistency that can still be poured.
-
Casting the Block: Place the electrophoresis tray on a level surface. Pour the this compound slurry into the tray to the desired thickness (typically 1-2 cm). Use a spatula to ensure an even, level surface.
-
Sample Origin: Create a narrow slot or trench in the this compound block for sample application. This can be done by inserting a thin plastic or metal template into the slurry before it fully settles, or by carefully carving out a trench with a spatula after the block has settled.
-
Equilibration: Use filter paper wicks to connect the ends of the this compound block to the buffer tanks of the electrophoresis chamber, which are filled with running buffer. Allow the buffer to fully saturate the block by capillary action for at least 1-2 hours.
3. Electrophoresis:
-
Sample Application: Carefully load the prepared sample into the origin slot using a pipette. For dense samples, it may be beneficial to mix them with a small amount of dry this compound to form a paste before application.
-
Running Conditions: Place the lid on the electrophoresis chamber and connect it to the power supply. Apply a constant voltage or current. Typical conditions might range from 100-300 volts. The optimal voltage and run time must be determined empirically to achieve separation without excessive heat generation, which can denature proteins. Running the apparatus in a cold room (4°C) is highly recommended.
-
Monitoring: The migration of colored proteins (e.g., hemoglobin, cytochrome c) can be monitored visually. For uncolored proteins, a small amount of a tracking dye (e.g., bromophenol blue) that does not bind to the target protein can be run in a separate lane.
4. Macromolecule Recovery:
-
Block Sectioning: After the run is complete, disconnect the power supply. Remove the this compound block from the tray. Using a clean scalpel or blade, carefully cut the block perpendicular to the direction of migration into uniform sections (e.g., 0.5 or 1.0 cm wide).
-
Elution: Transfer each this compound section into a separate labeled tube or column. Add a suitable elution buffer and incubate (e.g., for several hours at 4°C with gentle agitation) to allow the macromolecules to diffuse out of the matrix. Alternatively, the sections can be packed into small columns and the macromolecules eluted by gravity flow.
-
Analysis: Analyze a small aliquot of the eluate from each fraction to determine the location of the target macromolecule. Common analysis methods include SDS-PAGE, enzyme activity assays, or spectrophotometry. Pool the fractions containing the purified macromolecule of interest.
Logical Relationships in Matrix Selection
The decision to use this compound is based on a trade-off between the need for high capacity and the requirement for high resolution. This relationship can be visualized as a decision-making pathway.
References
Pevikon for Preparative Scale Protein Purification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pevikon, a copolymer of polyvinyl chloride and polyvinyl acetate, has historically served as a valuable support matrix for the preparative scale purification of proteins and other macromolecules. Its utility lies in its inert nature, insolubility in common buffer systems, and granular form, which facilitates the separation of large quantities of protein through techniques such as preparative block electrophoresis and isoelectric focusing. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and key considerations for utilizing this compound in preparative protein purification. While this compound C-870, the grade historically used for these applications, may not be readily available today, the methodologies described herein are foundational to preparative electrophoresis with granular support media and can be adapted for similar materials.
Introduction to this compound in Protein Purification
This compound is a synthetic copolymer that has been employed as a solid support for zonal electrophoresis. In this technique, a block of the inert support material is saturated with a buffer solution, and a sample is applied as a narrow zone. Under the influence of an electric field, the charged molecules in the sample migrate through the support medium at different rates, leading to their separation. This compound's granular nature allows for the straightforward recovery of separated components by sectioning the block and eluting the molecules of interest.
Historically, this compound has been successfully used for the preparative scale purification of various proteins, including immunoglobulins (IgA), transferrin, and alpha-1-antitrypsin. Its primary advantages include its high capacity for protein loading and the relative ease of protein recovery compared to some gel-based methods.
A critical consideration when using this compound is the potential presence of non-proteic, water-soluble impurities that can be immunogenic. Therefore, thorough washing of the this compound powder before use is an essential step to minimize contamination of the final purified protein.[1]
Core Principles of Preparative Block Electrophoresis
Preparative block electrophoresis using a granular support medium like this compound relies on the differential migration of charged molecules in an electric field. The key principles are:
-
Support Medium: A solid, inert, and porous support matrix (the "block") holds the buffer and provides a medium through which molecules can migrate.
-
Buffer System: A continuous buffer system is used to maintain a constant pH throughout the support medium and in the electrode reservoirs. The choice of buffer is critical and depends on the isoelectric point (pI) and stability of the target protein.
-
Electric Field: The application of a direct current (DC) electric field provides the driving force for the migration of charged molecules.
-
Separation: Molecules with a higher charge-to-mass ratio will migrate faster towards the electrode of opposite polarity, resulting in their separation into distinct zones or bands.
-
Elution: After electrophoresis, the separated protein bands are physically excised from the block, and the protein is recovered from the support material by washing with a suitable buffer.
Experimental Protocol: Preparative Protein Purification using a this compound Block
This section provides a detailed methodology for preparative scale protein purification using a this compound block.
Materials and Reagents
-
This compound C-870 (or equivalent granular support medium)
-
Electrophoresis buffer (e.g., Tris-HCl, phosphate buffer, depending on the protein of interest)
-
Sample containing the target protein
-
Horizontal electrophoresis apparatus with a preparative block tray
-
Power supply
-
Spatula
-
Glass plates
-
Filter paper wicks
-
Elution buffer (e.g., electrophoresis buffer or a buffer with higher ionic strength)
-
Collection tubes
-
Protein assay reagents (e.g., Bradford, BCA)
Methodologies
Step 1: Pre-treatment of this compound
To remove soluble impurities, this compound should be washed extensively before use.
-
Suspend the this compound powder in a large volume of the chosen electrophoresis buffer.
-
Stir the slurry for several hours.
-
Allow the this compound to settle and decant the supernatant.
-
Repeat this washing procedure at least 3-4 times.
-
Finally, resuspend the washed this compound in the electrophoresis buffer to create a thick slurry.
Step 2: Casting the this compound Block
-
Assemble the preparative block tray according to the manufacturer's instructions.
-
Pour the this compound slurry into the tray, ensuring an even and compact bed. A gentle tapping of the tray can help in packing the slurry.
-
Level the surface of the this compound block with a spatula or a glass rod.
-
Carefully blot the excess buffer from the surface of the block using filter paper until the surface is just moist but not glossy.
Step 3: Sample Application
-
Using a spatula, create a narrow trench in the this compound block at the origin, typically a few centimeters from the cathode for anionic proteins.
-
Mix the protein sample with a small amount of dry, washed this compound to form a paste.
-
Carefully apply the sample-Pevikon paste into the trench.
-
Seal the trench by gently covering it with the surrounding this compound.
Step 4: Electrophoresis
-
Place the this compound block tray in the electrophoresis apparatus.
-
Connect the buffer reservoirs to the ends of the this compound block using filter paper wicks soaked in the electrophoresis buffer.
-
Fill the electrode reservoirs with the electrophoresis buffer.
-
Connect the power supply and apply a constant voltage or current. The optimal conditions (voltage, current, and time) will need to be determined empirically for each protein but typically range from 100-500V for several hours.
-
It is advisable to perform the electrophoresis in a cold room or with a cooling plate to dissipate heat generated during the run.
Step 5: Protein Elution
-
After the electrophoresis is complete, disconnect the power supply.
-
To visualize the separated protein bands, a filter paper replica can be made by gently pressing a sheet of filter paper onto the surface of the block. The paper is then stained with a protein stain (e.g., Coomassie Blue).
-
Using the stained replica as a guide, carefully excavate the sections of the this compound block containing the target protein.
-
Transfer the this compound sections into separate columns or funnels.
-
Elute the protein from the this compound by washing the granules with several volumes of elution buffer.
-
Collect the eluate in fractions.
-
Monitor the protein concentration in the fractions using a protein assay.
-
Pool the fractions containing the purified protein.
Data Presentation
The following tables provide representative data that could be expected from a preparative this compound block electrophoresis experiment. The actual values will vary depending on the specific protein and experimental conditions.
Table 1: Electrophoresis Running Conditions
| Parameter | Typical Value |
| Buffer System | 0.1 M Tris-HCl, pH 8.6 |
| Voltage | 300 V (constant) |
| Current | 50-100 mA |
| Run Time | 16-24 hours |
| Temperature | 4°C |
Table 2: Protein Purification Summary
| Purification Step | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Extract | 500 | 10 | 1 | 100 |
| This compound Eluate | 50 | 85 | 8.5 | 85 |
Visualization of Experimental Workflow
The following diagrams illustrate the key logical steps in the preparative purification of proteins using this compound block electrophoresis.
Caption: Workflow for preparative protein purification using this compound block electrophoresis.
Caption: Logical relationships in this compound-based preparative electrophoresis.
Conclusion
Preparative block electrophoresis with this compound as a support medium is a powerful, albeit historical, technique for the purification of proteins on a preparative scale. Its main strengths lie in its high loading capacity and the simplicity of protein recovery. While modern chromatography techniques have largely superseded this method, the principles of preparative electrophoresis remain relevant. For certain applications, particularly when dealing with large sample volumes or when sophisticated chromatography systems are unavailable, this technique can still be a viable option. Researchers and professionals in drug development should consider the methodologies outlined in this guide as a valuable tool in their protein purification repertoire, with the caveat that optimization for modern applications and alternative support media may be necessary.
References
An In-depth Technical Guide to the Chemical Composition of Pevikon C-870
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical composition of Pevikon C-870, a commercial polymer. The information is presented to meet the needs of researchers and scientists in understanding the fundamental properties of this material.
Core Chemical Composition
This compound C-870 is the trade name for a copolymer primarily composed of vinyl chloride and vinyl acetate.[1] It is identified by the Chemical Abstracts Service (CAS) number 9003-22-9 .[1] This places it in the category of vinyl resins, a widely used class of thermoplastics.
The polymer chain consists of repeating monomer units of vinyl chloride and vinyl acetate, arranged in a random sequence. The inclusion of vinyl acetate as a comonomer modifies the properties of the polymer compared to a pure polyvinyl chloride (PVC) homopolymer, typically increasing flexibility and improving solubility in certain solvents.
While a specific datasheet for this compound C-870 from the manufacturer, INOVYN, is not publicly available, data for a representative vinyl chloride/vinyl acetate copolymer with the same CAS number provides the following quantitative composition:
| Component | Percentage by Weight |
| Vinyl Chloride | ~88% |
| Vinyl Acetate | ~12% |
Note: This data is based on a technical datasheet for a generic vinyl chloride/vinyl acetate copolymer with CAS number 9003-22-9 and should be considered representative of this compound C-870.
The general chemical structure can be represented as a random copolymer of the two monomer units.
Inapplicability of Biological Frameworks
It is crucial to note for the target audience that concepts such as signaling pathways and drug development experimental protocols are not applicable to this compound C-870. This material is a synthetic, inert polymer designed for material applications and does not possess biological activity or interact with physiological signaling cascades.
Physicochemical Characterization and Analytical Protocols
The characterization of this compound C-870 relies on standard analytical techniques for polymers to determine its structure, composition, molecular weight, and thermal properties. The following outlines typical experimental methodologies used for such materials.
Compositional Analysis
Protocol:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups corresponding to both vinyl chloride (C-Cl stretching) and vinyl acetate (C=O and C-O stretching). A thin film of the polymer is cast from a suitable solvent (e.g., tetrahydrofuran) onto a salt plate (e.g., KBr) and the infrared spectrum is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the precise ratio of the two monomer units in the copolymer chain. The polymer is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. The relative integrals of the proton or carbon signals unique to each monomer are used to calculate the compositional ratio.
Molecular Weight Determination
Protocol:
-
Gel Permeation Chromatography (GPC): This is the standard method for determining the molecular weight distribution (including number average molecular weight, Mn, weight average molecular weight, Mw, and polydispersity index, PDI) of polymers. A solution of the polymer in a suitable solvent (e.g., THF) is passed through a column packed with porous gel. The elution time is inversely proportional to the hydrodynamic volume of the polymer chains, allowing for the determination of the molecular weight distribution relative to known standards (e.g., polystyrene).
Thermal Properties Analysis
Protocol:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a key characteristic of amorphous polymers. A small sample of the polymer is heated at a controlled rate in a DSC instrument, and the change in heat flow is measured. The Tg is observed as a step change in the baseline of the thermogram.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer. A sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. This provides information on the onset of degradation and the presence of any volatile components.
Visualizations
The following diagrams illustrate the conceptual structure of this compound C-870 and a typical analytical workflow for its characterization.
References
Methodological & Application
Protocol for Preparative Pevikon Block Electrophoresis of Serum Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pevikon block electrophoresis is a robust and effective method for the preparative separation of serum proteins into their major fractions: albumin, alpha-globulins, beta-globulins, and gamma-globulins. This technique utilizes this compound C-870, a granular, insoluble copolymer of polyvinyl chloride and polyvinyl acetate, as the supporting medium. Its high porosity and minimal interaction with proteins allow for the separation of significant quantities of serum, making it an ideal choice for isolating protein fractions for further analysis or downstream applications.
The principle of this method is based on the differential migration of charged protein molecules in an electric field. At an alkaline pH, typically around 8.6, most serum proteins are negatively charged and will migrate towards the anode at rates determined by their charge density and size. The inert nature of the this compound block minimizes adsorptive losses and denaturation, ensuring high recovery of biologically active proteins.
A critical step in this protocol is the thorough washing of the this compound C-870 to remove any soluble impurities that could interfere with the electrophoretic separation or contaminate the purified protein fractions.[1] Following electrophoresis, the separated protein bands within the block are localized, and the corresponding sections of the this compound are physically removed. The proteins are then eluted from the this compound granules for subsequent quantification and characterization.
Experimental Protocol
Materials and Reagents
-
This compound C-870
-
Barbital Buffer (pH 8.6, ionic strength 0.075)
-
Human Serum
-
Staining Solution (e.g., Ponceau S)
-
Destaining Solution (e.g., 5% acetic acid)
-
Electrophoresis apparatus (horizontal block setup)
-
Power supply
-
Glass plates for casting the block
-
Spatulas and scalpels
-
Chromatography columns or funnels for elution
-
Spectrophotometer for protein quantification
Preparation of the this compound Block
-
Washing the this compound C-870: To remove soluble contaminants, suspend the this compound C-870 powder in a large volume of distilled water. Stir the slurry for several hours and then allow the this compound to settle. Decant the supernatant. Repeat this washing procedure at least three times with distilled water, followed by two washes with the Barbital buffer.
-
Preparing the this compound Slurry: After the final wash, resuspend the this compound in fresh Barbital buffer to create a thick, pourable slurry.
-
Casting the Block: Assemble the glass plate mold for the electrophoresis block. Pour the this compound slurry into the mold on a level surface. Gently agitate the mold to ensure an even and compact packing of the this compound granules. Allow the block to settle completely.
Sample Application
-
Using a scalpel, carefully make a narrow trench in the this compound block at the origin (cathode end).
-
Mix the serum sample with a small amount of this compound powder to form a paste.
-
Carefully apply the serum-Pevikon paste into the trench.
Electrophoresis
-
Place the this compound block in the electrophoresis chamber.
-
Establish contact between the ends of the block and the buffer reservoirs using filter paper wicks soaked in Barbital buffer.
-
Connect the power supply and apply a constant voltage or current. A typical run condition is approximately 3-3.5 V/cm for 16-18 hours.[2] Monitor the separation progress by observing the migration of a marker dye if used.
Localization and Elution of Protein Fractions
-
After the electrophoretic run, disconnect the power supply and carefully remove the this compound block from the chamber.
-
To visualize the protein bands, gently press a strip of filter paper onto the surface of the block to make a replica. Stain the filter paper replica with a protein stain like Ponceau S to reveal the location of the protein fractions.
-
Using the stained replica as a guide, use a scalpel to cut and collect the sections of the this compound block corresponding to the albumin, alpha-globulin, beta-globulin, and gamma-globulin fractions.
-
Pack each this compound section into a separate chromatography column or a funnel plugged with glass wool.
-
Elute the proteins from the this compound by slowly passing Barbital buffer or a suitable saline solution through the column. Collect the eluate in fractions.
Quantitative Analysis
-
Determine the protein concentration in the eluted fractions using a spectrophotometer at 280 nm or a colorimetric protein assay (e.g., Bradford or BCA assay).
-
The relative amounts of each protein fraction can be calculated as a percentage of the total protein recovered.
Data Presentation
| Protein Fraction | Relative Mobility | Typical Percentage of Total Serum Protein |
| Albumin | Highest towards the anode | 55 - 65% |
| Alpha-1 Globulins | Intermediate | 2 - 5% |
| Alpha-2 Globulins | Intermediate | 7 - 13% |
| Beta Globulins | Intermediate | 8 - 14% |
| Gamma Globulins | Lowest towards the anode (or migrates towards the cathode) | 12 - 22% |
Experimental Workflow Diagram
Caption: Workflow for this compound block electrophoresis.
References
Application Notes and Protocols for Pevikon Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support medium for preparative zonal electrophoresis. This technique is particularly valuable for the separation and purification of proteins, offering an alternative to methods like gel filtration or ion-exchange chromatography. Its utility lies in its high capacity, chemical inertness, and the ease of sample recovery. This document provides a detailed protocol for the preparation of a this compound block for electrophoresis, including buffer recommendations and procedural workflows. A notable application of this method is in preparative isoelectric focusing, a technique for separating proteins based on their isoelectric point (pI).
Core Principles
This compound block electrophoresis is a type of zonal electrophoresis where a thick, horizontal bed of this compound particles is saturated with a buffer solution. The sample is applied as a narrow band, and an electric field is passed through the block, causing the charged molecules to migrate at different rates. The separated components can then be eluted from the block for further analysis or use. A key advantage of this compound is that it provides a stable, porous medium with minimal interaction with the proteins being separated.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for preparing and running a this compound block electrophoresis experiment.
Table 1: this compound Slurry and Block Preparation
| Parameter | Value | Notes |
| This compound C-870 to Buffer Ratio (w/v) | 1:4 to 1:5 | Adjust for desired slurry consistency. |
| This compound Washing Solution | Distilled Water or Dilute Buffer | Wash multiple times to remove impurities. |
| Block Dimensions (example) | 20 cm x 10 cm x 1 cm | Can be scaled as needed. |
| Drying of this compound Block | Gentle suction or blotting | Remove excess buffer before sample application. |
Table 2: Recommended Buffer Systems
| Buffer System | Composition | pH Range | Typical Application |
| Phosphate Buffer | Sodium Phosphate (dibasic and monobasic) | 6.0 - 8.0 | General protein separation |
| Tris-HCl | Tris(hydroxymethyl)aminomethane, HCl | 7.0 - 9.0 | General protein separation |
| Barbital Buffer | Sodium Barbital, Barbital | 7.0 - 9.0 | Historical buffer for serum protein separation |
| Ampholytes (for Isoelectric Focusing) | Carrier Ampholytes (e.g., Pharmalyte, Ampholine) | 3.0 - 10.0 | Separation based on isoelectric point |
Table 3: Electrophoresis Running Conditions
| Parameter | Value | Notes |
| Voltage | 100 - 400 V | Dependent on buffer conductivity and block dimensions. |
| Current | 10 - 50 mA | Monitor to prevent excessive heating. |
| Temperature | 4°C | Use a cold room or a cooled electrophoresis chamber. |
| Run Time | 12 - 24 hours | Dependent on the separation required. |
Experimental Protocols
Protocol 1: Washing and Preparation of this compound C-870
Objective: To remove soluble impurities from the this compound resin that may interfere with the electrophoresis process. Thorough washing is a critical step.[1]
Materials:
-
This compound C-870
-
Distilled Water
-
Large Beaker or Buchner Funnel
-
Filter Paper
Procedure:
-
Weigh the desired amount of this compound C-870 and place it in a large beaker.
-
Add a generous volume of distilled water (at least 5 times the volume of the this compound) and stir to create a slurry.
-
Allow the this compound to settle, and then carefully decant the supernatant.
-
Repeat the washing process (steps 2 and 3) at least 5-10 times, or until the supernatant is clear and free of fine particles.
-
For the final wash, use the electrophoresis buffer to equilibrate the this compound.
-
The washed this compound can be stored as a slurry in the electrophoresis buffer at 4°C.
Protocol 2: Preparation of the this compound Electrophoresis Block
Objective: To create a uniform and bubble-free this compound block for electrophoresis.
Materials:
-
Washed this compound C-870 slurry
-
Electrophoresis Buffer
-
Gel Casting Tray or Mold
-
Spatula
-
Filter Paper Wicks
Procedure:
-
Ensure the gel casting tray is clean, dry, and on a level surface.
-
Pour the this compound slurry into the casting tray. The consistency should be thick but pourable, similar to a paste.
-
Use a spatula to evenly spread the slurry across the tray, ensuring a uniform thickness.
-
Gently tap the tray on the bench to remove any trapped air bubbles.
-
Place clean filter paper wicks at both ends of the this compound block, ensuring good contact. These wicks will connect the block to the buffer reservoirs of the electrophoresis chamber.
-
Use gentle suction or blotting with filter paper to remove excess buffer from the surface of the block until it is firm but still moist. The block should not be overly dry.
Protocol 3: Sample Application and Electrophoresis
Objective: To apply the protein sample and perform the electrophoretic separation.
Materials:
-
Prepared this compound Block
-
Protein Sample (dialyzed against the electrophoresis buffer)
-
Electrophoresis Chamber
-
Power Supply
-
Tracking Dye (optional, e.g., bromophenol blue)
Procedure:
-
Carefully create a narrow trench in the this compound block for sample application. This can be done with a thin spatula or a custom-made applicator.
-
Mix the protein sample with a small amount of tracking dye if desired.
-
Carefully pipette the sample into the trench.
-
Place the this compound block into the electrophoresis chamber and connect the filter paper wicks to the buffer reservoirs.
-
Fill the buffer reservoirs with the appropriate electrophoresis buffer.
-
Connect the power supply and apply the desired voltage.
-
Run the electrophoresis at 4°C for the required amount of time. Monitor the migration of the tracking dye (if used) to gauge the progress of the separation.
-
After the run is complete, turn off the power supply.
Protocol 4: Elution of Separated Proteins
Objective: To recover the separated protein fractions from the this compound block.
Materials:
-
This compound Block with separated proteins
-
Spatula
-
Elution Buffer (can be the same as the electrophoresis buffer or a buffer of higher ionic strength)
-
Collection Tubes or a Fraction Collector
-
Syringes with columns or sintered glass funnels
Procedure:
-
Carefully slice the this compound block into fractions corresponding to the separated protein bands. If the proteins are not visible, a pilot strip can be cut and stained to locate the bands.
-
Transfer each this compound fraction into a separate column or funnel.
-
Add a small volume of elution buffer to each fraction and allow it to percolate through the this compound, collecting the eluate.
-
Repeat the elution step multiple times to ensure complete recovery of the protein.
-
The collected fractions can then be assayed for protein content and activity.
Mandatory Visualizations
Caption: Workflow for this compound Block Electrophoresis.
Caption: Diagram of a this compound electrophoresis setup.
References
Application Notes: Immunoglobulin Purification Using Pevikon Electrophoresis
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Human Immunoglobulin G with Bathophenanthroline–Zn2+, –Fe2+, or –Cu2+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and purification of polyclonal antibody against F(ab')2 fragment of human immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Comparative Analysis of Laboratory-Scale Immunoglobulin G Purification Methods from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pevikon C-870 Gel Preparation - A Search for a Lost Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
It is important to note that the use of Pevikon C-870 for gel electrophoresis appears to be a legacy technique, largely superseded by the advent of more reproducible and versatile matrices such as polyacrylamide and agarose. The information presented here is based on the limited available data and general principles of electrophoresis.
This compound C-870: Properties and Historical Application
This compound C-870 is a white, odorless powder. Its application in electrophoresis likely leveraged its properties as a stable, inert matrix that could be formed into a gel to facilitate the separation of macromolecules based on their size and charge.
Safety and Handling:
As with any fine chemical powder, appropriate safety precautions should be taken when handling this compound C-870.
| Precaution | Description |
| Ventilation | Work in a well-ventilated area or under a fume hood to minimize inhalation of airborne particles. |
| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. A dust mask is recommended if significant dust is generated. |
| Storage | Store in a cool, dry place away from sources of ignition. |
A Generalized Approach to Gel Preparation for Electrophoresis
In the absence of a specific protocol for this compound C-870, the following workflow represents a generalized procedure for preparing an electrophoresis gel. This is a hypothetical workflow and would require significant optimization and validation for use with this compound C-870.
Caption: A generalized workflow for preparing and running an electrophoresis gel.
Hypothetical Experimental Protocol
The following is a speculative protocol based on general gel preparation principles. This is not a validated protocol for this compound C-870.
Materials:
-
This compound C-870 powder
-
Electrophoresis buffer (e.g., Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE))
-
Gel casting tray and combs
-
Heating source (e.g., microwave or heating stir plate)
-
Vacuum flask for degassing
-
Polymerization initiator and catalyst (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), if required for vinyl copolymers)
Procedure:
-
Buffer Preparation: Prepare a 1X solution of the desired electrophoresis buffer.
-
Dissolving the Matrix:
-
Slowly add the desired percentage of this compound C-870 powder to the buffer with constant stirring. The appropriate percentage would need to be determined empirically.
-
Heat the suspension gently with continuous stirring until the this compound C-870 is completely dissolved. Avoid boiling.
-
-
Degassing: Cool the solution to approximately 50-60°C and degas under a vacuum for several minutes to remove dissolved gases that can interfere with polymerization and gel integrity.
-
Casting the Gel:
-
Assemble the gel casting tray.
-
If necessary for polymerization, add the initiator (e.g., APS) and catalyst (e.g., TEMED) to the cooled solution and mix gently.
-
Immediately pour the solution into the casting tray, avoiding the formation of air bubbles.
-
Insert the comb to create sample wells.
-
-
Polymerization: Allow the gel to solidify completely at room temperature. The time required for polymerization would need to be determined experimentally.
-
Electrophoresis:
-
Once polymerized, carefully remove the comb.
-
Place the gel in the electrophoresis tank and add enough 1X running buffer to submerge the gel.
-
Load samples mixed with loading dye into the wells.
-
Connect the electrophoresis apparatus to a power supply and run at a constant voltage or current until the desired separation is achieved.
-
-
Visualization: After electrophoresis, the gel would be stained with an appropriate dye to visualize the separated molecules.
Conclusion
While this compound C-870 was historically used as a medium for electrophoresis, specific protocols for its use are not prevalent in modern scientific literature. The information provided here offers a general framework based on standard electrophoresis techniques. Researchers interested in using this compound C-870 would need to undertake significant methods development and optimization. Given the widespread availability and well-characterized nature of modern matrices like polyacrylamide and agarose, these are recommended for most electrophoresis applications.
Application Notes and Protocols for Protein Recovery from Pevikon Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon® C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support medium for preparative block electrophoresis, a technique valued for its high capacity in separating large quantities of proteins in their native state. The inert and granular nature of this compound allows for the straightforward separation of proteins based on their electrophoretic mobility. A critical step following electrophoretic separation is the efficient recovery of the purified proteins from the this compound matrix. This document provides detailed protocols for two common methods of protein recovery: Electroelution and Passive Diffusion .
A key consideration when working with this compound is the presence of a non-proteic, water-soluble macromolecular impurity. This contaminant can co-purify with the target protein and may elicit an immune response in downstream applications, such as antibody production. Therefore, it is imperative to thoroughly wash the this compound before use to minimize this impurity.[1]
Protein Localization in the this compound Block
Due to the opaque nature of the this compound block, direct visualization of protein bands is not feasible. An indirect method, such as imprinting, is required to locate the separated proteins before excision.
Protocol: Protein Localization by Imprinting
-
After electrophoresis, carefully remove the this compound block from the electrophoresis chamber.
-
Place a strip of moist filter paper (e.g., Whatman No. 1) or a nitrocellulose membrane gently onto the surface of the this compound block. Ensure good contact without disturbing the gel matrix.
-
Allow the proteins to transfer from the this compound to the membrane for a few minutes.
-
Carefully peel off the membrane and stain it with a suitable protein stain (e.g., Coomassie Brilliant Blue R-250) to visualize the protein bands.
-
Align the stained membrane with the this compound block to accurately identify and excise the sections of the block containing the protein of interest using a clean spatula or razor blade.
Method 1: Electroelution
Electroelution is a technique that uses an electric field to actively move proteins out of the gel matrix and into a collection buffer. It is generally faster and more efficient than passive diffusion.
Experimental Protocol: Electroelution from this compound
-
Preparation of this compound Section:
-
Excise the region of the this compound block containing the target protein, as identified by the imprinting method.
-
Transfer the excised this compound section into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that will retain the protein of interest.
-
-
Assembly of Elution Apparatus:
-
Add a sufficient volume of Elution Buffer to the dialysis bag to suspend the this compound granules.
-
Seal the dialysis bag, ensuring no air bubbles are trapped inside.
-
Place the sealed dialysis bag into a horizontal electrophoresis tank filled with the same Elution Buffer. Position the bag perpendicular to the electrodes.
-
-
Electroelution:
-
Apply a constant voltage (e.g., 100-200 V) across the electrophoresis tank. The electric field will cause the charged protein to migrate out of the this compound matrix and into the surrounding buffer within the dialysis bag.
-
The duration of electroelution will depend on the size and charge of the protein, as well as the applied voltage. A typical duration is 2-4 hours at 4°C to prevent protein degradation.
-
-
Protein Collection and Concentration:
-
After electroelution, turn off the power supply and carefully remove the dialysis bag from the tank.
-
Open the dialysis bag and collect the buffer containing the eluted protein.
-
The collected protein solution can be concentrated using methods such as ultrafiltration with an appropriate MWCO membrane or precipitation with ammonium sulfate or trichloroacetic acid (TCA).
-
Elution Buffer Recipes:
| Buffer Component | Concentration | Purpose |
| Tris-HCl | 25-50 mM, pH 8.0-8.5 | Buffering agent |
| Glycine | 192 mM | Component of the running buffer system |
| SDS (optional) | 0.01 - 0.1% (w/v) | Denaturing agent to aid in elution of hydrophobic proteins. Must be removed for functional studies. |
Method 2: Passive Diffusion
Passive diffusion relies on the concentration gradient of the protein between the gel matrix and the surrounding buffer. This method is simpler and requires less specialized equipment than electroelution but is generally slower and may result in lower recovery yields.
Experimental Protocol: Passive Diffusion from this compound
-
Preparation of this compound Section:
-
Excise the this compound section containing the protein of interest.
-
To increase the surface area for diffusion, the excised this compound can be gently crushed into smaller pieces using a clean glass rod.
-
-
Elution:
-
Transfer the this compound granules to a centrifuge tube.
-
Add a sufficient volume of Elution Buffer to completely immerse the this compound. The volume will depend on the amount of this compound, but a 2:1 or 3:1 buffer-to-gel volume ratio is a good starting point.
-
Incubate the mixture on a rotary shaker or rocker at 4°C. The incubation time can range from several hours to overnight, depending on the protein and the desired recovery.
-
-
Protein Collection:
-
After incubation, centrifuge the tube to pellet the this compound granules.
-
Carefully collect the supernatant containing the eluted protein.
-
To maximize recovery, the this compound pellet can be washed with an additional volume of Elution Buffer, and the supernatants can be pooled.
-
-
Protein Concentration:
-
Concentrate the pooled supernatant using standard methods as described for electroelution.
-
Data Presentation
While specific quantitative data for protein recovery from this compound gels is not extensively reported in recent literature, the principles of recovery are analogous to those for other electrophoresis matrices. The choice between electroelution and passive diffusion will depend on the specific requirements of the experiment, including the desired yield, the time constraints, and the properties of the target protein.
| Method | Principle | Typical Recovery Yield (from Polyacrylamide Gels) | Advantages | Disadvantages |
| Electroelution | Active migration in an electric field | High (>80-90%) | Fast, High recovery | Requires specialized equipment, Potential for protein aggregation or denaturation with SDS |
| Passive Diffusion | Concentration gradient-driven movement | Moderate to High (variable) | Simple, Gentle on proteins (if no detergents are used) | Slow (hours to overnight), Potentially lower recovery |
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Protein Recovery from this compound Gel
Caption: Workflow for recovering proteins from a this compound gel.
Logical Relationship of Elution Methods
Caption: Comparison of electroelution and passive diffusion.
References
Application Notes and Protocols for Enzyme Purification using Pevikon Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon electrophoresis is a type of zonal electrophoresis that utilizes a solid, inert support medium, this compound C-870, for the preparative separation of macromolecules such as enzymes. This technique separates proteins based on their charge-to-mass ratio, allowing for the purification of a target enzyme from a complex mixture. This compound, a copolymer of polyvinyl chloride and polyvinyl acetate, provides a stable and porous matrix for the electrophoretic migration of proteins. Its key advantages include chemical inertness, a high capacity for sample loading, and the relative ease of protein recovery.
This document provides a detailed protocol for the purification of enzymes using this compound block electrophoresis. It is intended for researchers and professionals in the fields of biochemistry, molecular biology, and drug development who require a robust method for enzyme isolation.
Principle of this compound Electrophoresis
Zonal electrophoresis on a this compound block separates charged molecules in a buffered, solid support matrix under the influence of an electric field. When a protein mixture is applied to the this compound block, individual proteins migrate towards the anode or cathode according to their net charge at the operating pH. The rate of migration is influenced by both the strength of the electric field and the charge density of the protein. Frictional resistance from the this compound matrix helps to minimize diffusion, resulting in the separation of proteins into distinct zones or bands. Following electrophoresis, the block can be sectioned, and the purified enzyme can be eluted from the corresponding this compound segments.
Materials and Reagents
-
This compound C-870
-
Electrophoresis buffer (e.g., Tris-HCl, phosphate buffer, barbital buffer)
-
Enzyme sample (partially purified or crude extract)
-
Electrophoresis apparatus (horizontal setup with buffer reservoirs and a power supply)
-
Glass plate or tray for casting the this compound block
-
Spatula
-
Filter paper wicks
-
Dialysis tubing (optional, for sample concentration)
-
Collection tubes
-
Bradford assay reagent or other protein quantification method
-
Enzyme activity assay reagents specific to the target enzyme
Experimental Protocols
Preparation of the this compound Block
A critical step in this technique is the proper preparation of the this compound block to ensure a homogenous and stable matrix for electrophoresis.
Protocol:
-
Washing the this compound: It is crucial to wash the this compound C-870 powder to remove any potential impurities.[1] Suspend the this compound powder in a large volume of the chosen electrophoresis buffer and stir for 1-2 hours.
-
Allow the this compound to settle and decant the supernatant.
-
Repeat the washing step 2-3 times.
-
After the final wash, resuspend the this compound in the electrophoresis buffer to create a thick, pourable slurry. The consistency should be similar to that of a thick paste.
-
Casting the Block: Place a glass plate or tray on a level surface.
-
Pour the this compound slurry onto the plate and spread it evenly with a spatula to the desired dimensions (e.g., 20 cm x 20 cm x 0.5 cm).
-
Use a straight edge to ensure a uniform thickness across the block.
-
Gently blot the surface of the block with filter paper to remove excess buffer until the block is firm but still moist. The block should not be allowed to dry out.
Sample Application
-
Sample Preparation: The enzyme sample should be in a buffer compatible with the electrophoresis buffer and, if necessary, concentrated. The sample can be dialyzed against the electrophoresis buffer to ensure compatibility.
-
Creating the Sample Slot: Cut a narrow slot in the this compound block at the origin, typically a few centimeters from the cathode for anionic proteins or the anode for cationic proteins. The slot should not extend to the edges of the block.
-
Loading the Sample: Carefully apply the enzyme sample into the slot using a pipette. The sample can be mixed with a small amount of dry this compound powder to form a paste before application to prevent it from spreading.
Electrophoresis
-
Setting up the Apparatus: Place the this compound block on the cooling plate of the horizontal electrophoresis chamber.
-
Connect the ends of the this compound block to the buffer reservoirs using filter paper wicks soaked in the electrophoresis buffer. Ensure good contact between the wicks and the block to allow for a continuous electrical connection.
-
Fill the buffer reservoirs with the electrophoresis buffer.
-
Running the Electrophoresis: Connect the power supply to the electrophoresis chamber, ensuring the correct polarity.
-
Apply a constant voltage or current. The specific conditions (voltage, current, and run time) will need to be optimized for each enzyme and should be monitored to prevent overheating. A typical run might be performed at 200-400 V for 16-24 hours at 4°C.
Enzyme Elution and Recovery
-
Locating the Enzyme: After electrophoresis, the separated protein bands are not visible. A guide strip can be cut from the side of the block and stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Alternatively, if the enzyme has a specific color or activity that can be detected directly, this can be used to locate the desired band.
-
Sectioning the Block: Based on the location of the target enzyme, carefully cut the this compound block into sections corresponding to the different protein zones.
-
Elution: Place each this compound section into a separate tube or column.
-
Add a suitable elution buffer (this can be the electrophoresis buffer or a buffer with a higher ionic strength) to each tube.
-
The enzyme can be eluted by gentle agitation or by allowing it to diffuse out of the this compound. Centrifugation or filtration can be used to separate the eluate from the this compound particles.
-
Repeat the elution step 2-3 times to maximize recovery.
-
Concentration and Analysis: Pool the eluates containing the purified enzyme. The sample can be concentrated using methods like ultrafiltration.
-
Perform a protein assay to determine the protein concentration and a specific enzyme activity assay to assess the purity and yield.
Data Presentation
Due to the lack of specific quantitative data in the available literature for enzyme purification using this compound electrophoresis, the following table is provided as a template for researchers to record their own experimental results. This will allow for a systematic evaluation of the purification process.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 100 | 1 | |||
| Ammonium Sulfate Precipitation | |||||
| This compound Electrophoresis | |||||
| (Other steps) |
Definitions:
-
Total Protein: The total amount of protein in the sample.
-
Total Activity: The total number of enzyme units in the sample.
-
Specific Activity: The number of enzyme units per milligram of total protein. This is a measure of enzyme purity.
-
Yield: The percentage of the total enzyme activity retained after each purification step.
-
Purification Fold: The increase in specific activity after each purification step compared to the crude extract.
Visualizations
Experimental Workflow for this compound Electrophoresis
Caption: Workflow for enzyme purification using this compound block electrophoresis.
Important Considerations
-
Buffer System: The choice of buffer is critical and should be based on the isoelectric point (pI) of the target enzyme. The pH of the buffer should be chosen to ensure that the enzyme has a net charge and migrates in the desired direction.
-
Temperature Control: Electrophoresis generates heat, which can denature enzymes. It is essential to perform the electrophoresis at a low temperature (e.g., 4°C) and use a cooling plate to dissipate heat.
-
Purity of this compound: As noted in the literature, this compound can contain impurities that may co-elute with the protein of interest.[1] Thorough washing of the this compound powder before use is highly recommended to minimize contamination.[1]
-
Optimization: The optimal conditions for electrophoresis (voltage, time, buffer concentration) will vary depending on the specific enzyme being purified and must be determined empirically.
Conclusion
This compound electrophoresis offers a reliable and scalable method for the preparative purification of enzymes. While it may be considered a more traditional technique, its simplicity and high sample capacity make it a valuable tool in the protein purification workflow, particularly when chromatographic methods are not suitable or available. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this compound electrophoresis to obtain highly purified enzyme preparations for further characterization and application in research and drug development.
References
Application Notes and Protocols for Staining Proteins in Pevikon Electrophoresis Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon C870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support matrix for preparative block electrophoresis, a technique valued for its high capacity and resolution in protein separation. Visualizing these separated proteins is a critical step for analysis and downstream applications. This document provides detailed application notes and protocols for staining proteins directly within this compound electrophoresis gels using common chromogenic dyes: Coomassie Brilliant Blue, Amido Black, and Ponceau S.
While these staining methods are widely used for polyacrylamide gels, their application to the this compound matrix requires specific considerations. The protocols provided herein are adapted for optimal performance with this compound blocks.
General Considerations for Staining Proteins in this compound Gels
-
Matrix Properties: this compound is a granular, inert, and non-ionic support. Its porous nature allows for the diffusion of staining and destaining solutions. However, the rate of diffusion and potential for non-specific binding may differ from polyacrylamide gels.
-
Protein Fixation: A crucial first step is the fixation of proteins within the gel matrix to prevent their diffusion and loss during staining and destaining. This is typically achieved using acidic alcohol solutions.
-
Staining and Destaining Times: The optimal times for staining and destaining may vary depending on the thickness of the this compound block, the concentration of the protein, and the specific stain used. Empirical optimization is recommended for novel applications.
-
Documentation: Stained this compound gels should be photographed promptly as the intensity of the stain may change over time.
Quantitative Data Summary
The following table summarizes the general quantitative characteristics of the discussed protein stains. It is important to note that this data is primarily derived from studies using polyacrylamide gels and membranes, as specific quantitative data for this compound is limited in the available literature. The actual sensitivity in this compound may vary.
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Reversibility | Downstream Compatibility |
| Coomassie Brilliant Blue R-250 | ~100 ng[1][2] | Moderate | No | Mass Spectrometry (with limitations)[3] |
| Coomassie Brilliant Blue G-250 | ~30 - 100 ng[1][4] | Moderate | No | Mass Spectrometry[3] |
| Amido Black 10B | ~50 ng[5][6] | Similar to Coomassie Blue | No[7] | Protein Sequencing[6] |
| Ponceau S | ~200 ng[5] | Narrow | Yes[5] | Western Blotting, Sequencing[5] |
Experimental Protocols
Coomassie Brilliant Blue Staining
Coomassie Brilliant Blue is a widely used anionic dye that binds non-specifically to proteins.[4][8] The R-250 and G-250 variants are commonly employed, with G-250 often used in colloidal formulations for higher sensitivity.[3][9]
Materials:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Coomassie Brilliant Blue R-250 Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.
-
Destaining Solution: 20-40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.[8]
-
Gel Storage Solution: 7% (v/v) Acetic Acid in deionized water.
Protocol:
-
Fixation: Following electrophoresis, carefully remove the this compound gel block and immerse it in an adequate volume of Fixing Solution. Gently agitate for at least 2 hours to overnight. For thicker blocks, a longer fixation time is recommended.
-
Staining: Decant the Fixing Solution and replace it with the Coomassie Brilliant Blue R-250 Staining Solution. Ensure the gel is fully submerged. Stain for 2-4 hours with gentle agitation.
-
Destaining: Remove the staining solution and add Destaining Solution. Gently agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: Once destained, the gel can be stored in the Gel Storage Solution at 4°C.
Amido Black Staining
Amido Black 10B is another anionic dye that provides a rapid and sensitive method for protein detection.[10] It produces dark blue or black protein bands.
Materials:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) Ethanol, 10% (v/v) Acetic Acid.[7]
-
Destaining Solution: 40% (v/v) Ethanol, 10% (v/v) Glacial Acetic Acid.[7]
Protocol:
-
Fixation: Immerse the this compound gel block in Fixing Solution for at least 1-2 hours with gentle agitation.
-
Staining: Decant the fixing solution and add the Amido Black Staining Solution. Stain for 15-30 minutes with gentle agitation.[11]
-
Destaining: Remove the staining solution and add the Destaining Solution. Destain for 1-2 hours, changing the solution periodically, until the background is clear and the protein bands are well-defined.
-
Washing and Storage: Rinse the gel with deionized water and store it in 7% acetic acid.
Ponceau S Staining (Reversible)
Ponceau S is a rapid, reversible stain that is particularly useful when proteins need to be recovered from the gel for downstream applications like Western blotting or sequencing.[5] It produces pink to red protein bands.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) Acetic Acid.[12]
-
Destaining Solution: 5% (v/v) Acetic Acid in deionized water or deionized water alone.[5]
-
Elution Buffer (for protein recovery): A suitable buffer for the downstream application (e.g., Tris-buffered saline for Western blotting).
Protocol:
-
Washing: After electrophoresis, briefly wash the this compound gel block with deionized water to remove buffer salts.
-
Staining: Immerse the gel in Ponceau S Staining Solution for 5-15 minutes with gentle agitation.[13]
-
Destaining: Decant the staining solution and wash the gel with deionized water or 5% acetic acid until the protein bands are clearly visible against a faint background.[5][14] Avoid prolonged washing as it can remove the stain from the proteins.
-
Documentation: Photograph the gel immediately.
-
Elution (Optional): To elute the protein, the stained band can be excised from the gel. The stain can be removed by washing the gel piece with a mild alkaline solution (e.g., 0.1M NaOH) followed by washes with the desired elution buffer.[14]
Visualizations
Experimental Workflow for Protein Staining in this compound Gels
Caption: General workflow for staining proteins separated by this compound block electrophoresis.
Logical Relationship of Staining Method Choice
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Coomassie Blue Staining: Definition & Overview [excedr.com]
- 5. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 6. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 8. Coomassie blue staining | Abcam [abcam.com]
- 9. blog.edvotek.com [blog.edvotek.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. actascientific.com [actascientific.com]
- 12. med.wmich.edu [med.wmich.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. conductscience.com [conductscience.com]
Mastering Sample Loading for Pevikon Block Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon block electrophoresis is a robust and versatile technique for the preparative separation of macromolecules such as proteins and nucleic acids. A critical step influencing the resolution and success of this method is the application of the sample to the this compound block. Proper sample loading ensures a uniform starting zone, leading to sharp, well-resolved bands. This document provides detailed application notes and protocols for various sample loading techniques in this compound block electrophoresis.
This compound C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid yet porous support medium for electrophoresis. Its granular nature allows for the creation of a solid block that, when saturated with buffer, provides a platform for the separation of molecules based on their electrophoretic mobility.
Core Concepts in Sample Application
The primary goal of sample application is to introduce the sample into the this compound block in a concentrated, narrow band at the origin. The choice of loading technique can impact the resolution, with improper loading leading to band broadening and poor separation. Key considerations include the sample volume, concentration, and the nature of the molecules being separated.
Sample Loading Techniques
There are three primary methods for sample application in this compound block electrophoresis:
-
Direct Pipetting into a Pre-formed Trench: A narrow trench or a series of wells is created in the this compound block before sample application.
-
Application via an Impregnated Paper Strip: The sample is first absorbed onto a filter paper strip, which is then inserted into a slit in the this compound block.
-
Mixing Sample Directly with this compound Slurry: For some applications, the sample can be mixed with a small amount of this compound slurry and packed into a pre-formed slot.
The selection of the appropriate technique depends on factors such as sample volume, the need for a very sharp starting zone, and the potential for sample precipitation.
Quantitative Comparison of Sample Loading Techniques
| Technique | Typical Sample Volume | Starting Zone Sharpness | Risk of Sample Precipitation | Ease of Use |
| Direct Pipetting into Trench | 50 µL - 2 mL | Good to Excellent | Moderate | Easy |
| Impregnated Paper Strip | 10 µL - 500 µL | Excellent | Low | Moderate |
| Mixing with this compound Slurry | 100 µL - 5 mL | Good | High | Difficult |
Experimental Protocols
I. Preparation of the this compound Block
This protocol describes the general procedure for preparing a this compound C-870 block for electrophoresis.
Materials:
-
This compound C-870 powder
-
Electrophoresis buffer (e.g., Tris-HCl, phosphate buffer)
-
Electrophoresis tank
-
Glass plates and spacers (for casting the block)
-
Spatula
-
Vacuum flask and pump (optional, for de-aeration)
Procedure:
-
Prepare the this compound Slurry: Weigh the desired amount of this compound C-870 powder. In a beaker, gradually add the electrophoresis buffer to the this compound powder while stirring continuously with a glass rod or spatula. Continue adding buffer until a thick, homogenous, and pourable slurry is formed. The exact ratio of this compound to buffer may need to be optimized depending on the desired block consistency.
-
De-aerate the Slurry (Optional but Recommended): To remove trapped air bubbles that can interfere with the electrophoretic run, place the slurry in a vacuum flask and apply a gentle vacuum for 10-15 minutes, or until bubble formation ceases.
-
Cast the Block: Assemble the glass plate mold with spacers to the desired thickness. Slowly pour the this compound slurry into the mold, avoiding the introduction of new air bubbles. Gently tap the mold to ensure the slurry settles evenly.
-
Level the Surface: Use a straight edge or a large spatula to level the surface of the this compound block.
-
Equilibrate the Block: Carefully place the casted block into the electrophoresis tank. Add electrophoresis buffer to the reservoirs and place buffer-soaked wicks (e.g., filter paper or cloth) to connect the block to the buffer in the reservoirs. Allow the block to equilibrate with the buffer for at least one hour before sample application. This ensures uniform buffer saturation throughout the block.
II. Sample Loading Protocol: Direct Pipetting into a Pre-formed Trench
This is the most common and straightforward method for loading liquid samples.
Materials:
-
Prepared this compound block in electrophoresis tank
-
Sample in a suitable buffer
-
Micropipette and tips
-
Trench former (e.g., a custom-made comb or a thin metal strip)
Procedure:
-
Create the Sample Trench: After the this compound block has equilibrated, gently press a trench former into the block at the desired origin. The trench should be of uniform width and depth. Carefully remove the trench former, leaving a clean indentation.
-
Prepare the Sample: Ensure the sample is in a buffer compatible with the electrophoresis buffer to avoid precipitation. The sample can be mixed with a dense, non-ionic substance like sucrose or glycerol (5-10% final concentration) to aid in its even application into the trench.
-
Load the Sample: Using a micropipette, carefully and slowly dispense the sample into the bottom of the trench.[1] Avoid overflowing the trench and introducing air bubbles. For larger volumes, move the pipette tip along the length of the trench while dispensing.
-
Seal the Trench (Optional): To ensure a very sharp starting zone, the trench can be backfilled with fresh this compound slurry after the sample has fully absorbed into the block.
-
Initiate Electrophoresis: Proceed with the electrophoretic separation according to your established protocol.
III. Sample Loading Protocol: Application via an Impregnated Paper Strip
This method is ideal for smaller sample volumes and for samples that may be prone to diffusion.
Materials:
-
Prepared this compound block in electrophoresis tank
-
Sample in a suitable buffer
-
Filter paper (e.g., Whatman 3MM) cut into a strip of appropriate size
-
Scalpel or a thin blade
-
Forceps
Procedure:
-
Prepare the Sample Strip: Cut a strip of filter paper that is slightly shorter than the width of the this compound block and has a width appropriate for the desired starting zone.
-
Apply the Sample to the Strip: Using a micropipette, evenly apply the sample along the filter paper strip. Allow the sample to be fully absorbed by the paper.
-
Create a Slit in the Block: With a clean scalpel or blade, make a narrow, straight slit across the width of the this compound block at the origin.
-
Insert the Sample Strip: Using forceps, carefully insert the sample-impregnated paper strip into the slit. Ensure the strip is fully in contact with the this compound block.
-
Initiate Electrophoresis: The electric field will carry the sample from the paper strip into the this compound block. The paper strip can be removed after the sample has fully migrated into the block (typically after 30-60 minutes), or it can be left in place for the duration of the run.
Visualizations
Caption: Workflow for this compound Block Electrophoresis.
Caption: Comparison of Sample Loading Techniques.
Troubleshooting Common Issues
-
Distorted Bands: This can be caused by uneven sample loading, air bubbles in the sample application zone, or a non-uniform this compound block. Ensure the trench or slit is uniform and the sample is applied evenly.
-
Sample Precipitation at the Origin: This may occur if the sample buffer is incompatible with the electrophoresis buffer or if the sample concentration is too high. Perform a small-scale compatibility test before loading the entire sample. Diluting the sample or adjusting the buffer composition may be necessary.
-
Poor Sample Entry into the Block: This can happen if the this compound block is not properly equilibrated or if the contact between the sample applicator (paper strip) and the block is poor. Ensure thorough equilibration and good contact.
By carefully selecting and executing the appropriate sample loading technique, researchers can significantly improve the quality and reproducibility of their separations using this compound block electrophoresis.
References
Application Notes and Protocols for Eluting Proteins from Pevikon Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support matrix for preparative block electrophoresis, a technique valued for its capacity to separate large quantities of proteins. A critical step following electrophoretic separation is the efficient elution and recovery of the protein of interest from the inert this compound matrix. This document provides detailed protocols for eluting proteins from a this compound block, primarily focusing on methods adapted from general protein elution principles due to the granular nature of the this compound support. The two primary methods detailed are Passive Diffusion and Centrifugation-Based Elution.
It is important to note that this compound can sometimes contain water-soluble impurities that may co-elute with the protein of interest.[1] To minimize this, it is recommended to thoroughly wash the this compound matrix with the electrophoresis buffer before block preparation.[1]
Data Presentation: Comparison of Elution Methods
The choice of elution method can impact the final protein yield, concentration, and purity. Below is a qualitative comparison of the two primary methods for eluting proteins from a this compound matrix.
| Parameter | Passive Diffusion ("Crush and Soak") | Centrifugation-Based Elution |
| Principle | Relies on the passive movement of proteins from the matrix into a surrounding buffer.[2] | Utilizes centrifugal force to separate the elution buffer containing the protein from the solid this compound matrix. |
| Expected Protein Yield | Moderate to High. Can be increased with multiple elution steps. | High. Efficient recovery of the elution buffer leads to higher yields. |
| Final Protein Concentration | Can be dilute, often requiring a subsequent concentration step. | Generally results in a more concentrated sample compared to passive diffusion. |
| Speed | Slow, typically requiring overnight incubation.[3] | Fast, with centrifugation steps usually lasting minutes.[4] |
| Hands-on Time | Low. Primarily involves incubation. | Moderate. Requires more active handling for transfers and centrifugation. |
| Required Equipment | Basic laboratory glassware, rotator/shaker. | Microcentrifuge or other centrifuge with appropriate tubes, spin columns (optional). |
| Scalability | Easily scalable for larger this compound block sections. | May be limited by the capacity of centrifuge tubes and rotors. |
Experimental Protocols
Protocol 1: Passive Diffusion Elution
This method is straightforward and requires minimal specialized equipment. It is based on the principle of equilibrium, where the protein diffuses from the this compound matrix into the elution buffer.[2]
Materials:
-
This compound block section containing the protein of interest
-
Elution Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; the buffer composition may need to be optimized for the specific protein)
-
Spatula
-
Glass rod or pestle
-
Conical tubes (e.g., 15 mL or 50 mL)
-
Rotary shaker or orbital shaker
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Localization of Protein: After electrophoresis, visualize the protein bands. This can be done by taking a print of the gel on filter paper and staining the paper. The corresponding unstained area on the this compound block is then isolated.
-
Excision of the Matrix: Carefully excavate the section of the this compound block containing the target protein using a clean spatula and transfer it to a conical tube.
-
Matrix Disruption: Add a small volume of Elution Buffer to the tube (just enough to wet the this compound). Gently crush the this compound granules with a sterile glass rod or pestle to break up the packed matrix and increase the surface area for elution.
-
Buffer Addition: Add 2-3 volumes of Elution Buffer relative to the volume of the this compound matrix.
-
Incubation: Securely cap the tube and place it on a rotary shaker at 4°C. Incubate overnight with gentle agitation to allow the protein to diffuse out of the matrix. For larger proteins, a longer incubation time may be necessary.[2]
-
Separation of this compound: Pellet the this compound matrix by centrifugation at 5,000 x g for 10-15 minutes at 4°C.[3]
-
Collection of Supernatant: Carefully collect the supernatant, which contains the eluted protein, and transfer it to a clean tube. Avoid disturbing the this compound pellet.
-
(Optional) Repeat Elution: To maximize protein recovery, a second round of elution can be performed by adding fresh Elution Buffer to the this compound pellet and repeating steps 5-7. The supernatants from both elutions can then be pooled.
-
Sample Concentration: The eluted protein solution may be dilute. Concentrate the protein solution using an appropriate method, such as centrifugal ultrafiltration devices.
Protocol 2: Centrifugation-Based Elution
This method is faster than passive diffusion and often results in a more concentrated protein sample. It utilizes centrifugal force to efficiently separate the protein-containing elution buffer from the this compound matrix.
Materials:
-
This compound block section containing the protein of interest
-
Elution Buffer (as in Protocol 1)
-
Spatula
-
Large-bore pipette tips or a cut-off pipette tip
-
Centrifuge tubes with a suitable filter or a spin column with a large pore size frit
-
Centrifuge with a swinging bucket rotor is preferable
Procedure:
-
Localization and Excision: As described in Protocol 1, identify and excavate the this compound section containing the protein of interest.
-
Transfer to Spin Column/Filter Tube: Transfer the this compound granules to the upper chamber of a spin column or a centrifuge tube fitted with a filter that will retain the this compound particles but allow the liquid to pass through.
-
Addition of Elution Buffer: Add 1-2 volumes of Elution Buffer to the this compound matrix in the column. Gently mix with a pipette tip to ensure all the granules are saturated.
-
Incubation (Optional but Recommended): Allow the this compound and buffer mixture to incubate at room temperature or 4°C for 15-30 minutes to facilitate protein solubilization.
-
First Centrifugation: Place the column into a collection tube and centrifuge at a low speed (e.g., 500 - 1,000 x g) for 2-5 minutes.[4] The exact speed and time may need to be optimized to maximize buffer recovery without overly compacting the this compound. The filtrate in the collection tube contains the eluted protein.
-
Second Elution: Add another 1-2 volumes of fresh Elution Buffer to the this compound in the column and repeat the centrifugation step.[4]
-
Pooling of Eluates: Combine the filtrates from the centrifugation steps.
-
Final Concentration: If necessary, concentrate the pooled eluate using a centrifugal concentrator with an appropriate molecular weight cutoff.
Visualizations
Figure 1. Workflow for eluting proteins from a this compound matrix.
Figure 2. Logical relationship of protein elution steps.
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of proteins from gels-A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Pevikon C-870 Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for washing Pevikon C-870 to remove potential contaminants. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the potential contaminants in this compound C-870?
This compound C-870, a vinyl chloride-vinyl acetate copolymer, may contain several types of impurities stemming from its manufacturing, processing, and handling.[1][2] Potential contaminants can be broadly categorized as:
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Residual Monomers: Unreacted vinyl chloride and vinyl acetate monomers from the polymerization process.[3]
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Initiators and Catalysts: Remnants of substances used to start the polymerization reaction.
-
Processing Aids: Additives such as stabilizers, lubricants, or anti-static agents used during manufacturing.
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Environmental Contaminants: Dust, moisture, or other airborne particles absorbed during storage and handling.[1]
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Degradation Byproducts: Small amounts of hydrogen chloride and water, which can lead to the formation of iron salts if the material has been stored for extended periods.[4]
Q2: How do I select an appropriate solvent for washing this compound C-870?
The key is to use a solvent that will dissolve the contaminants without dissolving or causing significant swelling of the this compound C-870 polymer itself.
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Recommended Solvents: Low-carbon alcohols such as methanol and ethanol are often suitable choices. A patent for a related copolymer separation process uses these as settling agents, indicating they do not act as solvents for the polymer.
-
Solvents to Avoid: this compound C-870 is a type of PVC/PVAc copolymer, which is known to be soluble in ketones and esters. Therefore, you should avoid solvents like acetone, methyl ethyl ketone (MEK), and tetrahydrofuran (THF), as they will dissolve the resin.[5][6][7]
Always perform a small-scale test with your chosen solvent on a negligible amount of this compound C-870 to ensure it does not cause swelling or dissolution before proceeding with washing the entire batch.
Q3: My this compound C-870 seems to be clumping or swelling during washing. What should I do?
This indicates that the washing solvent is partially dissolving or plasticizing the polymer. Immediately take the following steps:
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Stop the washing process: Separate the bulk of the polymer from the solvent.
-
Re-evaluate your solvent: The chosen solvent is not suitable. Refer to the solvent compatibility guidelines in Q2 and select a more appropriate, non-dissolving solvent.
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Drying: If clumping has occurred, you may need to gently break up the agglomerates after thoroughly drying the material under a vacuum to remove all residual solvent.
Q4: How can I confirm that the contaminants have been removed after washing?
Verifying the cleanliness of the washed this compound C-870 requires analytical techniques. The appropriate method depends on the suspected contaminant.
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For Organic Impurities: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to check for the disappearance of characteristic peaks associated with the contaminant.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze for residual volatile compounds.
-
For Inorganic Impurities: If inorganic contaminants like metal salts are suspected, techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be employed to detect trace metals.
It is recommended to run an analysis on both an unwashed and a washed sample to compare the results and confirm the efficacy of the cleaning protocol.
Experimental Protocol: Washing this compound C-870
This protocol provides a general methodology for washing this compound C-870. Researchers should adapt this procedure based on their specific experimental needs and the nature of the suspected contaminants.
Objective: To remove soluble contaminants from solid this compound C-870 resin.
Materials:
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This compound C-870 powder
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Methanol or Ethanol (ACS grade or higher)
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Large beaker or flask
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper (or other suitable filtration apparatus)
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Vacuum flask
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Vacuum oven
Procedure:
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Dispersion: Place the this compound C-870 powder in a large beaker. Add a sufficient volume of the chosen washing solvent (e.g., methanol) to create a slurry that can be easily stirred. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Agitation: Place the beaker on a magnetic stirrer and agitate the slurry at room temperature for 1-2 hours. This allows time for the soluble contaminants to dissolve into the solvent.
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Filtration: Separate the this compound C-870 powder from the solvent by vacuum filtration using a Buchner funnel.
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Rinsing: While the powder is still in the funnel, wash it with a fresh aliquot of the clean solvent to rinse away any remaining dissolved impurities. Repeat this rinsing step 2-3 times.
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Drying: Transfer the washed this compound C-870 powder to a clean glass dish. Place the dish in a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Drying under vacuum is crucial to ensure the complete removal of the washing solvent.
-
Storage: Store the clean, dry this compound C-870 in a sealed, desiccated container to prevent re-contamination from atmospheric moisture.
Data Presentation
Researchers should meticulously document their washing experiments to ensure reproducibility and to optimize the cleaning protocol. The following table provides a template for recording experimental parameters and results.
| Experiment ID | This compound Batch No. | Mass of this compound (g) | Washing Solvent | Solvent Volume (mL) | Washing Time (min) | Washing Temp (°C) | Drying Time (hr) | Drying Temp (°C) | Post-Wash Mass (g) | Analytical Results (e.g., FTIR, GC-MS) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing contamination issues with this compound C-870.
Caption: Troubleshooting workflow for washing this compound C-870.
References
- 1. Steps to Perform Contamination Analysis in Polymers | Lab Manager [labmanager.com]
- 2. Analysis of a contamination on polymers | tasconusa.com [tasconusa.com]
- 3. How to Minimize Monomer Residues in Polyvinyl Acetate Production? [eureka.patsnap.com]
- 4. US4418233A - Removal of impurities from vinyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Guide to PVC Chemical Compatibility & Application Safety [atlasfibre.com]
- 7. calpaclab.com [calpaclab.com]
Troubleshooting poor protein separation in Pevikon gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor protein separation in Pevikon gels.
Troubleshooting Guide: Poor Protein Separation
Poor protein separation in this compound block electrophoresis can manifest as smeared bands, distorted or "smiling" bands, or a general lack of resolution. This guide addresses these common issues in a question-and-answer format.
Issue 1: Smeared Protein Bands
Question: Why are my protein bands smeared vertically in the this compound gel?
Answer: Smeared bands are often a result of several factors related to sample preparation, gel quality, and running conditions.
Potential Causes and Solutions for Smeared Bands
| Potential Cause | Explanation | Recommended Solution |
| Sample Degradation | Proteins can be degraded by proteases present in the sample, leading to a heterogeneous mixture of protein fragments that appear as a smear. | Handle samples gently and keep them on ice to minimize degradation.[1] Consider adding protease inhibitors to your sample preparation buffer. |
| Sample Overload | Loading too much protein into the application slot can exceed the binding capacity of the gel matrix, causing the excess protein to streak down the gel. | Determine the optimal protein concentration for your sample and load a smaller amount per well.[2] |
| High Salt Concentration in Sample | Excess salt in the sample can lead to high conductivity, causing localized heating and disruption of the electric field, which can result in smearing. | Desalt your protein sample before loading, for example, by dialysis or using a desalting column.[1] |
| Inappropriate Voltage | Running the gel at a voltage that is too high can generate excessive heat, leading to band diffusion and smearing.[2] | Run the electrophoresis at a lower voltage for a longer duration to minimize heat generation.[1] |
| This compound Impurities | This compound itself may contain water-soluble impurities that can interfere with protein migration and staining.[3] | Thoroughly wash the this compound C-870 powder with distilled water or buffer before preparing the gel slurry to remove potential contaminants.[3] |
Issue 2: Distorted or "Smiling" Protein Bands
Question: My protein bands are curved or "smiling" across the gel. What causes this and how can I fix it?
Answer: Band distortion, often referred to as "smiling" (where the bands at the edges of the gel migrate slower than in the center), is typically caused by uneven heat distribution across the gel block.
Potential Causes and Solutions for Distorted Bands
| Potential Cause | Explanation | Recommended Solution |
| Uneven Heat Dissipation | The center of the gel block can become hotter than the edges due to electrical resistance, causing proteins in the warmer central lanes to migrate faster.[1] | Reduce the running voltage to minimize heat (Joule heating) generation.[1] Ensure the electrophoresis apparatus is placed in a cold room or on a cooling plate to maintain a uniform temperature. |
| Incorrect Buffer Concentration | If the buffer concentration is too low, its buffering capacity may be insufficient, leading to pH shifts and uneven current flow. Depleted or old buffer can also cause this issue.[1] | Use fresh, correctly prepared running buffer for each experiment. Ensure the buffer level is consistent across the electrophoresis tank.[1] |
| Uneven Gel Block | An unevenly packed or non-level this compound block can lead to variations in the electrical field strength and migration path, causing band distortion. | Ensure the this compound slurry is poured onto a perfectly level surface and allowed to settle evenly. Gently blot the surface to create a uniform starting point for migration. |
Issue 3: Poor Resolution or No Separation
Question: My protein bands are very close together, or I am not seeing any separation at all. What should I do?
Answer: Poor resolution can stem from a variety of factors including incorrect buffer pH, inappropriate running time, or issues with the gel matrix itself.
Potential Causes and Solutions for Poor Resolution
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Buffer pH | The pH of the buffer determines the net charge of the proteins. If the buffer pH is too close to the isoelectric point (pI) of the target proteins, they will have little to no charge and will not migrate effectively. | Choose a buffer system with a pH that ensures your proteins of interest have a significant net charge. For most proteins, a slightly alkaline buffer (pH 8.0-9.0) is effective. |
| Inadequate Running Time | If the electrophoresis is not run for a sufficient amount of time, the proteins will not have migrated far enough to resolve into distinct bands. | Increase the electrophoresis run time. Monitor the migration of a tracking dye to gauge the progress of the separation. |
| Incorrect Voltage | While high voltage can cause smearing, a voltage that is too low may not provide enough driving force for efficient separation, especially for high molecular weight proteins.[2] | Optimize the voltage to find a balance between efficient migration and minimal heat production. A constant current power supply can help maintain a more uniform migration rate.[1] |
| Sample Diffusion | If there is a significant delay between loading the sample and starting the electrophoresis, the sample can diffuse from the application zone, leading to broad, poorly resolved bands. | Apply the voltage as soon as possible after loading the samples into the gel. |
Frequently Asked Questions (FAQs)
Q1: What is this compound C-870 and why is it used for preparative electrophoresis?
This compound C-870 is a copolymer of polyvinyl chloride and polyvinyl acetate. It is used as a support medium in preparative zonal electrophoresis because it is inert, has a high capacity for sample loading, and allows for the recovery of separated proteins.
Q2: How do I prepare a this compound gel block?
A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve washing the this compound powder, preparing a slurry with the electrophoresis buffer, pouring the slurry into a mold on a level surface, and allowing it to settle into a uniform block.
Q3: Can I reuse the running buffer?
It is not recommended to reuse running buffer. During electrophoresis, the buffer composition can change due to electrolysis, which can affect the pH and ionic strength, leading to inconsistent results in subsequent runs.
Q4: My protein of interest is an enzyme. Will it remain active after separation on a this compound gel?
This compound block electrophoresis is a non-denaturing technique, meaning that proteins are separated under conditions that generally preserve their native structure and activity. Therefore, it is a suitable method for the purification of active enzymes.
Q5: I see faint or no bands after staining. What could be the problem?
This could be due to several reasons:
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Insufficient sample concentration: The amount of protein loaded was too low to be detected.[1]
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Sample degradation: The protein was lost or degraded during sample preparation.[1]
-
Incorrect staining protocol: The staining solution was not prepared correctly, or the staining time was too short.[1]
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Power supply issues: The power supply was not turned on, or the electrodes were not properly connected.[1]
To troubleshoot, you can run a lane with a known protein standard to confirm that the electrophoresis and staining procedures are working correctly.[1]
Quantitative Data Summary
The optimal parameters for this compound block electrophoresis can vary depending on the specific proteins being separated. The following table provides a general guideline for common parameters.
| Parameter | Recommended Range/Value | Notes |
| Buffer pH | 8.0 - 9.5 | Should be chosen to ensure a net charge on the protein of interest. |
| Buffer Ionic Strength | 0.05 - 0.1 M | Higher ionic strength can lead to increased heat generation. |
| Voltage Gradient | 5 - 10 V/cm | Lower voltages for longer times generally give better resolution. |
| Running Time | 12 - 24 hours | Dependent on the voltage and the desired separation. |
| Temperature | 4°C | Running in a cold room or with a cooling plate is recommended to minimize heat effects. |
Experimental Protocols
Detailed Methodology for this compound Block Electrophoresis
This protocol provides a general framework for the preparative separation of proteins using this compound C-870.
-
Preparation of this compound C-870:
-
Suspend this compound C-870 powder in a large volume of distilled water.
-
Stir for 10-15 minutes and then allow the this compound to settle.
-
Decant the supernatant containing fine particles and potential impurities.
-
Repeat this washing step 3-5 times.
-
Finally, wash the this compound twice with the chosen electrophoresis buffer.
-
-
Preparation of the this compound Gel Block:
-
Prepare a slurry of the washed this compound in the electrophoresis buffer (approximately 1:4 to 1:5 this compound to buffer ratio, w/v).
-
Pour the slurry into a gel tray or mold placed on a perfectly level surface.
-
Allow the this compound to settle completely, which may take 30-60 minutes.
-
Carefully remove the excess buffer from the surface of the settled this compound block using filter paper wicks until the surface is just moist but not glossy.
-
-
Sample Application:
-
Create a narrow trench in the this compound block for sample application, typically a few centimeters from the cathode.
-
Prepare the protein sample in the electrophoresis buffer, adding sucrose or glycerol to increase its density.
-
Carefully pipette the sample into the trench.
-
-
Electrophoresis:
-
Connect the this compound block to the buffer reservoirs using filter paper wicks.
-
Fill the reservoirs with fresh electrophoresis buffer.
-
Connect the power supply and apply the desired voltage. It is recommended to run the electrophoresis at a constant voltage or constant current in a cold environment (4°C).
-
Monitor the separation by observing the migration of a colored tracking dye added to the sample or a separate lane.
-
-
Protein Elution:
-
After the electrophoresis is complete, turn off the power supply.
-
The separated protein bands can be visualized under UV light if they are fluorescent, or by applying a filter paper replica to the gel and staining the paper (a "print").
-
Carefully excavate the sections of the this compound block containing the protein bands of interest.
-
Elute the protein from the this compound by washing with an appropriate buffer, followed by centrifugation or filtration to remove the this compound particles.
-
Visualizations
Caption: Troubleshooting workflow for poor protein separation.
References
- 1. Rapid method for the isolation of lipoproteins from human serum by precipitation with polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophoretic separation of plasma lipoproteins in agarose gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing contamination from Pevikon in electrophoresis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination from Pevikon in electrophoresis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrophoresis?
This compound is a co-polymer of polyvinyl chloride and polyvinyl acetate. It is used as a support matrix in preparative zonal electrophoresis, a technique for separating large quantities of proteins in their native state. Its key advantages include its high capacity for sample loading and its utility in separating molecules based on their charge and size.
Q2: What is the primary source of contamination from this compound?
Research has shown that this compound can contain a non-proteic, water-soluble macromolecular impurity.[1] This contaminant is thought to be a derivative of polyvinyl alcohol and can elicit an immune response, leading to the production of specific precipitating antibodies.[1] This can cause spurious precipitin reactions during immunochemical analysis of the purified proteins.[1]
Q3: How can I prevent contamination from this compound?
The most critical step in preventing contamination is the thorough washing of the this compound resin before use.[1] This significantly reduces the amount of leachable impurities. Additionally, maintaining a clean electrophoresis setup and using high-purity reagents are essential to minimize other sources of contamination.
Q4: Are there alternatives to this compound for preparative protein electrophoresis?
Yes, several alternative techniques can be used for preparative protein separation. These include:
-
Preparative Polyacrylamide Gel Electrophoresis (Preparative PAGE): This method offers high resolution for protein separation.
-
Isoelectric Focusing in Immobilized pH Gradients (IEF-IPG): This technique separates proteins based on their isoelectric point and provides a high number of detected peptides per protein.[2][3]
-
2D-PAGE: This powerful technique combines two different separation principles for high-resolution protein separation.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound electrophoresis, with a focus on preventing and identifying contamination.
Issue 1: Spurious Bands or Unexpected Precipitates in Downstream Applications
-
Possible Cause: Contamination from this compound resin. The macromolecular impurity in this compound can co-elute with your protein of interest and cause unexpected results in subsequent analyses like immunoassays.
-
Solution:
-
Thoroughly Wash this compound: Implement a rigorous washing protocol for the this compound resin before preparing the electrophoresis block (see "Experimental Protocols" section).
-
Pre-clear Extracts: Before loading onto the this compound block, consider a pre-clearing step for your sample, such as precipitation with half-saturated ammonium sulfate, which has been shown to precipitate the this compound contaminant.[1]
-
Alternative Separation Method: If contamination persists, consider using an alternative preparative separation technique (see Table 1).
-
Issue 2: Distorted or "Smiling" Bands in the this compound Block
-
Possible Cause: Uneven heat distribution across the electrophoresis block. This is a common issue in gel electrophoresis, where the center of the gel can become hotter than the edges, causing faster migration in the middle lanes.[4]
-
Solution:
-
Reduce Voltage: Running the electrophoresis at a lower voltage for a longer duration can minimize heat generation.[4]
-
Use a Cooling System: Employ a cooling plate or conduct the electrophoresis in a cold room to maintain a consistent temperature across the block.
-
Ensure Uniform Buffer Levels: Make sure the buffer level is consistent across the entire electrophoresis tank.[4]
-
Issue 3: Poor Resolution and Separation of Protein Bands
-
Possible Cause:
-
Incorrect Buffer Concentration: Using an incorrect or depleted buffer can alter the resistance and affect separation.[4]
-
Inappropriate this compound Concentration: The concentration of the this compound slurry can affect the pore size and, consequently, the separation of proteins.
-
Sample Overload: Loading too much protein can lead to band broadening and poor resolution.
-
-
Solution:
-
Prepare Fresh Buffer: Always use freshly prepared running buffer at the correct concentration.
-
Optimize this compound Slurry: Experiment with different this compound-to-buffer ratios to achieve the optimal consistency and separation for your target protein.
-
Determine Optimal Sample Load: Perform a loading titration to find the maximum amount of protein that can be loaded without compromising resolution.
-
Data Presentation
Table 1: Comparison of Alternative Preparative Protein Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Preparative PAGE | Size-based separation in a polyacrylamide gel matrix. | High resolution. | Limited sample loading capacity compared to zonal methods. |
| IEF-IPG | Separation based on isoelectric point in a pH gradient. | High resolving power for proteins with different pIs; results in a high number of detected peptides per protein.[2][3] | Can be complex to set up; may not be suitable for all proteins. |
| 2D-PAGE | Combines IEF and SDS-PAGE for two-dimensional separation. | Very high resolution, capable of separating thousands of proteins.[2][3] | Technically demanding, time-consuming, and protein recovery can be variable.[3] |
| Zonal Electrophoresis (this compound) | Charge and size-based separation in a block of inert support medium. | High sample loading capacity; suitable for native protein purification. | Potential for contamination from the support matrix; lower resolution than PAGE-based methods. |
Experimental Protocols
Protocol 1: Recommended this compound Washing Procedure
This protocol is a recommended best practice for washing this compound C-870 to minimize leachable contaminants.
-
Initial Hydration: Suspend the desired amount of this compound C-870 powder in at least 10 volumes of deionized water. Stir gently for 1-2 hours.
-
Sedimentation and Decantation: Allow the this compound to settle by gravity. Carefully decant and discard the supernatant containing fine particles and soluble impurities.
-
Repeated Washes with Deionized Water: Repeat the suspension and sedimentation process with deionized water at least 5-7 times, or until the supernatant is clear and free of suspended particles.
-
Buffer Equilibration: After the final water wash, wash the this compound resin two to three times with the electrophoresis running buffer to equilibrate the pH and ionic strength.
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Final Slurry Preparation: After the final buffer wash, decant the supernatant and prepare the this compound slurry to the desired consistency for pouring the electrophoresis block.
Mandatory Visualization
Caption: Workflow for preventing this compound contamination.
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in-gel protein separation techniques commonly used for fractionation in mass spectrometry-based proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of in-gel protein separation techniques commonly used for fractionation in mass spectrometry-based proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
Optimizing buffer concentration for Pevikon electrophoresis
Technical Support Center: Pevikon Electrophoresis
Welcome to the technical support center for this compound electrophoresis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. This compound block electrophoresis is a preparative technique used for the separation of proteins and other macromolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound electrophoresis?
This compound electrophoresis is a type of zonal electrophoresis where a solid, inert block of this compound C-870 (a copolymer of polyvinyl chloride and polyvinyl acetate) is used as the support medium. It is primarily a preparative technique for purifying large quantities of proteins, such as immunoglobulins (e.g., IgA) and lipoproteins, from a complex mixture.
Q2: What are the advantages of using a this compound block?
This compound provides a relatively inert and stable medium for electrophoresis, allowing for the separation of proteins based on their electrophoretic mobility with minimal interaction with the support itself. Its block format is suitable for applying larger sample volumes compared to analytical gel electrophoresis.
Q3: Why is it crucial to wash the this compound before use?
This compound can contain water-soluble impurities from its manufacturing process. These contaminants can interfere with the electrophoretic separation and may co-purify with the target protein, potentially leading to spurious results in downstream applications, such as inducing an unintended immune response in animals[1]. Thorough washing is essential to remove these impurities[1].
Q4: What type of buffer is typically used for this compound electrophoresis?
For the separation of serum proteins, including lipoproteins and immunoglobulins, a barbital buffer (also known as Veronal buffer) with a pH of approximately 8.6 is commonly used.[2][3][4][5] This buffer system provides good resolution for these types of proteins.
Q5: How are separated proteins recovered from the this compound block?
After electrophoresis, the this compound block can be sectioned, and the protein of interest can be eluted from the corresponding section. A common method for elution is the "crush and soak" technique, where the this compound section is crushed and suspended in an appropriate elution buffer to allow the protein to diffuse out.[6]
Troubleshooting Guide
This section addresses common problems encountered during this compound electrophoresis, their potential causes, and recommended solutions.
| Problem | Possible Cause | Solution |
| Distorted or "Smiling" Bands | Uneven heat distribution across the this compound block.[7] | - Ensure the electrophoresis apparatus is placed in a cold room or on a cooling plate to maintain a constant, low temperature. - Reduce the voltage and increase the run time to minimize heat generation.[7] - Check that the buffer level is consistent across the electrophoresis tank. |
| High salt concentration in the sample. | - Desalt the sample using dialysis or a desalting column before application to the this compound block. | |
| Poor Resolution or Smeared Bands | Incorrect buffer concentration or pH. | - Prepare fresh buffer and verify its pH and ionic strength. Ensure the same buffer is used in the block and the electrode chambers. |
| Sample overloading. | - Reduce the amount of protein loaded onto the this compound block. | |
| Protein aggregation. | - Ensure the sample is fully dissolved in the application buffer. Consider adding non-ionic detergents or adjusting the buffer composition to improve protein solubility. | |
| Diffusion of the sample during the run. | - Optimize the voltage and run time. A faster run at a higher voltage (while managing heat) can sometimes reduce diffusion. | |
| Slow or No Migration | Incorrect buffer composition. | - Verify the buffer recipe and ensure all components are correctly weighed and dissolved. |
| Low voltage. | - Increase the voltage, ensuring adequate cooling to prevent overheating.[8] | |
| Incorrect pH of the buffer. | - Check the pH of the buffer. For proteins with a high isoelectric point (pI), a buffer with a lower pH may be necessary. | |
| Contamination of Purified Protein | Impurities leaching from the this compound.[1] | - Thoroughly wash the this compound with deionized water and then with the electrophoresis buffer before preparing the block.[1] |
| Cross-contamination between bands. | - Leave sufficient space between the sample application zones if running multiple samples. Carefully section the block after the run to avoid mixing adjacent protein zones. |
Experimental Protocols
Preparation of this compound Block
This protocol describes the necessary steps to prepare the this compound C-870 support medium for electrophoresis.
Materials:
-
This compound C-870 powder
-
Deionized water
-
Electrophoresis buffer (e.g., Barbital buffer, pH 8.6)
-
Large beaker or flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Washing: Suspend the this compound powder in a large volume of deionized water (e.g., 10 volumes of water to 1 volume of this compound).
-
Stir the suspension for several hours.
-
Allow the this compound to settle and decant the supernatant.
-
Repeat the washing process at least 5-6 times with deionized water.
-
Perform a final wash with the electrophoresis buffer.
-
Collect the washed this compound by vacuum filtration using a Buchner funnel.
-
The washed this compound should have the consistency of a thick, damp paste.
This compound Block Electrophoresis
This protocol provides a general procedure for preparative protein separation using a this compound block.
Materials:
-
Washed this compound C-870
-
Electrophoresis buffer (see buffer preparation below)
-
Electrophoresis tank with power supply
-
Glass plate or tray for casting the block
-
Spatula
-
Filter paper wicks
-
Protein sample in an appropriate buffer
Procedure:
-
Casting the Block: Pour the washed this compound slurry onto a glass plate or into a casting tray to the desired dimensions.
-
Use a spatula to ensure a uniform thickness and a smooth surface.
-
Sample Application: Create a narrow trench in the this compound block for sample application.
-
Carefully load the protein sample into the trench.
-
Setting up the Electrophoresis: Place the this compound block in the electrophoresis tank.
-
Connect the block to the buffer reservoirs using filter paper wicks soaked in the electrophoresis buffer.
-
Fill the buffer reservoirs with fresh electrophoresis buffer.
-
Electrophoresis: Connect the power supply and run the electrophoresis at a constant voltage in a cold environment (e.g., 4°C). The exact voltage and run time will need to be optimized for the specific protein and apparatus.
-
Protein Elution: After the run, turn off the power supply.
-
Identify the protein bands of interest (this may require a pilot stain of a small longitudinal strip of the block).
-
Carefully excavate the this compound sections containing the target protein.
-
Elute the protein by suspending the this compound in a suitable elution buffer and allowing it to diffuse out, often with gentle agitation overnight at 4°C.[6]
-
Separate the this compound from the elution buffer by centrifugation or filtration.
Buffer Preparation: Barbital Buffer (0.06 M, pH 8.6)
This buffer is suitable for the separation of serum proteins.[9]
Materials:
-
Sodium Barbital (Sodium 5,5-diethylbarbiturate)
-
Barbital (5,5-diethylbarbituric acid)
-
Deionized water
Recipe for 1 Liter:
-
Sodium Barbital: 12.37 g
-
Barbital: 1.84 g
-
Dissolve the components in approximately 900 mL of deionized water.
-
Adjust the final volume to 1 L with deionized water.
-
Verify the pH is 8.6.
Visualizations
Caption: Workflow for this compound Block Electrophoresis.
Caption: Troubleshooting Logic for Common this compound Electrophoresis Issues.
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Barbital-Buffer [morphisto.de]
- 5. Veronal-Buffer / Electrophoresis Buffer pH 8.6 [morphisto.de]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 8. kalstein.eu [kalstein.eu]
- 9. 144-02-5・0.06 mol/L Barbital Na Buffer Solution, pH8.6・027-13425[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Pevikon Gel Electrophoresis: Technical Support Center
This technical support center provides troubleshooting guidance for common issues encountered when working with Pevikon gels, with a specific focus on gel cracking and drying. The advice provided is based on established principles for electrophoresis gels and may need to be adapted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a trade name for a copolymer of polyvinyl chloride and polyvinyl acetate, which is often used as a supporting medium in electrophoresis.[1] this compound C-870 is a common type used for this purpose.[1]
Q2: My this compound gel is cracking during the drying process. What are the common causes?
Gel cracking during drying is a frequent issue in electrophoresis and can be attributed to several factors:
-
Rapid Dehydration: If the gel dries too quickly, uneven shrinkage can occur, leading to stress and subsequent cracking.[2]
-
Trapped Air Bubbles: Air bubbles caught between the gel and its support (e.g., filter paper or cellophane) can create weak points that initiate cracks as the gel shrinks.[2][3][4]
-
Inadequate Gel Soaking: Insufficient soaking in a suitable drying solution can result in the gel not being properly prepared for the drying process.
-
High Acrylamide Concentration (if applicable): While this compound is not polyacrylamide, if used in a composite gel, higher concentrations of the cross-linking agent can make the gel more brittle and prone to cracking.[2]
-
Physical Stress: Nicking or damaging the gel edges before or during the drying setup can create starting points for cracks.[2]
Q3: How can I prevent my this compound gel from cracking?
Several methods can help prevent gel cracking:
-
Slow Drying: Allow the gel to air-dry at ambient room temperature, which typically takes 24-36 hours.[3] This slower dehydration process reduces internal stress.
-
Use of a Drying Solution: Soaking the gel in a solution containing ethanol and glycerol before drying can help to prevent cracking.[2][4][5] The glycerol acts as a plasticizer, making the gel more flexible.
-
Removal of Air Bubbles: Carefully check for and remove any air bubbles between the gel and the supporting sheets.[3][4] A hypodermic needle can be used to vent trapped air.[3]
-
Proper Gel Handling: Handle the gel carefully to avoid any physical damage.
Q4: My this compound gel appears dry and brittle after electrophoresis. What could be the cause?
Excessive drying of the gel after the electrophoretic run can be caused by:
-
High Voltage: Running the gel at a very high voltage can generate excessive heat, leading to drying and potential warping of the gel.[6]
-
Incorrect Buffer Concentration: Using a buffer with a much higher concentration than intended can lead to increased conductivity and heat generation.[6]
-
Extended Run Times: Running the electrophoresis for an unnecessarily long time can also contribute to drying.
Troubleshooting Guides
Issue: Gel Cracking During Drying
| Potential Cause | Recommended Solution |
| Drying too rapidly | Air-dry the gel at room temperature instead of using a vacuum or heat dryer.[2][3] This slows down the dehydration process. |
| Trapped air bubbles | Carefully place the gel on the support (e.g., cellophane or filter paper) to avoid trapping air. If bubbles are present, gently lift and reposition the gel. A hypodermic needle can be used to remove trapped air pockets.[3] |
| Gel swelling before drying | Equilibrate the gel in a solution containing glycerol (e.g., 5% glycerol in a destaining solution) to prevent swelling.[4] |
| High percentage gel | Higher concentration gels are more prone to cracking.[2] Ensure you are using an appropriate gel concentration for your application. Consider using a drying solution specifically formulated for high-percentage gels. |
| Physical nicks or damage | Handle the gel with care to avoid creating any tears or nicks, especially at the edges, as these can be starting points for cracks.[2] |
Issue: Gel Drying Out During Electrophoresis
| Potential Cause | Recommended Solution |
| Excessive voltage | Reduce the voltage during the electrophoresis run. A slower run at a lower voltage generates less heat. |
| Incorrect buffer concentration | Ensure the running buffer is prepared at the correct concentration. Reusing buffer multiple times can lead to increased salt concentration due to evaporation.[6] |
| Inadequate heat dissipation | If using a high voltage or running the gel for a long time, consider running the electrophoresis in a cold room or using a cooling system for the electrophoresis tank. |
| Insufficient buffer volume | Make sure the gel is fully submerged in the running buffer and that the buffer level is sufficient in both the inner and outer chambers. |
Experimental Protocols
Protocol: Air-Drying a Gel to Prevent Cracking
-
Equilibration: After electrophoresis and staining/destaining, soak the gel in a drying solution. A common solution is 20% ethanol and 10% glycerol, though a solution with 40% ethanol alone has also been shown to be effective.[2][5] Let the gel soak for at least 30 minutes.
-
Assembly:
-
Wet two sheets of cellophane with the drying solution.
-
Place one sheet of cellophane on a flat, clean surface.
-
Carefully lay the equilibrated gel onto the cellophane, ensuring no air bubbles are trapped underneath.
-
Place the second sheet of cellophane on top of the gel, again removing any air bubbles.
-
-
Drying:
-
Place the cellophane-sandwiched gel in a drying frame or between two clean glass plates.
-
Allow the gel to air-dry at room temperature. This may take 24-36 hours.[3] Avoid using heat or a vacuum dryer if you are experiencing cracking.
-
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting common this compound gel issues.
Caption: Troubleshooting workflow for this compound gel cracking and drying.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A simple method of drying polyacrylamide slab gels that eliminates cracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drying polyacrylamide without cracking - Molecular Biology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Improving Protein Recovery Yield from Pevikon Blocks
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with protein recovery from Pevikon blocks.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Issue: Low Protein Recovery Yield
Question: My final protein yield after elution from the this compound block is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low protein recovery is a common issue that can stem from several factors throughout the experimental process. Here are some common causes and their solutions:
-
Protein Aggregation: Proteins can aggregate within the this compound block, preventing efficient elution.[1][2] Consider using additives in your buffers to help prevent aggregation.[2]
-
Inefficient Elution: The elution buffer may not be optimal for disrupting the interaction between your protein and the this compound matrix. Optimizing the pH and salt concentration of your elution buffer is crucial.[3][4] For some proteins, a gradual change in buffer conditions (gradient elution) may improve yield.[5]
-
Protein Degradation: The presence of proteases can lead to the degradation of your target protein.[3][5] It is advisable to include protease inhibitors in your buffers and keep samples cold to minimize this risk.[5]
-
Protein Adsorption: Your protein of interest might be adsorbing to lab consumables like collection tubes.[6][7] Using low-binding plastics or adding detergents to your buffers can mitigate this issue.[6]
-
Incomplete Cell Lysis: If your protein is of cellular origin, inefficient lysis will result in less protein being available for purification to begin with.[5] Ensure your lysis method is appropriate and effective for your cell type.[5]
Troubleshooting Decision Tree for Low Protein Yield
The following diagram provides a logical workflow for troubleshooting low protein recovery.
Caption: A troubleshooting decision tree for diagnosing low protein yield.
Issue: Poor Purity of Recovered Protein
Question: The protein I've recovered from the this compound block is contaminated with other proteins. How can I improve its purity?
Answer: Contamination with non-target proteins is a frequent challenge. Here are several strategies to enhance the purity of your recovered protein:
-
Optimize Electrophoresis Conditions: Adjusting the pH of the electrophoresis buffer can improve the separation between your target protein and contaminants.[3]
-
Thorough Washing of this compound: Ensure the this compound itself is not a source of contamination. Thoroughly washing the this compound before use can reduce the presence of impurities.[8] A non-proteic, water-soluble macromolecular impurity has been reported to be present in this compound, which can be substantially reduced by washing.[8]
-
Refine Elution Strategy: A step-gradient elution, where the concentration of the eluting agent is increased incrementally, can help to selectively elute your target protein, leaving contaminants behind.[5]
-
Incorporate Additional Purification Steps: this compound block electrophoresis is often a single step in a larger purification workflow. Consider adding subsequent purification steps like affinity chromatography or size-exclusion chromatography to remove remaining impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties in protein electrophoresis?
A1: this compound is a granular, inert, and uncharged co-polymer of polyvinyl chloride and polyvinyl acetate. It is used as a support medium for preparative block electrophoresis. Its key advantages include high capacity for sample loading and minimal interaction with the proteins being separated. However, it's important to be aware that impurities can be present in this compound, which may require thorough washing of the material before use.[8]
Q2: How does the composition of the elution buffer affect protein recovery?
A2: The composition of the elution buffer is critical for achieving high protein recovery.[9][10] Key parameters to consider include:
-
pH: The pH of the elution buffer should be chosen to disrupt the interactions holding the protein in place, often by altering the protein's net charge.[4] A low pH, such as 0.1 M glycine-HCl at pH 2.5-3.0, is a commonly used starting point for elution.[4]
-
Ionic Strength: Adjusting the salt concentration (ionic strength) can help to elute the protein.[4]
-
Additives: The inclusion of certain additives can improve recovery. For example, non-ionic detergents can help to prevent protein adsorption to surfaces.[6]
Q3: What are the best practices for eluting protein from the this compound block?
A3: The most common method for recovering protein from a this compound block after electrophoresis is elution by diffusion.[11] This involves physically excising the portion of the block containing the protein of interest, mincing it into smaller pieces to increase the surface area, and then incubating it with an appropriate elution buffer to allow the protein to diffuse out of the gel matrix.[11]
Quantitative Data Summary
Table 1: Troubleshooting Guide for Low Protein Recovery
| Potential Cause | Recommended Action | Relevant Considerations |
| Protein Aggregation | Incorporate anti-aggregation agents into buffers (e.g., 5-10% glycerol, arginine).[2] | The choice of agent depends on the specific protein and downstream applications. |
| Inefficient Elution | Optimize elution buffer pH and ionic strength.[3][4] | Test a range of pH values and salt concentrations to find the optimal conditions. |
| Protein Degradation | Add protease inhibitors to all buffers and maintain low temperatures.[5] | A cocktail of inhibitors is often more effective than a single one. |
| Non-specific Adsorption | Use low-binding lab consumables; consider adding non-ionic detergents to buffers.[6][7] | Ensure any additives are compatible with downstream assays. |
| Poor Protein Solubility | Adjust buffer conditions (pH, salt) to improve solubility.[3] | The solubility of a protein can be highly dependent on the buffer environment. |
Table 2: Comparison of Elution Buffer Components
| Component | Mechanism of Action | Common Starting Concentration | Notes |
| Low pH Buffer (e.g., Glycine-HCl) | Disrupts ionic interactions by protonating acidic residues.[4] | 0.1 M, pH 2.5-3.0[4] | Eluted fractions should be neutralized immediately to prevent protein denaturation.[4] |
| High pH Buffer (e.g., Tris-HCl) | Disrupts ionic interactions by deprotonating basic residues. | 0.1 M, pH 10-11 | Can be an alternative if low pH denatures the protein. |
| High Salt Concentration (e.g., NaCl) | Disrupts ionic and some hydrophobic interactions. | 0.5 - 2 M | High salt may need to be removed for downstream applications. |
| Chaotropic Agents (e.g., Guanidine HCl) | Denatures proteins by disrupting hydrophobic interactions and hydrogen bonds. | 4 - 6 M | Will likely require a refolding step to restore protein activity.[1] |
| Additives (e.g., Arginine) | Can reduce protein aggregation and improve solubility.[9] | 50 mM[9] | Can be particularly useful for proteins prone to aggregation during elution.[9] |
Experimental Protocols
Protocol: Protein Elution from this compound Block via Diffusion
This protocol outlines the steps for recovering a protein of interest from a this compound block following electrophoretic separation.
-
Locate the Protein of Interest: After electrophoresis, visualize the protein bands. This can be done by taking a print of the gel on filter paper and staining the paper.
-
Excise the Protein Band: Carefully cut out the section of the this compound block containing the target protein.
-
Mince the this compound Block: Transfer the excised block to a clean surface and mince it into small pieces (approximately 1-2 mm³) using a sterile scalpel.[11] This increases the surface area for efficient elution.[11]
-
Prepare for Elution: Transfer the minced this compound pieces into a suitable container, such as a chromatography column or a large tube.
-
Add Elution Buffer: Add an appropriate volume of optimized elution buffer to the minced this compound. The volume should be sufficient to fully submerge the pieces.
-
Incubate: Gently agitate the mixture at 4°C for several hours to overnight.[11] This allows the protein to diffuse out of the this compound matrix and into the buffer.[11]
-
Collect the Eluate: Separate the elution buffer (containing the protein) from the this compound pieces. This can be done by centrifugation and careful removal of the supernatant, or by allowing the buffer to flow through a column.
-
Repeat Elution (Optional): For maximal recovery, the elution process can be repeated with fresh buffer, and the eluates can be pooled.
-
Concentrate and Buffer Exchange: The recovered protein solution is often dilute and in a harsh elution buffer. It may need to be concentrated and the buffer exchanged into a more suitable one for storage or downstream applications using methods like ultrafiltration.[12]
Experimental Workflow for Protein Recovery from this compound Blocks
The following diagram illustrates the overall workflow from sample preparation to final protein recovery.
Caption: A workflow diagram for protein recovery from this compound blocks.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Pevikon-Leached Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities leached from Pevikon (polyvinyl chloride - PVC) materials during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in laboratory settings?
A1: this compound is a trade name for a type of polyvinyl chloride (PVC), a versatile and widely used polymer.[1] In laboratory and medical setting, PVC is often used for tubing, containers, and other apparatus due to its flexibility, durability, and chemical resistance to many substances.[1][2]
Q2: What are the common impurities that can leach from this compound (PVC) products?
A2: this compound, being a PVC product, can leach several chemical additives that are used to impart specific properties like flexibility and stability. The most common leached impurities include:
-
Plasticizers: These are added to make the PVC flexible and can constitute a significant portion of the material's weight (20-40%). The most prevalent plasticizer found to leach from PVC is Di(2-ethylhexyl) phthalate (DEHP).[2][3] Other plasticizers like tri-(2-ethylhexyl) trimellitate (TOTM) and Di-n-octyl phthalate (DNOP) may also be present.[3][4]
-
Stabilizers: These prevent the degradation of PVC. Benzophenone, a UV stabilizer, has been identified as a leachable.[2]
-
Antioxidants: These protect the polymer from oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant found to leach from PVC products.[2]
-
Lubricants: These aid in the manufacturing process. Palmitic acid and stearic acid are examples of lubricants that can leach from PVC.[2]
Q3: How can these leached impurities affect my experiments?
A3: Leached impurities from this compound and other PVC materials can have significant impacts on experimental outcomes, particularly in sensitive biological and chemical assays. These effects can include:
-
Biological Interference: Phthalates like DEHP are known endocrine disruptors and can interfere with cellular signaling pathways, potentially leading to erroneous results in cell-based assays.[5]
-
Analytical Interference: Leachables can introduce extraneous peaks in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), complicating the identification and quantification of target analytes.[6]
-
Protein Destabilization: Certain extractables from plastics have been shown to increase protein aggregation and oxidation.[7]
-
Toxicological Effects: The presence of potentially toxic leachables can compromise the safety and validity of in-vitro and in-vivo studies.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise from this compound-leached impurities and provides systematic approaches to resolving them.
Issue 1: Unexplained or non-reproducible results in cell-based assays.
Possible Cause: Leached impurities from this compound/PVC tubing or containers may be interfering with cellular processes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay interference.
Issue 2: Extraneous peaks observed in analytical chromatography (HPLC, GC-MS).
Possible Cause: Plasticizers and other additives from this compound/PVC materials are co-eluting with or appearing as contaminants in your samples.
Troubleshooting Steps:
-
System Blank: Run a blank injection of your mobile phase/solvent that has passed through your experimental setup (including any this compound/PVC tubing) but without your analyte. This will help confirm if the contamination is from your system.
-
Solvent Purity Check: Run a direct injection of your solvent from its original container to rule out solvent contamination.
-
Implement a System Flush: If contamination is confirmed from the system, a thorough flush with a strong solvent like isopropanol followed by acetonitrile can help remove adsorbed plasticizers.[6]
-
Purify Samples: If the contamination is in the sample itself, use one of the purification protocols outlined below before analysis.
Quantitative Data Summary
The following tables summarize reported concentrations of common leachables from PVC materials. These values can vary significantly based on the specific product, temperature, contact time, and the solvent/solution used.
Table 1: Concentration of Leached Plasticizers from PVC Medical Devices
| Plasticizer | Leached Concentration | Contact Solution | Reference |
| DEHP | 1.1 mg/g of bag material (1 day) | Bovine calf serum | [9] |
| DEHP | 3.3 mg/g of bag material (5 days) | Bovine calf serum | [9] |
| DEHP | 98.90 ± 11.42 mg (total) | Ethanol/water simulant | [3] |
| TOTM | Predominant plasticizer found | Simulant solution | [3] |
Table 2: Recovery of Phthalates from Water Samples using Solid-Phase Extraction (SPE)
| Phthalate | Recovery Rate (%) | RSD (%) | Reference |
| Dibutyl phthalate (DBP) | 95-105 | < 5 | [4] |
| Benzylbutylphthalate (BBP) | 95-105 | < 5 | [4] |
| Bis(2-ethylhexyl) phthalate (DEHP) | 95-105 | < 5 | [4] |
| Di-n-octyl phthalate (DNOP) | 95-105 | < 5 | [4] |
Experimental Protocols
Protocol 1: Removal of Phthalates from Aqueous Solutions using Solid-Phase Extraction (SPE)
This protocol is suitable for purifying aqueous buffers, cell culture media, and other aqueous solutions from hydrophobic impurities like phthalates.
Experimental Workflow Diagram:
References
- 1. Polyvinyl Chloride (PVC) Labware | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the removal of di-[2-ethylhexyl]-phthalate as plasticizer in blood bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevikon Particle Size: A Technical Guide to Optimizing Separation Resolution
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Pevikon for preparative electrophoresis. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your separation resolution based on this compound particle size.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is particle size important in electrophoresis?
This compound is a copolymer of polyvinyl chloride and polyvinyl acetate, often used as a supporting medium in preparative electrophoresis.[1] The particle size of the this compound matrix is a critical factor that directly influences the resolution of the separation. In principle, smaller and more uniform particles create a more homogenous and less tortuous path for molecules to travel through the electric field. This can lead to sharper bands and better separation of components with similar electrophoretic mobilities.
Q2: How does this compound particle size theoretically affect separation resolution?
Q3: Are there different grades of this compound with varying particle sizes?
Yes, different grades of this compound are manufactured with varying physical properties, including particle size. While detailed particle size distributions are not provided in the available documentation, the "wet sieve retention" value can serve as an indicator. A lower value for retention on a 63-micron sieve suggests a greater proportion of finer particles.
Troubleshooting Guide
| Problem | Possible Cause Related to this compound Particle Size | Suggested Solution |
| Poor Separation / Smeared Bands | Inappropriate Particle Size: The chosen this compound grade may have a particle size distribution that is too broad or not optimal for the target molecules. Larger particles can lead to increased diffusion and band broadening. | - Consider using a this compound grade with a finer particle size for higher resolution separations of smaller molecules. - Ensure the this compound is washed thoroughly to remove any impurities or very fine particles that could clog the matrix.[2] |
| Slow or No Migration of Sample | Matrix Too Dense: A very fine particle size may create a matrix that is too dense, impeding the migration of the sample molecules, especially large ones. | - Select a this compound grade with a larger average particle size to increase the porosity of the matrix. - Optimize the buffer concentration and voltage to facilitate movement through the denser matrix. |
| Distorted Bands ("Smiling Effect") | Uneven Packing of this compound: Inconsistent packing of the this compound bed, potentially due to a wide particle size distribution, can lead to uneven heat distribution and distorted bands.[3] | - Ensure the this compound slurry is homogenous before pouring the gel block. - Pack the this compound bed carefully to achieve a uniform density. - Run the electrophoresis at a lower voltage to minimize heat generation.[3] |
| Low Recovery of Separated Protein | Adsorption to this compound Particles: The surface properties of the this compound particles might lead to non-specific binding of the protein of interest. While not directly a particle size issue, the total surface area increases with smaller particles. | - Pre-wash the this compound extensively to remove any soluble impurities that might interact with the sample.[2] - Consider including non-ionic detergents in the buffer to reduce non-specific adsorption.[4] |
This compound Properties Overview
The following table summarizes the "wet sieve retention" for different this compound grades, which can be used as a proxy for particle size. A lower value indicates a finer particle size.
| This compound Grade | Wet Sieve Retention (g/kg) on 63 micron sieve |
| This compound™ P1412 | 2[5] |
| This compound™ P15 | 2[6] |
| This compound™ P2170 | 3[7] |
| This compound™ P737 | 45[8] |
Experimental Protocols
Protocol: Preparative Protein Separation using a this compound Block
This protocol provides a general guideline for preparative protein separation. The choice of a specific this compound grade should be guided by the size of the target protein and the desired resolution.
-
This compound Preparation:
-
Select a this compound grade based on your separation needs. For high resolution of smaller proteins, a grade with lower sieve retention (finer particles) may be preferable.
-
Create a slurry of this compound in the desired electrophoresis buffer. A common ratio is 1:2 (w/v).
-
Stir the slurry for several hours to allow the particles to swell and equilibrate with the buffer.
-
(Optional but recommended) Wash the this compound by allowing the particles to settle, decanting the supernatant, and resuspending in fresh buffer. Repeat this process 3-5 times to remove soluble impurities.[2]
-
-
Casting the this compound Block:
-
Ensure the electrophoresis tank is level.
-
Pour the this compound slurry into the gel tray, avoiding the formation of air bubbles.[3]
-
Allow the this compound to settle into a uniform, packed bed. Excess buffer can be carefully removed from the surface.
-
Create a sample application well in the this compound bed.
-
-
Sample Application and Electrophoresis:
-
Prepare the protein sample in a buffer compatible with the electrophoresis system. The sample should be concentrated to a small volume.
-
Carefully load the sample into the well.
-
Fill the electrode reservoirs with the appropriate electrophoresis buffer.
-
Connect the power supply and run the electrophoresis at a constant voltage or current. Monitor the temperature to avoid overheating.
-
-
Elution and Analysis:
-
After the desired separation is achieved (monitored by tracking dye), turn off the power supply.
-
Carefully section the this compound block.
-
Elute the protein from each section using an appropriate buffer.
-
Analyze the fractions for protein content and purity using methods such as SDS-PAGE or spectrophotometry.
-
Visualizations
Caption: Logical relationship between experimental factors and separation outcomes.
Caption: General experimental workflow for preparative electrophoresis with this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ekimltd.com.tr [ekimltd.com.tr]
- 6. ekimltd.com.tr [ekimltd.com.tr]
- 7. ekimltd.com.tr [ekimltd.com.tr]
- 8. ekimltd.com.tr [ekimltd.com.tr]
Managing Heat Generation in Pevikon Electrophoresis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help you effectively manage heat generation during Pevikon electrophoresis. Excessive heat can compromise the integrity of your separation, leading to distorted bands, sample degradation, and inaccurate results. By understanding the causes of heat generation and implementing appropriate control measures, you can ensure high-quality, reproducible outcomes in your protein purification and analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is Joule heating and why is it a concern in this compound electrophoresis?
A1: Joule heating is the primary source of heat generation in electrophoresis. It occurs when the electrical current passing through the conductive buffer and this compound matrix generates thermal energy.[1] This heat production can lead to several problems, including uneven temperature distribution across the this compound block, which can cause distorted band patterns known as "smiling effects."[2] Excessive temperatures can also denature proteins, alter buffer pH and conductivity, and in extreme cases, compromise the structural integrity of the this compound block.[1]
Q2: My protein bands are "smiling" (curved). What is the cause and how can I fix it?
A2: The "smiling" effect, where bands in the center of the block migrate faster than those at the edges, is a classic sign of uneven heat distribution. The center of the this compound block becomes hotter than the edges, leading to faster migration rates in the middle lanes. To resolve this, you can:
-
Reduce the voltage: Lowering the voltage will decrease the current and consequently reduce the rate of Joule heating.[2]
-
Use a constant current power supply: This helps maintain a more uniform temperature by controlling the rate of heat generation.
-
Ensure proper cooling: Implement active cooling measures as detailed in the protocols below.
Q3: Can the buffer system I use contribute to excessive heat generation?
A3: Yes, the composition and concentration of your buffer system play a significant role in heat generation.
-
High ionic strength buffers have higher conductivity, leading to a greater current flow and more Joule heating. Consider using buffers with lower ionic strength if overheating is an issue.
-
Depleted or incorrectly prepared buffers can have altered resistance, leading to inconsistent heating and migration patterns. Always use fresh, correctly formulated buffers for each experiment.
Q4: What are the signs of sample degradation due to overheating?
A4: Overheating can denature sensitive proteins, leading to a loss of biological activity and smearing or the appearance of unexpected bands on your gel. If you suspect heat-related sample degradation, consider running the electrophoresis at a lower voltage for a longer duration and in a cold environment (e.g., in a cold room).
Q5: How can I tell if my this compound block itself is contributing to the problem?
A5: While the this compound C-870 medium itself is generally stable, improper preparation can lead to issues. Ensure the this compound is thoroughly washed before use to remove any potential impurities. An unevenly packed or non-uniform this compound block can also lead to inconsistent current flow and localized heating.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Smiling" or curved bands | Uneven heat distribution across the this compound block. | - Reduce the running voltage. - Use a power supply with constant current. - Ensure uniform cooling of the block. - Use fresh, correctly prepared running buffer. |
| Smeared bands | - Sample degradation due to excessive heat. - High salt concentration in the sample. | - Run the electrophoresis at a lower voltage for a longer duration. - Conduct the experiment in a cold room or with a cooling plate. - Desalt or dilute samples with high salt concentrations before loading. |
| Distorted bands (general) | - Unevenly poured or packed this compound block. - Incorrect buffer concentration or pH. | - Ensure the this compound slurry is homogenous and poured to a uniform thickness. - Verify the correct preparation of all buffers. |
| Slow migration of proteins | - Low voltage. - Buffer with low conductivity. | - While low voltage is used to manage heat, an excessively low setting will prolong the experiment. Find an optimal balance. - Ensure the buffer composition is appropriate for the desired separation. |
| Gel running too fast and overheating | - Excessively high voltage. - Buffer with very high conductivity. | - Decrease the voltage. - Re-evaluate the buffer system; consider a buffer with lower ionic strength. |
Experimental Protocols
Protocol 1: Preparation of the this compound Block
-
Washing the this compound: Suspend the this compound C-870 powder in a large volume of distilled water and stir for 10-15 minutes. Allow the this compound to settle and decant the supernatant. Repeat this washing step 3-4 times. For the final wash, use the electrophoresis buffer.
-
Preparing the Slurry: After the final wash, aspirate the excess buffer until the this compound has a thick, creamy consistency.
-
Pouring the Block: Place a glass plate on a leveling table. Use gel-casting tape or a custom frame to create a mold of the desired dimensions. Pour the this compound slurry into the mold and spread it evenly to a uniform thickness (typically 5-10 mm).
-
Removing Excess Buffer: Place absorbent paper wicks at the edges of the this compound block to draw off excess buffer until the block is firm but still moist.
-
Sample Application: Create a narrow trench in the this compound block for sample loading. Mix the protein sample with a dense loading buffer and carefully apply it to the trench.
Protocol 2: Managing Heat During Electrophoresis
-
Apparatus Setup: Place the this compound block on a cooling plate connected to a circulating refrigerated water bath.
-
Buffer Wicks: Connect the ends of the this compound block to the buffer reservoirs using several layers of filter paper wicks soaked in electrophoresis buffer. Ensure a good connection to allow for even current flow.
-
Running Conditions:
-
Voltage: Start with a low voltage (e.g., 100-150 V) and monitor the current. A general guideline is to not exceed a power of 20-30 Watts for a standard-sized block.
-
Current: If using a constant current setting, a starting point of 50-100 mA is recommended.
-
Temperature: Set the circulating water bath to a low temperature (e.g., 4-10 °C) to actively cool the this compound block throughout the run.
-
-
Monitoring the Run: Periodically check for signs of excessive heating, such as condensation on the cover or changes in the current. If the current starts to increase significantly at a constant voltage, it may indicate overheating.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Voltage | 100 - 200 V (initial) | Higher voltages increase heat generation. Start low and adjust as needed. |
| Current | 50 - 150 mA | Provides a balance between migration speed and heat production. |
| Power | < 30 Watts | Keeping the power below this level helps to minimize significant Joule heating. |
| Temperature | 4 - 10 °C | Active cooling is crucial for maintaining a stable temperature and preventing band distortion. |
| Run Time | 12 - 24 hours (typical) | This compound electrophoresis is a preparative technique that often requires longer run times for optimal separation. |
| Buffer System | Low ionic strength | Minimizes current and subsequent heat generation. |
Visualizing Workflows and Relationships
Caption: The relationship between the causes and effects of heat generation in electrophoresis.
Caption: A workflow for troubleshooting heat-related issues in this compound electrophoresis.
References
Validation & Comparative
Pevikon vs. Agarose for Preparative Protein Electrophoresis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable matrix is a critical step in preparative protein electrophoresis. This guide provides an objective comparison of Pevikon and agarose, two distinct media used for the separation and purification of proteins. We will delve into their performance characteristics, supported by available experimental data and detailed methodologies, to facilitate an informed decision for your specific research needs.
Core Principles and Material Properties
Preparative protein electrophoresis aims to separate proteins in larger quantities for subsequent analysis or use. The choice of the supporting medium is paramount and dictates the separation principle, resolution, and scalability of the procedure.
This compound C-870 , a copolymer of polyvinyl chloride and polyvinyl acetate, is utilized as a support medium in zonal preparative block electrophoresis . In this technique, a block of inert this compound granules is saturated with a buffer, and the protein sample is applied as a narrow zone. Upon the application of an electric field, proteins migrate through the buffer within the interstices of the this compound block according to their charge-to-mass ratio. The separation occurs primarily in the liquid phase, with the this compound acting as an anticonvective support.
Agarose , a natural polysaccharide extracted from seaweed, forms a porous gel matrix and is employed in preparative gel electrophoresis . The separation of proteins in an agarose gel is based on a combination of electrophoresis and molecular sieving. As proteins migrate through the gel in response to an electric field, their movement is impeded by the pores of the agarose matrix. Larger proteins are retarded more than smaller proteins, leading to separation based on size, in addition to charge. Agarose gels are particularly well-suited for the separation of large proteins and protein complexes due to their large pore size.[1]
A key consideration when using this compound is the potential for contamination. It has been reported that proteins purified by preparative electrophoresis on this compound can contain a non-proteic, immunogenic impurity, which is thought to be a derivative of polyvinyl alcohol.[2][3] Thorough washing of the this compound material is crucial to minimize this contamination.[2][3]
Performance Comparison
The selection between this compound and agarose for preparative protein electrophoresis depends on several factors, including the size of the proteins to be separated, the required resolution, and the desired protein recovery. The following table summarizes the key performance characteristics of each medium based on available data.
| Feature | This compound C-870 | Agarose |
| Material Composition | Co-polymer of polyvinyl chloride and polyvinyl acetate | Natural polysaccharide (D- and L-galactose polymers) |
| Principle of Separation | Zonal Electrophoresis (charge-to-mass ratio) | Gel Electrophoresis (charge-to-mass ratio and molecular sieving) |
| Typical Applications | Preparative separation of serum proteins, isoelectric focusing[4] | Purification of large proteins (>200 kDa) and protein complexes[5][6] |
| Resolution | Generally lower than gel electrophoresis, as it lacks a molecular sieving effect. | Higher resolution, especially for separating proteins of different sizes.[7][8] Can be adjusted by varying the agarose concentration. |
| Loading Capacity | Potentially high, as the separation occurs in a bulk block. Specific quantitative data is not readily available. | Can be substantial. For a 0.8 cm wide well, up to 50 µg of a complex protein mixture can be loaded.[5][6] |
| Protein Recovery | Quantitative data is not readily available in recent literature. Recovery is dependent on the efficiency of the elution method from the block. | High protein recovery has been reported, with some methods achieving over 90%.[9] |
| Ease of Use | Involves preparation of a block, which can be cumbersome. Requires thorough washing to remove impurities.[2][3] | Gels are relatively easy to prepare and handle.[10] |
| Key Advantage | Inert support medium, potentially suitable for proteins sensitive to gel matrices. | Versatile, with adjustable pore size for separating a wide range of protein sizes. Well-established protocols are available. |
| Key Disadvantage | Potential for immunogenic impurities.[2][3] Limited resolution compared to gel-based methods. | Can be fragile at lower concentrations. Not ideal for separating very small proteins, where polyacrylamide is superior.[7][11] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are comprehensive protocols for preparative protein electrophoresis using agarose and a probable protocol for this compound based on historical descriptions of zonal electrophoresis.
Preparative Agarose Gel Electrophoresis
This protocol describes a general method for preparative protein separation using a horizontal agarose gel.
Materials:
-
High-quality agarose powder
-
Electrophoresis buffer (e.g., Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE))
-
Protein sample in a suitable loading buffer
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Protocol:
-
Gel Preparation:
-
Prepare the desired volume of electrophoresis buffer.
-
Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1% w/v for general purpose).
-
Add the agarose to the buffer in a flask and heat in a microwave or on a hot plate with constant swirling until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 60°C.
-
Pour the molten agarose into a gel casting tray with a preparative well comb and allow it to solidify for at least 30 minutes at room temperature.[12]
-
-
Sample Preparation and Loading:
-
Prepare the protein sample by mixing it with a loading buffer containing a tracking dye and a density agent (e.g., glycerol).
-
Once the gel has solidified, place it in the electrophoresis tank and fill the tank with electrophoresis buffer until the gel is submerged.
-
Carefully remove the comb and load the protein sample into the preparative well.[13]
-
-
Electrophoresis:
-
Connect the electrophoresis tank to the power supply, ensuring the correct polarity (proteins will migrate towards the anode or cathode depending on their net charge at the buffer's pH).
-
Apply a constant voltage (e.g., 80-100 V) and run the gel until the tracking dye has migrated a sufficient distance.[6]
-
-
Protein Visualization and Excision:
-
After electrophoresis, carefully remove the gel from the tank.
-
If the protein of interest is not visible, a small strip of the gel can be cut and stained with Coomassie Brilliant Blue to locate the protein band.
-
Using the stained strip as a guide, excise the corresponding band from the unstained portion of the gel with a clean scalpel.
-
Protein Elution from Agarose Gel:
Two common methods for protein recovery from the excised agarose gel slice are electroelution and passive diffusion.
-
Electroelution:
-
Place the gel slice in a dialysis bag filled with electrophoresis buffer.[2]
-
Submerge the sealed bag in an electrophoresis tank filled with the same buffer.
-
Apply an electric current to elute the protein out of the gel slice and into the buffer within the dialysis bag.[2]
-
After elution, the protein-containing buffer is collected from the dialysis bag. This method can yield high recovery.[9]
-
-
Passive Diffusion:
-
Mince the excised gel slice into small pieces to increase the surface area.
-
Place the gel pieces in a microcentrifuge tube and add a suitable elution buffer (e.g., a buffer with a different ionic strength or pH to disrupt the protein-gel interaction).
-
Incubate the tube with gentle agitation for several hours to overnight to allow the protein to diffuse out of the gel.
-
Centrifuge the tube to pellet the agarose pieces and collect the supernatant containing the eluted protein.[14]
-
Probable Protocol for Preparative this compound Block Electrophoresis
Materials:
-
This compound C-870 powder
-
Electrophoresis buffer
-
Protein sample
-
Electrophoresis tank suitable for block electrophoresis
-
Power supply
-
Fraction collector (optional)
Protocol:
-
This compound Block Preparation:
-
Thoroughly wash the this compound C-870 powder with distilled water and then with the electrophoresis buffer to remove any impurities.[2][3]
-
Create a slurry of the washed this compound in the electrophoresis buffer.
-
Pour the slurry into the electrophoresis tray or trough to form a uniform block of the desired dimensions.
-
Allow the this compound to settle and remove any excess buffer. The block should be damp but not flooded.
-
-
Sample Application:
-
Create a narrow trench in the this compound block at the origin.
-
Carefully apply the protein sample into the trench.
-
-
Electrophoresis:
-
Connect the electrophoresis block to the buffer reservoirs using wicks.
-
Connect the power supply and apply a constant voltage or current.
-
Run the electrophoresis for a sufficient time to achieve separation. The migration of a colored marker protein can be used to monitor the progress.
-
-
Protein Recovery:
-
After the run, the this compound block is fractionated. This can be done by sectioning the block with a spatula.
-
Each section is then placed in a separate tube.
-
The protein is eluted from the this compound granules in each tube by adding a small volume of buffer and then recovering the buffer by centrifugation or filtration.
-
The protein content of each fraction is then analyzed to determine the separation profile.
-
Workflow and Logical Relationships
The general workflow for preparative protein electrophoresis, applicable to both this compound and agarose with variations in the specific steps, is illustrated in the diagram below.
Conclusion
Both this compound and agarose have been utilized for preparative protein electrophoresis, each with its own set of advantages and limitations. Agarose gel electrophoresis is a well-established, versatile, and high-resolution method, particularly for large proteins, with readily available protocols and a track record of high protein recovery. This compound, used in a zonal block format, offers an alternative that avoids a gel matrix but comes with concerns about potential impurities and likely offers lower resolution.
For most modern preparative protein electrophoresis applications, especially those requiring high purity and resolution, agarose is the more characterized and recommended choice . The availability of detailed protocols and the predictable nature of protein separation in agarose gels make it a more reliable option for researchers in academic and industrial settings. The use of this compound may be considered in specific historical contexts or for proteins that are incompatible with agarose gels, but its application requires careful validation and purification to avoid potential contaminants.
References
- 1. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. DNA/RNA Purification from Agarose Gels - Electroelution - National Diagnostics [nationaldiagnostics.com]
- 3. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative isoelectric focusing with this compound as supporting medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. lonzabio.jp [lonzabio.jp]
- 7. researchgate.net [researchgate.net]
- 8. Choosing Between Agarose and Polyacrylamide Gels: A Comparative Guide [labx.com]
- 9. Electroelution - Wikipedia [en.wikipedia.org]
- 10. Gel Electrophoresis 101: How to Choose Between Agarose and Polyacrylamide [synapse.patsnap.com]
- 11. assaygenie.com [assaygenie.com]
- 12. emich.edu [emich.edu]
- 13. Diffusion and partitioning of proteins in charged agarose gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of the Gels: Pevikon vs. Starch for Native Protein Separation
For researchers, scientists, and drug development professionals navigating the intricate world of native protein separation, the choice of electrophoretic matrix is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two historical yet relevant matrices: Pevikon C-870 and starch gel. By examining their performance, handling characteristics, and applications, this document aims to equip researchers with the knowledge to make an informed choice for their specific protein separation needs.
At a Glance: this compound vs. Starch Gel
| Feature | This compound C-870 | Starch Gel |
| Primary Use | Preparative scale, zonal electrophoresis | Analytical and preparative scale, isoenzyme analysis |
| Resolution | Generally lower, suitable for bulk separation | Higher, capable of resolving closely related proteins |
| Protein Recovery | High, a key advantage for preparative work | Variable, can be lower due to stronger protein interaction |
| Handling | Slurry packing, can be less uniform | Gel casting from heated suspension, requires careful preparation to avoid lumps |
| Key Advantage | High capacity and good protein recovery | High resolution for isoenzymes |
| Key Disadvantage | Potential for non-proteic, immunogenic impurities | Gel fragility and batch-to-batch variability of starch |
| Electroendosmosis | Present, requires consideration in buffer selection | Present and can vary with starch source and preparation |
In-Depth Analysis
Performance and Resolution
Starch gel electrophoresis has historically been lauded for its excellent resolving power, particularly in the separation of isoenzymes. The gel matrix, formed by the gelatinization of partially hydrolyzed potato starch, provides a molecular sieving effect that, combined with the electrophoretic mobility of the proteins, allows for the separation of proteins with subtle differences in charge and size.
This compound C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, is primarily utilized in preparative block electrophoresis. Its main advantage lies in its high capacity for protein loading and the relative ease of protein recovery after separation. However, the resolution achieved with this compound is generally considered to be lower than that of starch or polyacrylamide gels. It is best suited for the bulk separation of proteins from a complex mixture rather than the fine resolution of closely related protein species.
Protein Recovery
For applications requiring the subsequent analysis or use of the separated proteins, recovery from the gel matrix is a crucial factor. This compound excels in this regard. The inert nature of the this compound particles allows for the straightforward elution of separated proteins with high yields.
Protein recovery from starch gels can be more challenging. The interaction of proteins with the carbohydrate matrix can sometimes lead to lower recovery rates. Elution typically involves macerating the gel slice containing the protein of interest, followed by centrifugation or diffusion, which can be less efficient and may introduce contaminants.
Handling and Preparation
The preparation of starch gels requires a degree of technical skill. The process involves heating a suspension of hydrolyzed starch in a buffer until it becomes translucent, followed by degassing and pouring into a gel mold to solidify. Incomplete solubilization or improper cooling can result in a non-uniform gel with poor resolving capabilities.
This compound is used as a slurry that is packed into a trough or block. While this avoids the heating and cooling steps, achieving a uniform and bubble-free packing can be challenging. Non-uniform packing can lead to distorted electric fields and consequently, poor separation. A notable issue with this compound is the presence of a non-proteic, water-soluble macromolecular impurity that can be immunogenic[1]. Thorough washing of the this compound resin before use is essential to minimize this contamination.
Experimental Protocols
Starch Gel Electrophoresis for Isoenzyme Analysis
This protocol is a generalized procedure and may require optimization for specific enzymes and tissues.
Materials:
-
Hydrolyzed potato starch
-
Gel buffer (e.g., Tris-citrate, pH 8.3)
-
Electrode buffer (e.g., Lithium borate, pH 8.3)
-
Gel mold and comb
-
Power supply
-
Staining reagents specific to the enzyme of interest
Procedure:
-
Gel Preparation:
-
Prepare the desired volume of gel buffer.
-
Weigh out the appropriate amount of hydrolyzed starch to achieve the desired gel concentration (typically 10-14%).
-
Create a slurry by mixing the starch with a small portion of the cold gel buffer in a flask.
-
Heat the remaining buffer to boiling and add it to the starch slurry with vigorous swirling.
-
Continue heating with swirling until the mixture becomes translucent and viscous.
-
Degas the solution under vacuum for approximately 1 minute to remove air bubbles.
-
Pour the hot starch solution into a sealed gel mold, insert the comb, and allow it to cool and solidify at room temperature.
-
-
Sample Preparation and Loading:
-
Homogenize tissue samples in an appropriate extraction buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Absorb the supernatant (protein extract) onto filter paper wicks.
-
Carefully remove the comb from the solidified gel and insert the sample-laden wicks into the wells.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis chamber and fill the reservoirs with cold electrode buffer.
-
Connect the gel to the electrode chambers using buffer-soaked wicks.
-
Apply a constant voltage or current according to the specific requirements of the separation. The run is typically performed in a cold room or with a cooling plate to dissipate heat.
-
-
Slicing and Staining:
-
After electrophoresis, remove the gel from the mold.
-
Slice the gel horizontally into several thin layers.
-
Incubate each slice in a specific staining solution to visualize the bands of the target isoenzymes.
-
This compound Block Electrophoresis for Preparative Protein Separation
This is a general protocol for preparative protein separation using a this compound block.
Materials:
-
This compound C-870
-
Electrophoresis buffer (chosen based on the protein of interest)
-
Electrophoresis trough or block
-
Power supply
-
Elution buffer
Procedure:
-
This compound Preparation:
-
Thoroughly wash the this compound C-870 with distilled water to remove fine particles and impurities. Repeat the washing several times, decanting the supernatant after each wash.
-
Equilibrate the washed this compound with the chosen electrophoresis buffer.
-
-
Block Preparation:
-
Prepare a thick slurry of the equilibrated this compound in the electrophoresis buffer.
-
Pour the slurry into the electrophoresis trough, taking care to avoid trapping air bubbles. Allow the this compound to settle and remove excess buffer.
-
Create a sample application slot in the packed this compound block.
-
-
Sample Application and Electrophoresis:
-
Mix the protein sample with a small amount of the equilibrated this compound to form a paste.
-
Carefully load the sample paste into the application slot.
-
Seal the block with a glass plate or plastic wrap.
-
Connect the block to the electrode chambers using buffer-soaked wicks.
-
Apply a constant voltage or current. The separation may take several hours to days depending on the proteins and conditions.
-
-
Protein Elution:
-
After the run, stop the power supply and carefully remove the this compound block.
-
The separated protein zones can often be visualized by making a replica on filter paper followed by staining.
-
Excise the this compound sections containing the protein of interest.
-
Elute the protein from the this compound by washing with an appropriate elution buffer and collecting the eluate. This can be done in a column or by batch elution.
-
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the typical workflows for preparing and running this compound and starch gels.
Logical Relationship: Choosing the Right Gel
The decision between this compound and starch gel hinges on the primary goal of the experiment. The following diagram illustrates the logical process for selecting the appropriate matrix.
Conclusion
Both this compound and starch gel have carved their niches in the history of protein electrophoresis. While newer techniques like polyacrylamide gel electrophoresis (PAGE) and various chromatographic methods offer higher resolution and greater versatility, understanding the principles and applications of these classic matrices can still be valuable for specific research needs.
For large-scale preparative work where high protein recovery is paramount and moderate resolution is acceptable, this compound remains a viable option, provided care is taken to remove impurities. For high-resolution analytical separation of isoenzymes, starch gel, despite its handling challenges, can deliver excellent results. The choice, ultimately, depends on a careful consideration of the experimental objectives, the nature of the protein of interest, and the downstream applications.
References
Pevikon C-870 vs. Sephadex: A Tale of Two Separation Principles
In the realm of biomolecule purification, the choice of separation matrix is paramount to achieving desired purity and yield. While both Pevikon C-870 and Sephadex have been employed in the separation of macromolecules, they operate on fundamentally different principles, making them suitable for distinct applications. This guide provides a detailed comparison of these two materials, clarifying their mechanisms of action and outlining their respective uses in research and drug development.
At a Glance: this compound C-870 vs. Sephadex
| Feature | This compound C-870 | Sephadex |
| Material Composition | Co-polymer of polyvinyl chloride and polyvinyl acetate.[1] | Cross-linked dextran beads.[2] |
| Primary Separation Principle | Zone Electrophoresis (separation based on charge-to-mass ratio).[3][4][5] | Size-Exclusion Chromatography (separation based on molecular size).[6] |
| Typical Application | Preparative electrophoresis of proteins, such as plasma proteins.[3][4][7] | Desalting, buffer exchange, and fractionation of proteins, nucleic acids, and polysaccharides.[2][8] |
| Format of Use | Typically used as a packed block or bed for electrophoresis.[5][7] | Packed in chromatography columns.[2] |
Sephadex: A Classic Tool for Size-Based Separation
Sephadex is a well-established and widely used medium for size-exclusion chromatography (SEC), also known as gel filtration.[2] It is composed of porous beads of cross-linked dextran.[2] The degree of cross-linking determines the pore size within the beads, which in turn dictates the molecular weight range of molecules that can be separated.[2]
Principle of Separation
In SEC, a column is packed with Sephadex beads and equilibrated with a mobile phase. The sample mixture is then applied to the top of the column. As the sample moves through the column, molecules of different sizes are separated based on their ability to enter the pores of the Sephadex beads.
-
Large molecules: Molecules larger than the largest pores of the beads are excluded and travel around the beads in the void volume, eluting first.
-
Small molecules: Smaller molecules can enter the pores to varying extents. The smaller the molecule, the more time it spends inside the beads, and therefore, the later it elutes from the column.
This differential elution based on molecular size allows for the effective separation of macromolecules.
Experimental Protocol: Desalting a Protein Sample using a Sephadex G-25 Column
This protocol outlines a typical procedure for removing low-molecular-weight salts from a protein sample using a pre-packed Sephadex G-25 column.
Materials:
-
Sephadex G-25 column
-
Equilibration/elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Protein sample containing salt
-
Collection tubes
-
Chromatography system or stand for gravity flow
Procedure:
-
Column Equilibration: Wash the Sephadex G-25 column with 3-5 column volumes of the desired elution buffer to ensure the column is fully equilibrated.
-
Sample Application: Apply the protein sample to the top of the column. The sample volume should not exceed the recommended maximum for the specific column (typically around 30% of the column volume for desalting).
-
Elution: Begin eluting the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions as the sample begins to elute. The high-molecular-weight protein will elute first in the void volume, while the smaller salt molecules will be retained and elute later.
-
Analysis: Monitor the protein content of the collected fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford assay). Pool the fractions containing the purified protein.
This compound C-870: A Support for Charge-Based Separation
This compound C-870 is a granular, inert copolymer of polyvinyl chloride and polyvinyl acetate.[1] Historically, it has been used as a supporting medium for preparative zone electrophoresis.[3][4][5] Unlike Sephadex, this compound C-870 does not separate molecules based on size through a porous network. Instead, it provides a solid, yet permeable, matrix that minimizes convection and allows for the separation of charged molecules in an electric field.
Principle of Separation
In zone electrophoresis with this compound C-870, a block or bed of the material is saturated with a buffer solution. The sample is applied as a narrow zone within the block. When an electric field is applied across the block, charged molecules migrate towards the electrode with the opposite charge. The rate of migration is determined by the molecule's charge-to-mass ratio and the strength of the electric field. Molecules with a higher net charge and smaller size will migrate faster, leading to their separation into distinct zones.
Experimental Protocol: Preparative Electrophoresis of Serum Proteins on a this compound C-870 Block
This protocol provides a general outline for the separation of serum proteins using a this compound C-870 block, a technique that was more common in the mid-20th century.
Materials:
-
This compound C-870 powder
-
Electrophoresis buffer (e.g., barbital buffer, pH 8.6)
-
Serum sample
-
Electrophoresis apparatus with a power supply and electrode chambers
-
Spatula and filter paper wicks
Procedure:
-
Block Preparation: A slurry of this compound C-870 in the electrophoresis buffer is prepared and poured into a rectangular tray to form a uniform block. Excess buffer is removed until the block is moist but not flooded.
-
Sample Application: A narrow trench is cut into the this compound block, and the serum sample is carefully applied into this trench.
-
Electrophoresis: The this compound block is connected to the electrode chambers via filter paper wicks. A constant voltage or current is applied across the block for a specified period (often several hours).
-
Fractionation: After electrophoresis, the power is turned off. The this compound block is then carefully sectioned into small segments along the path of migration.
-
Elution: The protein fractions are eluted from each segment by washing with buffer and collecting the eluate.
-
Analysis: The protein content and composition of each fraction are analyzed to determine the separation profile.
Visualizing the Workflows
To further illustrate the distinct processes of size-exclusion chromatography with Sephadex and zone electrophoresis with this compound C-870, the following diagrams depict the experimental workflows.
Caption: Workflow for size-exclusion chromatography using a Sephadex column.
Caption: Workflow for zone electrophoresis using a this compound C-870 block.
Conclusion: Choosing the Right Tool for the Job
This compound C-870, on the other hand, serves as an inert support for a different separation technique: zone electrophoresis. Here, the primary basis for separation is the charge-to-mass ratio of the molecules. While historically used for preparative protein separations, zone electrophoresis on this compound has largely been superseded by other techniques such as polyacrylamide gel electrophoresis (PAGE) and modern chromatographic methods that offer higher resolution and greater ease of use.
For researchers, scientists, and drug development professionals, understanding these fundamental differences is crucial for selecting the appropriate separation strategy to achieve their purification goals. For size-based separations, Sephadex and other modern size-exclusion chromatography media remain the industry standard.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrophoresis using a constant potential across the separation field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of rabbit plasma proteins by zone electrophoresis on “this compound C. 870” [ouci.dntb.gov.ua]
- 4. Role of IgG fractions with high isoelectric points in the thymol turbidity test in syphilis. Evidence for an increase in basic IgG in early syphilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. docs.paint.org [docs.paint.org]
- 7. pnas.org [pnas.org]
- 8. Occlusion of Plasma Proteins by Human Fibrin: Studies using Trace‐Labelled Proteins | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Protein Purity Validation: Pevikon Electrophoresis in the Modern Laboratory
Pevikon Electrophoresis: A Historical Perspective
This compound electrophoresis is a type of zonal electrophoresis where proteins are separated based on their charge and mobility within a solid support matrix of this compound, a copolymer of polyvinyl chloride and polyvinyl acetate. While it served as a valuable preparative technique in its time, it is crucial to acknowledge its limitations. A significant drawback is the potential for the this compound support itself to introduce non-proteic, immunogenic impurities into the purified sample.[1] Therefore, extensive washing of the this compound block is a critical but often imperfect step to minimize contamination.[1]
Modern Alternatives for Protein Purity Assessment
Today, a suite of more advanced and reliable techniques has largely replaced this compound electrophoresis for routine protein purity analysis. These methods offer significant advantages in terms of resolution, sensitivity, speed, and quantitation. The most prominent alternatives include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Capillary Electrophoresis (CE-SDS), Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparative Analysis of Protein Purity Validation Methods
The choice of a suitable protein purity validation method depends on various factors, including the nature of the protein, the required level of purity, and the intended downstream application. The following table provides a comparative overview of this compound electrophoresis and its modern counterparts.
| Feature | This compound Electrophoresis | SDS-PAGE | Capillary Electrophoresis (CE-SDS) | Size-Exclusion HPLC (SEC-HPLC) | Reverse-Phase HPLC (RP-HPLC) |
| Principle | Zonal electrophoresis based on charge and mobility in a solid block. | Separation of denatured proteins based on molecular weight.[2][3][4][5] | Automated separation of SDS-protein complexes by molecular weight in a capillary.[6][7] | Separation of molecules in their native state based on hydrodynamic radius (size).[8][9][10] | Separation based on the hydrophobicity of the protein.[11][12][13] |
| Resolution | Low to moderate. | High, can distinguish proteins with small molecular weight differences.[4] | Very high, often surpassing SDS-PAGE.[6] | Moderate, effective for separating aggregates from monomers.[9] | Very high, capable of separating closely related protein variants.[11][13] |
| Sensitivity | Low. | High, especially with silver or fluorescent staining.[14] | Very high, with UV or laser-induced fluorescence detection.[15] | Moderate to high, depending on the detector. | Very high, especially when coupled with mass spectrometry.[12] |
| Throughput | Low, laborious and time-consuming. | Moderate to high, with multi-well gel systems. | High, with automated systems capable of running multiple samples. | High, with autosamplers and rapid analysis times. | High, suitable for automated, high-throughput screening. |
| Quantitative Analysis | Semi-quantitative at best. | Semi-quantitative with densitometry.[4][14] | Highly quantitative and reproducible.[6] | Highly quantitative for aggregates and monomers.[10] | Highly quantitative.[11] |
| Key Advantages | Preparative scale separation possible. | Simple, cost-effective, and widely accessible.[14] | High resolution, automation, and excellent quantitation.[6] | Analyzes proteins in their native state, ideal for aggregate detection.[10] | Excellent for resolving isoforms and closely related impurities.[11][13] |
| Key Disadvantages | Potential for sample contamination from the support, low resolution, and manual process.[1] | Denaturing conditions, semi-quantitative nature.[4] | Higher initial instrument cost. | Can be affected by protein-matrix interactions.[16] | Denaturing conditions due to organic solvents and acidic pH. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the discussed techniques.
This compound Block Electrophoresis Protocol (General Outline)
This protocol is a generalized representation due to the historical nature of the technique.
-
Preparation of this compound Block: A slurry of this compound C-870 is washed extensively with distilled water and then with the electrophoresis buffer to remove impurities. The washed this compound is then packed into a horizontal electrophoresis tank to form a solid block.
-
Sample Application: A narrow trench is cut into the this compound block, and the protein sample, concentrated and dialyzed against the electrophoresis buffer, is carefully applied into the trench.
-
Electrophoresis: The block is connected to a power supply via buffer-soaked wicks. A constant voltage or current is applied for a duration determined by the mobility of the target protein. A tracking dye can be used to monitor the progress of the electrophoresis.
-
Protein Elution: After electrophoresis, the block is sectioned, and the protein is eluted from the this compound slices using an appropriate buffer.
-
Purity Analysis: The purity of the eluted fractions is then assessed by a secondary method, such as SDS-PAGE.
SDS-PAGE Protocol
-
Gel Preparation: A polyacrylamide gel with a specific concentration (e.g., 4-20% gradient) is cast between two glass plates.[2]
-
Sample Preparation: The protein sample is mixed with a sample buffer containing SDS and a reducing agent (like β-mercaptoethanol or dithiothreitol) and heated to 95-100°C for 5-10 minutes to denature and reduce the proteins.[3]
-
Loading and Electrophoresis: The prepared samples and a molecular weight marker are loaded into the wells of the gel.[14] An electric field is applied across the gel, causing the negatively charged SDS-protein complexes to migrate towards the positive electrode.[14]
-
Staining and Destaining: After the electrophoresis is complete, the gel is stained with a dye such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[14] A destaining step removes the background stain.
-
Analysis: The purity of the protein is assessed by the presence of a single major band at the expected molecular weight.[14] Densitometry software can be used for semi-quantitative analysis of band intensities.[14]
Capillary Electrophoresis (CE-SDS) Protocol
-
Sample Preparation: Similar to SDS-PAGE, protein samples are denatured and reduced by heating in the presence of SDS and a reducing agent. For non-reduced analysis, the reducing agent is omitted.[17]
-
Instrument Setup: A capillary is installed in the CE instrument and conditioned according to the manufacturer's instructions. The system is filled with a sieving matrix (gel buffer).
-
Sample Injection and Separation: The prepared sample is automatically injected into the capillary by applying a voltage or pressure. A high voltage is then applied across the capillary, and the SDS-protein complexes migrate through the sieving matrix, separating based on their size.
-
Detection and Analysis: Proteins are detected as they pass a detector window (typically UV absorbance). The resulting electropherogram shows peaks corresponding to the different protein species. The purity is determined by calculating the percentage of the main peak area relative to the total peak area.[17]
Size-Exclusion Chromatography (SEC-HPLC) Protocol
-
System Preparation: An HPLC system is equipped with a size-exclusion column of an appropriate pore size for the protein of interest. The system is equilibrated with a mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline).[8]
-
Sample Preparation: The protein sample is diluted in the mobile phase. It is crucial to filter the sample to remove any particulate matter that could clog the column.
-
Injection and Separation: A defined volume of the sample is injected into the system. The mobile phase carries the sample through the column. Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and elute first, while smaller molecules, like the monomeric protein, have a longer path through the pores and elute later.[10]
-
Detection and Analysis: The eluting protein is detected by a UV detector or other detectors like multi-angle light scattering (MALS). The resulting chromatogram is analyzed to determine the percentage of monomer, aggregates, and fragments based on the peak areas.[8]
Reverse-Phase Chromatography (RP-HPLC) Protocol
-
System Preparation: An HPLC system is fitted with a reverse-phase column (e.g., C4, C8, or C18). The system is equilibrated with a mobile phase consisting of a polar solvent (e.g., water with 0.1% trifluoroacetic acid - TFA) and a non-polar organic solvent (e.g., acetonitrile with 0.1% TFA).[18]
-
Sample Preparation: The protein sample is diluted in the initial mobile phase.
-
Injection and Separation: The sample is injected onto the column. A gradient of increasing organic solvent concentration is applied. Proteins bind to the hydrophobic stationary phase and are eluted as the hydrophobicity of the mobile phase increases. More hydrophobic proteins are retained longer on the column.[11]
-
Detection and Analysis: The separated proteins are detected by a UV detector. The purity is assessed by the presence of a single major peak, and the peak area can be used for quantification.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic behind selecting a purity validation method, the following diagrams were generated using Graphviz.
Caption: General workflow for protein purity validation.
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SDS-PAGE Protocol | Rockland [rockland.com]
- 3. Biopharmaceutical Protein Purity Analysis_SDS-PAGE Protein Purity Identification_SDS-PAGE Protein Purity Analysis_SDS-PAGE Protein Band Purity Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
- 4. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 5. Khan Academy [khanacademy.org]
- 6. sciex.com [sciex.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 14. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. shimadzu.com [shimadzu.com]
- 17. nist.gov [nist.gov]
- 18. One-step purification of a recombinant protein from a whole cell extract by reversed-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Pevikon in Electrophoresis: A Comparative Guide for Researchers
For researchers and professionals in drug development, selecting the optimal matrix for electrophoresis is a critical step in the purification and analysis of biomolecules. While agarose and polyacrylamide gels are the current standards, historical matrices such as Pevikon offer unique properties for specific applications, particularly in preparative-scale protein purification. This guide provides a comparative overview of this compound against modern alternatives, supported by available data and experimental context.
This compound: A Historical Perspective and Key Properties
This compound C-870 is a copolymer of polyvinyl chloride and polyvinyl acetate that has been historically utilized as a support matrix in zonal block electrophoresis. This method involves creating a solid block of the this compound matrix mixed with a buffer, onto which a sample is applied as a narrow zone. Under an electric field, the components of the sample migrate through the block and separate into distinct zones, which can then be physically sectioned for elution and recovery.
The primary application of this compound has been in the preparative purification of proteins, such as immunoglobulins (e.g., IgA) and lipoproteins, from complex mixtures like serum.[1] Its granular, non-gelling nature allows for the processing of larger sample volumes compared to traditional gel electrophoresis, making it suitable for obtaining significant quantities of purified protein for downstream applications.
Comparison with Agarose and Polyacrylamide Matrices
While direct quantitative comparisons in recent literature are scarce due to the historical nature of this compound's use, a qualitative comparison with agarose and polyacrylamide can be made based on their inherent properties and established applications.
| Feature | This compound | Agarose | Polyacrylamide |
| Primary Application | Preparative zonal block electrophoresis of proteins. | Analytical and preparative electrophoresis of large DNA and protein complexes.[2] | High-resolution analytical and preparative electrophoresis of most proteins and small nucleic acids.[2] |
| Matrix Type | Inert, granular copolymer (polyvinyl chloride-polyvinyl acetate). | Natural polysaccharide forming a gel with large pore sizes.[2] | Synthetic polymer forming a gel with a wide range of controllable pore sizes.[2] |
| Resolution | Lower resolution compared to polyacrylamide. Separation is primarily based on electrophoretic mobility. | Good for separating large molecules that differ significantly in size.[2] | High resolution, capable of separating molecules that differ by a single base pair or a few kilodaltons.[2] |
| Sample Recovery | Generally considered good, as the matrix is physically sectioned for elution. | Can be efficient, especially with low-melting-point agarose. | Can be less efficient due to the need for electroelution or diffusion-based methods from the gel matrix.[3] |
| Handling | Requires packing into a block. A notable disadvantage is the presence of a non-proteic, immunogenic impurity that requires extensive washing to remove.[1] | Easy to prepare and handle; non-toxic.[2] | More complex to prepare; unpolymerized acrylamide is a neurotoxin.[2] |
Advantages of this compound
The primary advantage of this compound lies in its utility for preparative-scale protein purification . The block format allows for higher loading capacities than typical slab gels. The inert nature of the matrix and the ability to physically separate the protein zones can lead to good recovery of the purified molecules.
Experimental Workflow: this compound Block Electrophoresis
While detailed, standardized protocols for this compound block electrophoresis are not widely available in current literature, the general workflow can be outlined. This process highlights the preparative nature of the technique.
Logical Comparison of Electrophoresis Matrices
The choice of an electrophoresis matrix is fundamentally dependent on the research goal. The following diagram illustrates the decision-making process based on the desired outcome.
Conclusion
This compound represents a historical but potentially valuable tool for researchers needing to perform large-scale preparative protein separations. Its primary advantage is its high loading capacity, which is often a limitation in modern gel-based systems. However, the lower resolution compared to polyacrylamide and the critical need for pre-washing to remove impurities are significant considerations. For most modern analytical applications requiring high resolution, polyacrylamide remains the superior choice, while agarose is ideal for the separation of large nucleic acids and protein complexes. The selection of this compound would be most appropriate in a scenario where a large quantity of a specific protein is the primary objective, and subsequent high-resolution analysis can be performed using other methods. Due to the lack of recent comparative studies, any application of this compound would necessitate thorough in-house optimization and validation.
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of simple and rapid extracting methods of free-tags Mycobacterium tuberculosis protein 64 Recombinant Protein from polyacrylamide gel: Electroelution and the optimized passive elution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Protein Purification: Evaluating the Limitations of Pevikon Against Modern Chromatographic Techniques
For researchers, scientists, and drug development professionals, the purification of small proteins is a critical step that demands high resolution, yield, and purity. While various methods have been developed over the years, the choice of technique can significantly impact the quality of the final product and the efficiency of the workflow. This guide provides an objective comparison of Pevikon, a historical medium for preparative electrophoresis, with modern high-performance techniques: Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This compound: A Historical Perspective and Its Inherent Limitations
This compound C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, has been used as a support medium for preparative zone electrophoresis. In this technique, a block of this compound is saturated with buffer, the protein sample is applied as a narrow zone, and an electric field is used to separate proteins based on their electrophoretic mobility. While historically useful, particularly before the widespread availability of modern chromatography resins, this compound presents several significant limitations for the purification of small proteins.
Key Limitations of this compound:
-
Low Resolution and Diffuse Bands: The particulate nature of a this compound block does not offer the high-resolution capabilities of modern chromatography resins. This often results in broad, diffuse protein bands, making it difficult to separate small proteins with similar charges and sizes.
-
Poor and Inconsistent Recovery: Recovering the purified protein from the this compound block is a manual and often inefficient process. It involves physically cutting out the section of the block containing the protein of interest and eluting it, which can lead to significant sample loss and variability in yield.
-
Risk of Contamination: A notable drawback of this compound is the presence of inherent impurities. Studies have revealed that proteins purified using this compound can be contaminated with a non-protein, water-soluble, and immunogenic macromolecule, likely a derivative of polyvinyl alcohol.[1] This contaminant can interfere with downstream applications, particularly immunological studies. Thorough washing of the this compound can reduce but may not eliminate this impurity.[1]
-
Labor-Intensive and Time-Consuming: The entire process, from preparing the this compound block to running the electrophoresis and eluting the sample, is manual, cumbersome, and can take a considerable amount of time.
-
Limited Scalability and Automation: this compound block electrophoresis is not easily scalable for processing larger sample volumes and is not amenable to automation, which is a standard in modern protein purification workflows.
Modern Alternatives for Small Protein Purification
In contrast to this compound, modern chromatographic techniques offer superior performance, reproducibility, and efficiency for small protein purification.
1. Size-Exclusion Chromatography (SEC) / Gel Filtration:
SEC, also known as gel filtration, separates molecules based on their size (hydrodynamic radius) as they pass through a column packed with porous beads.[2][3][4] Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and have a longer path, thus eluting later.[3][4]
-
Advantages: SEC is performed under gentle, non-denaturing conditions, which is crucial for maintaining the protein's native conformation and biological activity.[3] It is also an excellent final "polishing" step to remove aggregates and for buffer exchange.[5]
-
Suitable Resins for Small Proteins: For small proteins, resins with small pore sizes are required.[3] Resins like Superdex 75 (fractionation range for globular proteins: 3,000 to 70,000 Da) and Sephadex G-50 (fractionation range: 1,500 to 30,000 Da) are well-suited for this purpose.[6][7] Superdex resins, composed of dextran and highly cross-linked agarose, generally offer higher resolution and better pressure/flow rate stability compared to Sephadex resins.[4][7]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase. Proteins are typically eluted with a gradient of increasing organic solvent (like acetonitrile).[8]
-
Advantages: RP-HPLC is renowned for its high resolution and sensitivity, making it exceptionally effective for separating small proteins and peptides, even those with minor differences in their amino acid sequence.[8] The resulting peaks are sharp, allowing for accurate quantification of purity.[8]
-
Considerations: The use of organic solvents and acidic modifiers (like trifluoroacetic acid) creates a denaturing environment. While this is not an issue for downstream applications like mass spectrometry, it is unsuitable if the protein's native conformation and activity need to be preserved.
Data Presentation: Performance Comparison
The following tables provide a comparative overview of this compound, SEC, and RP-HPLC for the purification of a hypothetical 15 kDa protein. The quantitative data for SEC and RP-HPLC are based on typical performance characteristics reported in the literature, while the this compound data reflects its known limitations.
Table 1: Comparison of Purification Method Characteristics
| Feature | This compound Block Electrophoresis | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle of Separation | Charge and Size | Size (Hydrodynamic Radius) | Hydrophobicity |
| Resolution | Low | Moderate to High | Very High |
| Typical Purity | Variable, often low to moderate | High (>95% achievable) | Very High (>99% achievable) |
| Typical Recovery Yield | Low and Variable (30-60%) | High (>90%)[9] | High (>90%) |
| Speed | Slow (many hours to days) | Moderate to Fast (minutes to hours) | Fast (minutes) |
| Conditions | Native (but recovery is harsh) | Native | Denaturing |
| Scalability | Poor | Excellent | Excellent |
| Automation | None | Fully automated (FPLC systems) | Fully automated (HPLC systems) |
| Key Disadvantage | Impurity risk, low resolution, poor recovery | Limited resolution for similar-sized proteins | Denatures protein |
Table 2: Hypothetical Purification of a 15 kDa Protein
| Parameter | This compound Block Electrophoresis | SEC (Superdex 75 Column) | RP-HPLC (C18 Column) |
| Starting Material | 5 mg in crude extract | 5 mg in partially purified sample | 5 mg in partially purified sample |
| Estimated Final Yield | ~2.0 mg | ~4.6 mg | ~4.7 mg |
| Yield Percentage | ~40% | ~92% | ~94% |
| Final Purity (by SDS-PAGE) | 70-80% | >95% | >99% |
| Processing Time | 24-48 hours | 1-2 hours | 30-60 minutes |
| Post-Purification State | Native (potentially contaminated) | Native, active | Denatured |
Mandatory Visualization
The diagrams below illustrate the comparative workflows and the logical decision-making process for selecting a purification method.
Experimental Protocols
Protocol 1: Protein Separation using this compound Block Electrophoresis
This protocol is based on historical methodologies and should be undertaken with an understanding of its limitations.
-
Preparation of this compound Block:
-
Thoroughly wash this compound C-870 powder several times with distilled water, followed by washes with the chosen electrophoresis buffer (e.g., 50 mM Tris-HCl, pH 8.6) to remove fine particles and soluble impurities.[1]
-
Prepare a thick slurry of the washed this compound in the electrophoresis buffer.
-
Pour the slurry into a rectangular mold (e.g., 20 x 10 x 1 cm) to form a uniform block. Remove excess buffer by absorption with paper wicks until the block is firm but still moist.
-
-
Sample Application:
-
Cut a narrow trench (e.g., 5 cm long, 2 mm wide) across the width of the block, approximately one-third of the way from the cathode.
-
Mix the protein sample (previously dialyzed against the electrophoresis buffer) with a small amount of dry this compound to create a paste.
-
Carefully load this paste into the trench and seal it with a thin layer of this compound slurry.
-
-
Electrophoresis:
-
Place the this compound block in an electrophoresis chamber, connecting the ends of the block to the buffer reservoirs using filter paper wicks.
-
Cover the block to prevent drying and cool the apparatus (e.g., at 4°C).
-
Apply a constant voltage (e.g., 150-200 V) for 12-24 hours. The duration depends on the mobility of the protein of interest.
-
-
Protein Elution:
-
After electrophoresis, disconnect the power. To locate the separated protein bands, carefully press a sheet of filter paper onto the block surface. The paper can then be stained (e.g., with Coomassie Blue) to reveal the protein positions.
-
Using the stained paper as a guide, excise the segment of the this compound block containing the target protein.
-
Mince the excised block and place it into a column or tube. Elute the protein by passive diffusion with a suitable buffer overnight at 4°C or by gentle centrifugation.
-
Concentrate the eluted protein and remove any remaining this compound particles by centrifugation.
-
Protocol 2: Small Protein Purification using Size-Exclusion Chromatography (SEC)
This protocol describes a typical SEC run on an FPLC (Fast Protein Liquid Chromatography) system.
-
Column and System Preparation:
-
Select an appropriate SEC column (e.g., Superdex 75 10/300 GL for proteins 3-70 kDa).
-
Equilibrate the FPLC system and the column with at least two column volumes of filtered and degassed running buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
-
Sample Preparation:
-
Concentrate the protein sample to a small volume (ideally <2% of the column volume for high resolution).
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to remove any aggregates or precipitates.
-
-
Chromatography Run:
-
Inject the clarified sample onto the equilibrated column.
-
Run the mobile phase at the column's recommended flow rate (e.g., 0.5 mL/min for a Superdex 75 10/300 GL).
-
Monitor the protein elution by absorbance at 280 nm.
-
Collect fractions (e.g., 0.5 mL) throughout the elution of the protein peaks.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE to determine which contain the pure small protein.
-
Pool the pure fractions and store them under appropriate conditions.
-
Conclusion and Recommendations
The purification of small proteins requires techniques that offer high resolution and recovery while preserving the protein's integrity. This compound block electrophoresis, while a historically relevant technique, is severely limited by its low resolution, poor and inconsistent yields, and the significant risk of introducing non-protein contaminants.
For modern research and drug development, Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are vastly superior alternatives.
-
Recommendation: For applications requiring the native conformation and biological activity of a small protein, Size-Exclusion Chromatography is the method of choice. It provides high recovery and purity under gentle conditions. For the highest resolution and purity analysis, especially when the final application does not require a native protein structure (e.g., mass spectrometry, peptide mapping), RP-HPLC is unparalleled. The use of this compound should be considered obsolete for high-purity applications and is not recommended for modern protein purification workflows.
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
A Comparative Guide to Preparative Electrophoresis: Minimizing Cross-Contamination in Protein Purification
For researchers, scientists, and drug development professionals, achieving high purity in protein separation is paramount. Preparative electrophoresis is a powerful technique for isolating specific proteins from complex mixtures. However, the potential for cross-contamination between samples can compromise the integrity of the purified product. This guide provides a comparative analysis of Pevikon block electrophoresis and its alternatives, with a focus on factors influencing cross-contamination, supported by experimental considerations.
Introduction to Preparative Electrophoresis and Cross-Contamination
Preparative electrophoresis encompasses various techniques designed to separate and purify larger quantities of macromolecules, such as proteins, for downstream applications. A significant challenge in preparative electrophoresis is preventing cross-contamination, which occurs when molecules from one sample lane migrate into an adjacent lane, leading to impure fractions. The choice of electrophoretic support matrix and separation method can profoundly impact the resolution and the likelihood of such contamination.
This guide focuses on this compound block electrophoresis, a zonal electrophoresis technique that utilizes a porous, inert block of this compound C-870 (a copolymer of polyvinyl chloride and polyvinyl acetate) as the support medium. We will compare its performance characteristics, particularly in relation to cross-contamination, with two common alternatives: Preparative Native Polyacrylamide Gel Electrophoresis (Native PAGE) and Preparative Isoelectric Focusing (IEF).
Comparison of Preparative Electrophoresis Techniques
The potential for cross-contamination in preparative electrophoresis is intrinsically linked to the resolution of the technique and the physical properties of the support medium. A summary of key performance indicators for this compound electrophoresis, Native PAGE, and IEF is presented below.
| Feature | This compound Block Electrophoresis | Preparative Native PAGE | Preparative Isoelectric Focusing (IEF) |
| Separation Principle | Charge-to-mass ratio | Size, shape, and charge | Isoelectric point (pI) |
| Support Matrix | Porous block of this compound C-870 | Cross-linked polyacrylamide gel | Polyacrylamide or agarose gel with a pH gradient |
| Resolution | Moderate | High | Very High |
| Potential for Cross-Contamination | Moderate to High | Low to Moderate | Low |
| Sample Recovery | Generally high, but can be affected by elution efficiency. | Variable, dependent on elution method. | High, especially with liquid-phase IEF. |
| Key Advantage | High sample capacity, relatively simple setup. | High resolution for separating proteins of similar size and charge. | Excellent for separating proteins with different isoelectric points, even if they have similar molecular weights. |
| Key Disadvantage | Potential for matrix-derived contamination and lower resolution leading to band broadening.[1] | Lower sample capacity compared to block electrophoresis; potential for protein denaturation if not performed under native conditions. | Not suitable for separating proteins with very similar pI values. |
Factors Influencing Cross-Contamination
Several factors contribute to the broadening of protein bands during electrophoresis, which can increase the risk of cross-contamination between adjacent sample zones.
-
Diffusion: The random thermal motion of molecules causes them to spread out from the center of the band. This is a fundamental physical limitation.
-
Thermal Effects: The passage of electric current generates heat. Temperature gradients within the gel can lead to variations in migration velocity and contribute to band distortion.[2]
-
Electroendosmosis: The flow of buffer ions towards an electrode can influence the migration of samples, potentially causing band distortion.
-
Matrix Properties: The porosity and uniformity of the support matrix are critical. Inhomogeneous matrices can lead to uneven migration paths and band broadening.
This compound, being a granular block, may have a less uniform pore structure compared to the highly defined and controllable pore size of polyacrylamide gels. This can contribute to increased diffusion and less sharp bands, thereby elevating the risk of cross-contamination. In contrast, the focusing effect in IEF, where proteins migrate to their isoelectric point and stop, inherently minimizes band broadening and, consequently, cross-contamination.[3][4][5]
Experimental Protocols
To quantitatively assess cross-contamination, a well-defined experimental setup is crucial. Below are detailed methodologies for performing preparative electrophoresis with this compound, Native PAGE, and IEF, along with a protocol for evaluating cross-contamination.
Protocol 1: Preparative this compound Block Electrophoresis
Objective: To separate a protein mixture using this compound block electrophoresis.
Materials:
-
This compound C-870
-
Electrophoresis buffer (e.g., Tris-Glycine, pH 8.3)
-
Electrophoresis tank with power supply
-
Protein sample mixture
-
Sample application paper
-
Elution buffer
-
Spectrophotometer for protein quantification
Methodology:
-
Block Preparation: A slurry of this compound C-870 in electrophoresis buffer is prepared and poured into a mold to create a uniform block. The block is then equilibrated with electrophoresis buffer.
-
Sample Application: The protein sample is applied to a sample application paper, which is then inserted into a slit made in the this compound block.
-
Electrophoresis: The block is placed in the electrophoresis tank, and buffer-soaked wicks are used to connect the block to the electrode reservoirs. Electrophoresis is carried out at a constant voltage or current.
-
Fraction Collection: After separation, the block is sectioned, and the protein is eluted from each section using an elution buffer.
-
Analysis: The protein concentration in each fraction is determined by spectrophotometry.
Protocol 2: Preparative Native Polyacrylamide Gel Electrophoresis (Native PAGE)
Objective: To separate a native protein mixture using a polyacrylamide gel.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffer
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Electrophoresis apparatus with power supply
-
Native protein sample
-
Sample loading buffer (non-denaturing)
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
-
Gel elution equipment
Methodology:
-
Gel Casting: A polyacrylamide gel of the desired concentration is cast between two glass plates. A stacking gel is typically poured on top of the resolving gel to ensure sharp bands.
-
Sample Preparation: The native protein sample is mixed with a non-denaturing sample loading buffer.
-
Electrophoresis: The gel is placed in the electrophoresis apparatus, and the buffer chambers are filled with running buffer. The samples are loaded into the wells, and electrophoresis is performed at a constant voltage.
-
Visualization and Elution: The gel is stained to visualize the protein bands. The band of interest is excised, and the protein is recovered by electroelution or passive diffusion.
-
Purity Assessment: The purity of the eluted protein is assessed by analytical SDS-PAGE.
Protocol 3: Preparative Isoelectric Focusing (IEF)
Objective: To separate proteins based on their isoelectric point.
Materials:
-
Immobilized pH gradient (IPG) strips or ampholytes for creating a pH gradient in a gel
-
Acrylamide/Bis-acrylamide solution (for gel-based IEF)
-
Urea (for denaturing IEF, if required)
-
IEF electrophoresis unit
-
Protein sample
-
Sample rehydration buffer
-
Staining and destaining solutions
-
Fractionation apparatus (for liquid-phase IEF)
Methodology:
-
pH Gradient Formation: An immobilized pH gradient is established in a polyacrylamide gel strip, or a pH gradient is formed in a liquid or gel matrix using carrier ampholytes.
-
Sample Application: The protein sample is applied to the IPG strip during rehydration or directly onto the IEF gel.
-
Focusing: An electric field is applied, causing the proteins to migrate through the pH gradient until they reach their respective isoelectric points where their net charge is zero.
-
Fractionation/Elution: For preparative purposes, either the focused gel is sectioned and the protein eluted, or in free-flow IEF systems, the separated proteins are continuously collected in different fractions.
-
Analysis: The pI and purity of the collected fractions are determined.
Visualizing Experimental Workflows
To better understand the logical flow of a cross-contamination study, the following diagrams are provided.
Caption: Workflow for a cross-contamination study in preparative electrophoresis.
Caption: Factors influencing cross-contamination in different electrophoresis methods.
Conclusion
While this compound block electrophoresis offers a high sample capacity, its granular nature and potentially lower resolution can increase the risk of cross-contamination compared to preparative Native PAGE and Isoelectric Focusing. For applications demanding the highest purity, Native PAGE provides excellent resolution based on size and charge, while IEF offers unparalleled separation of proteins with different isoelectric points. The choice of technique should be guided by the specific properties of the target protein and the purity requirements of the downstream application. For critical applications, a quantitative assessment of cross-contamination using a spiked marker protein is recommended to validate the chosen separation method. Furthermore, it is important to note that this compound itself can be a source of non-proteic, water-soluble impurities, and thorough washing of the medium is advised to minimize this.[1]
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of limiting factors of DNA band separation by a DNA sequencer using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Protein Isoform Separation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise separation and analysis of protein isoforms are critical for understanding disease mechanisms, developing targeted therapies, and ensuring the quality of biopharmaceuticals. This guide provides a comprehensive comparison of modern techniques for protein isoform separation, offering insights into their principles, performance, and practical applications. While historical methods like Pevikon block electrophoresis were once employed for preparative protein separation, modern techniques offer significantly higher resolution, reproducibility, and sensitivity.[1]
Comparing the Workhorses of Isoform Separation
The selection of an appropriate technique for separating protein isoforms depends on various factors, including the physicochemical properties of the protein, the required resolution, sample amount, and downstream applications. The following table summarizes the key performance metrics of the most widely used methods: Isoelectric Focusing (IEF), 2D-Polyacrylamide Gel Electrophoresis (2D-PAGE), and Chromatography-based methods, specifically Ion-Exchange Chromatography (IEC) and Hydrophobic Interaction Chromatography (HIC).
| Feature | Isoelectric Focusing (IEF) | 2D-PAGE | Ion-Exchange Chromatography (IEC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Isoelectric point (pI) | pI (1st dimension), Molecular Weight (2nd dimension) | Net surface charge | Surface hydrophobicity |
| Resolution | Very high (can resolve pI differences as small as 0.005 pH units)[2] | Very high (separates thousands of proteins)[3][4] | High, dependent on resin and gradient | High, dependent on resin and salt gradient |
| Reproducibility | Good with immobilized pH gradients (IPG) | Moderate to good; can be affected by gel-to-gel variation[5][6][7] | High | High |
| Sample Loading Capacity | Analytical: µg to mg range; Preparative: up to grams[8][9] | Analytical: µg to low mg range[10] | High (scalable from µg to grams) | High (scalable from µg to grams) |
| Typical Run Time | 2.5 hours to overnight[11][12] | 1-2 days | Minutes to hours | Minutes to hours |
| Throughput | Moderate | Low | High | High |
| Key Advantage | Excellent for separating proteins with charge differences | High-resolution separation of complex mixtures | High capacity, scalable, and automatable | Purifies proteins while maintaining biological activity[13] |
| Key Limitation | Limited to separation by a single property | Labor-intensive, potential for protein loss, and lower reproducibility | Requires proteins to be charged | High salt concentrations may affect protein stability |
In-Depth Look at the Methodologies
Isoelectric Focusing (IEF)
IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net electrical charge.[14] Proteins migrate through a pH gradient until they reach their pI, where they focus into sharp bands.[12][14]
Experimental Workflow of Isoelectric Focusing
Caption: Workflow of Isoelectric Focusing (IEF).
A detailed protocol for IEF can be found in various molecular biology manuals. Key steps involve:
-
Sample Preparation: Solubilize the protein sample in a buffer containing urea, a non-ionic detergent, a reducing agent, and carrier ampholytes.
-
IPG Strip Rehydration: Rehydrate the Immobilized pH Gradient (IPG) strip with the sample solution.
-
Isoelectric Focusing: Place the IPG strip in an IEF cell and apply a voltage program that gradually increases the voltage to allow proteins to migrate and focus at their respective pI.
-
Staining: After focusing, visualize the separated protein isoforms by staining the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
2D-Polyacrylamide Gel Electrophoresis (2D-PAGE)
2D-PAGE is a powerful technique that separates complex protein mixtures in two dimensions.[4] The first dimension is IEF, separating proteins by their pI. The second dimension is SDS-PAGE, which separates the proteins based on their molecular weight.[4][11] This orthogonal separation provides very high resolution.[3][4]
Experimental Workflow of 2D-PAGE
Caption: Workflow of 2D-Polyacrylamide Gel Electrophoresis.
A typical 2D-PAGE protocol involves:
-
First-Dimension IEF: Perform IEF as described above using an IPG strip.
-
Equilibration: Equilibrate the IPG strip in a buffer containing SDS to coat the proteins with a negative charge. This step also includes reduction and alkylation of disulfide bonds.
-
Second-Dimension SDS-PAGE: Place the equilibrated IPG strip onto a polyacrylamide slab gel and perform electrophoresis to separate the proteins by molecular weight.
-
Staining and Analysis: Stain the 2D gel to visualize the protein spots. The resulting pattern can be analyzed using specialized software to identify differences in protein expression and isoform distribution.[7]
Chromatography-Based Methods
Chromatography offers a versatile and scalable approach for protein isoform separation. The two most common methods are Ion-Exchange Chromatography (IEC) and Hydrophobic Interaction Chromatography (HIC).
Ion-Exchange Chromatography (IEC) separates proteins based on their net surface charge.[15][16] Proteins bind to a charged stationary phase and are then eluted by changing the ionic strength or pH of the mobile phase.[17][18]
Hydrophobic Interaction Chromatography (HIC) separates proteins based on differences in their surface hydrophobicity.[13][19] Proteins are loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions. Elution is achieved by decreasing the salt concentration.[19]
General Workflow of Chromatography for Protein Isoform Separation
Caption: General workflow for chromatography-based separation.
A general protocol for chromatography-based separation includes:
-
Column Selection and Equilibration: Choose an appropriate IEC or HIC column based on the properties of the target protein. Equilibrate the column with the starting buffer.
-
Sample Preparation and Loading: Prepare the protein sample in a buffer compatible with the chosen chromatography method. Load the sample onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound proteins.
-
Elution: Elute the bound proteins by applying a gradient of increasing salt concentration (for IEC) or decreasing salt concentration (for HIC).
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of the desired protein isoforms using techniques like SDS-PAGE or mass spectrometry.
Logical Relationships and Method Selection
The choice between these techniques is often guided by the specific research question and the nature of the protein isoforms.
Comparison of Protein Isoform Separation Techniques
References
- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Innovating the Concept and Practice of Two-Dimensional Gel Electrophoresis in the Analysis of Proteomes at the Proteoform Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D Gel Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. High reproducibility of large-gel two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproducibility of two-dimensional gel electrophoresis at different replication levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basics and recent advances of two dimensional- polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize Protein Loading Capacity in Isoelectric Focusing Systems [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 11. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]
- 15. conductscience.com [conductscience.com]
- 16. chromtech.com [chromtech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
Safety Operating Guide
Proper Disposal of Pevikon™ in a Laboratory Setting: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Pevikon™, a polyvinyl chloride (PVC) based polymer, is critical for laboratory operations. This guide provides essential procedural information for the safe handling and proper disposal of this compound™ waste.
This compound™, a brand of PVC resins, is a stable and non-hazardous material under normal conditions. However, improper disposal, particularly through incineration, can lead to the release of hazardous substances. Adherence to proper disposal protocols is paramount to protect both laboratory personnel and the environment. The primary methods for this compound™ disposal are recycling, landfilling, and incineration, with recycling being the most environmentally friendly option.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all laboratory personnel handling this compound™ waste are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Dust Inhalation: this compound™ is often in a powder form. Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.
-
Thermal Decomposition: Avoid exposing this compound™ to high temperatures, as thermal decomposition can release toxic and corrosive gases such as hydrogen chloride (HCl), carbon monoxide, and carbon dioxide.
Step-by-Step Disposal Procedure for this compound™ Waste
This section outlines the procedural steps for the proper disposal of this compound™ waste generated in a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Determine if the this compound™ waste is contaminated with any hazardous materials.
-
Uncontaminated this compound™: Pure, uncontaminated this compound™ waste can be treated as non-hazardous plastic waste.
-
Contaminated this compound™: If this compound™ is mixed with solvents, heavy metals, or other hazardous chemicals, it must be treated as hazardous waste.
-
-
Segregation:
-
Collect uncontaminated this compound™ waste in a dedicated, clearly labeled container for plastic waste.
-
Collect contaminated this compound™ waste in a separate, sealed, and properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste" and list all chemical contaminants.
-
Step 2: On-Site Storage
-
Store this compound™ waste containers in a designated waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep waste containers sealed to prevent accidental spills or release of dust.
Step 3: Selection of Disposal Pathway
The choice of disposal method depends on local regulations and the availability of facilities.
-
Recycling (Preferred Method):
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management provider to inquire about PVC recycling programs.
-
Specialized facilities are required for PVC recycling; it cannot be mixed with other plastic recycling streams.
-
-
Landfilling:
-
If recycling is not an option, uncontaminated this compound™ can generally be disposed of in a sanitary landfill.
-
Contact your licensed waste management provider to ensure they accept PVC waste.
-
-
Incineration (Least Preferred Method):
-
Incineration should only be carried out in facilities equipped with advanced flue gas cleaning systems to neutralize the emitted hydrogen chloride.
-
This option is typically reserved for contaminated this compound™ that cannot be landfilled and must be handled by a specialized hazardous waste disposal company.
-
Step 4: Arranging for Disposal
-
Contact EHS or a Licensed Waste Contractor: All disposal of laboratory waste, including this compound™, should be coordinated through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Quantitative Data: Emission Limits for PVC Incineration
For laboratories utilizing or considering incineration for contaminated this compound™ waste, it is crucial to be aware of the stringent emission limits for hydrogen chloride (HCl).
| Regulation/Standard | Emission Limit for Hydrogen Chloride (HCl) | Source |
| U.S. EPA NESHAP for PVC Production (Proposed) | 0.64 ppmv for existing sources | [1] |
| U.S. EPA NESHAP for PVC Production (Proposed) | 0.17 ppmv for new sources | [1] |
| U.S. EPA HMIWI MACT Standard | 5.1 to 15 ppmv (depending on incinerator size and age) | [1] |
| U.S. EPA HWC MACT Standard | 21 to 32 ppmv (depending on incinerator age) | [1] |
Experimental Protocol: Characterization of this compound™ Waste
Prior to disposal, particularly for large quantities or contaminated waste, a characterization of the this compound™ waste may be necessary. The following is a representative protocol for the analysis of solid plastic waste, adapted for a laboratory setting. This protocol is based on the principles outlined in the Standard Operating Procedure for Assessment & Characterization of Plastic Waste, which references ASTM D 5231-92.
Objective: To determine the composition and potential contaminants of this compound™ waste.
Materials:
-
Representative sample of this compound™ waste
-
Appropriate solvents for extraction (e.g., tetrahydrofuran for dissolving PVC)
-
Analytical instrumentation (e.g., Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS))
Methodology:
-
Sample Preparation:
-
Obtain a representative sample of the this compound™ waste.
-
If the waste is in large pieces, reduce the particle size by grinding or cutting to ensure homogeneity.
-
Dry the sample to a constant weight to remove any moisture.
-
-
Qualitative Analysis (FTIR):
-
Perform FTIR analysis on a small portion of the dried sample to confirm the presence of PVC and identify any major organic additives or contaminants.
-
-
Quantitative Analysis of Additives and Contaminants (Solvent Extraction followed by GC-MS):
-
Weigh a known amount of the dried this compound™ waste.
-
Perform a solvent extraction to separate the PVC polymer from additives and contaminants. Tetrahydrofuran (THF) can be used to dissolve the PVC, leaving insoluble fillers behind. Other solvents can be used to extract specific contaminants.
-
Analyze the extract using GC-MS to identify and quantify organic additives (e.g., plasticizers, stabilizers) and contaminants.
-
-
Analysis of Inorganic Content (Ashing):
-
Weigh a known amount of the dried this compound™ waste in a crucible.
-
Ash the sample in a muffle furnace at a controlled temperature (e.g., 550 °C) until all organic matter is burned off.
-
The remaining residue represents the inorganic filler content (e.g., calcium carbonate, titanium dioxide). This residue can be further analyzed for heavy metal contamination using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP).
-
-
Data Analysis and Reporting:
-
Compile the results from all analyses to create a comprehensive profile of the this compound™ waste.
-
The report should include the percentage of PVC, types and quantities of additives, and the presence and concentration of any hazardous contaminants. This information is crucial for selecting the appropriate disposal method.
-
This compound™ Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound™ waste in a laboratory.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
